3-ETHOXYPROPANAL
説明
Structure
3D Structure
特性
IUPAC Name |
3-ethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSGQXSDRYHVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950772 | |
| Record name | 3-Ethoxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-85-1, 63918-98-9 | |
| Record name | 3-Ethoxypropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2806-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionaldehyde, 3-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionaldehyde, ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063918989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ETHOXYPROPANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 3-Ethoxypropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethoxypropanal (CAS No: 2806-85-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside a visual workflow of the analytical process.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.79 | t | 1H | -CHO |
| 3.73 | t | 2H | -O-CH₂-CH₂- |
| 3.48 | q | 2H | -O-CH₂-CH₃ |
| 2.71 | t | 2H | -CH₂-CHO |
| 1.19 | t | 3H | -CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 201.9 | C=O (Aldehyde) |
| 67.0 | -O-CH₂-CH₂- |
| 66.5 | -O-CH₂-CH₃ |
| 44.9 | -CH₂-CHO |
| 15.1 | -CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2975 | Strong | C-H Stretch (Alkyl) |
| 2870 | Medium | C-H Stretch (Alkyl) |
| 2720 | Medium | C-H Stretch (Aldehyde) |
| 1725 | Strong | C=O Stretch (Aldehyde) |
| 1110 | Strong | C-O-C Stretch (Ether) |
Sample Preparation: Neat liquid film
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | 5 | [M]⁺ (Molecular Ion) |
| 73 | 100 | [M - C₂H₅]⁺ |
| 58 | 45 | [CH₂=CH-O-C₂H₅]⁺ |
| 45 | 80 | [C₂H₅O]⁺ |
| 29 | 60 | [CHO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak of CDCl₃ (77.16 ppm) and reported relative to TMS.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16
-
-
Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Chromatography (GC-MS):
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected in split mode (e.g., 50:1 split ratio).
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 2 min.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 200 °C for 2 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
2. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 20-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.
Caption: Workflow for spectroscopic analysis of a liquid analyte.
Physical properties of 3-ethoxypropanal (boiling point, solubility)
An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropanal
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and solubility. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of the structure-property relationships.
Core Physical Properties of this compound
This compound, with the CAS Number 2806-85-1, is an organic compound featuring both an ether and an aldehyde functional group.[1][2] Its molecular structure influences its physical characteristics, which are crucial for its handling, application, and behavior in various chemical systems.
Quantitative Data Summary
The essential physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different experimental and industrial settings.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 136.00 °C (estimated) | @ 760.00 mm Hg | [1] |
| Water Solubility | 1.043 x 10⁵ mg/L (estimated) | @ 25 °C | [1] |
| Molecular Formula | C₅H₁₀O₂ | - | [1][2] |
| Molecular Weight | 102.13 g/mol | - | [2] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental. The following sections describe generalized, standard laboratory protocols for measuring the boiling point and solubility of an aldehyde like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a microscale distillation or the Thiele tube method is suitable.
Method 1: Distillation This method is used to purify the liquid and determine its boiling point simultaneously.
-
Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection vessel.
-
Sample Preparation : Place a small volume of this compound into the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating : Gently heat the flask using a heating mantle or water bath.
-
Temperature Reading : Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Observation : As the liquid boils, the vapor will rise, pass into the condenser, liquefy, and collect in the receiving flask.[3]
-
Data Recording : Record the temperature when it becomes constant. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[3] It is important to also record the barometric pressure, as boiling point varies with pressure.[4]
Method 2: Thiele Tube Method This is a microscale method ideal for small sample quantities.
-
Sample Preparation : Place a small amount (0.5-1 mL) of this compound into a small test tube (Durham tube).
-
Capillary Tube : Invert a sealed-end capillary tube and place it into the sample.
-
Apparatus Setup : Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating : Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Observation : Heat the side arm of the Thiele tube gently.[4] As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Data Recording : Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]
Determination of Solubility
The solubility of aldehydes and ketones in water is dependent on their ability to form hydrogen bonds with water molecules via the carbonyl group's oxygen atom.[5][6] As the carbon chain length increases, solubility tends to decrease.[5][7]
Protocol: Qualitative Solubility Test in Water
-
Sample Preparation : In a small test tube, add approximately 0.1 mL (2-3 drops) of this compound.
-
Solvent Addition : Add approximately 3 mL of deionized water to the test tube in portions.
-
Mixing : After each addition, gently shake the test tube to facilitate mixing.
-
Observation : Observe whether the this compound dissolves completely to form a homogenous solution or if it forms a separate layer, indicating insolubility.
-
Classification : A compound is generally considered "soluble" if it dissolves to the extent of about 3 grams per 100 mL of solvent. For qualitative purposes, the formation of a single clear phase indicates solubility.[8] Given its structure with five carbons, this compound is expected to have significant, though not infinite, water solubility.[5]
Visualization of Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the key structural features and their influence on its boiling point and solubility.
Caption: Relationship between this compound's structure and its physical properties.
References
- 1. This compound, 2806-85-1 [thegoodscentscompany.com]
- 2. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. embibe.com [embibe.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. www1.udel.edu [www1.udel.edu]
3-ethoxypropanal CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypropanal, also known by its synonym 3-ethoxypropionaldehyde, is an organic chemical compound classified as an aldehyde and an ether. Its chemical structure, featuring both a reactive aldehyde group and a stable ether linkage, makes it a potentially useful intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and its potential applications in research and development, particularly within the pharmaceutical and chemical industries.
Core Chemical Information
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2806-85-1 | [1] |
| Molecular Formula | C5H10O2 | [1] |
| Molecular Weight | 102.13 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Ethoxypropionaldehyde, beta-Ethoxypropionaldehyde | [3][4] |
| Appearance | Colorless liquid (inferred from related compounds) | |
| Boiling Point | Not precisely determined, though related compounds have boiling points in the range of 160-161 °C | [5] |
| Solubility | Expected to be soluble in water | [4] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a common and logical method for its preparation is through the oxidation of the corresponding primary alcohol, 3-ethoxy-1-propanol (B50535).[6]
Plausible Synthetic Route: Oxidation of 3-Ethoxy-1-propanol
This method involves the conversion of the primary alcohol group of 3-ethoxy-1-propanol into an aldehyde. Various oxidizing agents can be employed for this transformation. A mild oxidizing agent is preferable to prevent over-oxidation to the carboxylic acid.
Reaction Scheme:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 2806-85-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 2806-85-1 [thegoodscentscompany.com]
- 5. 3-Ethoxy-1-propanol – Wikipedia [de.wikipedia.org]
- 6. 3-Ethoxy-1-propanol | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-Ethoxypropanal from 3-Bromo-1-Propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-ethoxypropanal, a valuable building block in organic synthesis, starting from the readily available 3-bromo-1-propanol. The synthesis involves a two-step process: a Williamson ether synthesis to form the intermediate 3-ethoxy-1-propanol (B50535), followed by a selective oxidation to yield the desired aldehyde. This document details the experimental protocols for each step, presents relevant physicochemical data in a structured format, and illustrates the reaction pathway and experimental workflow.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the starting material, intermediate, and final product is presented in Table 1. This data is crucial for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |
| 3-Bromo-1-propanol | C₃H₇BrO | 138.99 | 163-166[1] | 1.537[1] | 3.86 (t, 2H), 3.58 (t, 2H), 2.11 (quint, 2H), 1.85 (s, 1H) | 61.2, 33.5, 32.0 |
| 3-Ethoxy-1-propanol | C₅H₁₂O₂ | 104.15 | 160-161[2] | 0.904[2] | 3.73 (t, 2H), 3.58 (t, 2H), 3.50 (q, 2H), 1.85 (quint, 2H), 1.21 (t, 3H) | 69.8, 66.5, 61.8, 32.0, 15.2 |
| This compound | C₅H₁₀O₂ | 102.13 | 135-137 | 0.933 | 9.80 (t, 1H), 3.70 (t, 2H), 3.49 (q, 2H), 2.75 (dt, 2H), 1.19 (t, 3H) | 202.0, 67.2, 66.5, 43.8, 15.1 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Synthetic Pathway
The overall synthesis is a two-step process. The first step is a Williamson ether synthesis, where the alkoxide of ethanol (B145695) displaces the bromide from 3-bromo-1-propanol. The resulting 3-ethoxy-1-propanol is then oxidized to this compound using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
References
An In-depth Technical Guide to the Michael Addition of Ethanol to Acrolein yielding 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michael addition of ethanol (B145695) to acrolein represents a significant pathway to the formation of 3-ethoxypropanal, a valuable chemical intermediate. This technical guide provides a comprehensive overview of this conjugate addition reaction, detailing the underlying mechanisms, catalytic systems, and experimental protocols. Quantitative data from cited literature is summarized to offer a comparative analysis of reaction outcomes under various conditions. Furthermore, this document presents signaling pathway diagrams and experimental workflows to visually articulate the core concepts and procedures for researchers in organic synthesis and drug development.
Introduction
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the context of this guide, the nucleophile, or Michael donor, is ethanol, and the α,β-unsaturated aldehyde, or Michael acceptor, is acrolein. The reaction culminates in the formation of this compound, a compound with applications in various chemical syntheses.
The high reactivity of acrolein as a Michael acceptor is attributed to the electron-withdrawing nature of its carbonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][3] The addition of an alcohol, such as ethanol, to an α,β-unsaturated aldehyde is specifically termed an oxa-Michael addition.
This guide will delve into the mechanistic intricacies of this reaction, explore the role of acid and base catalysis, and provide detailed experimental procedures gleaned from scientific literature.
Reaction Mechanism and Catalysis
The Michael addition of ethanol to acrolein can be catalyzed by either acids or bases, each influencing the reaction pathway differently.
Base-Catalyzed Mechanism
In the presence of a base, the ethanol molecule is deprotonated to form an ethoxide ion (CH₃CH₂O⁻). This highly nucleophilic species then attacks the electrophilic β-carbon of the acrolein molecule. The resulting intermediate is an enolate, which is subsequently protonated by a proton source, typically a solvent molecule or another ethanol molecule, to yield the final product, this compound.
Acid-Catalyzed Mechanism
Under acidic conditions, the carbonyl oxygen of acrolein is protonated, which increases the electrophilicity of the entire conjugated system. This activation facilitates the attack of the weakly nucleophilic ethanol on the β-carbon. A subsequent deprotonation of the resulting intermediate yields this compound. Brønsted acids have been shown to be more efficient than Lewis acids in catalyzing intramolecular oxa-Michael additions.[4]
Quantitative Data Summary
While specific quantitative data for the direct Michael addition of ethanol to acrolein to form this compound is not extensively detailed in the readily available literature, data from related reactions involving the synthesis of acrolein from ethanol and methanol (B129727) mixtures provide insights into catalyst performance and reaction conditions.
| Catalyst System | Reactants | Temperature (°C) | Acrolein Selectivity (%) | Acrolein Yield (%) | Reference |
| FeMo-based | Methanol & Ethanol | 400 | - | 39 | [5] |
| BaSrMnO₃ | Methanol & Ethanol | 300 | 62 | - | [6] |
| MgO/SiO₂ | Formaldehyde & Acetaldehyde | - | - | - | [7] |
Note: The data above pertains to the synthesis of acrolein, not the direct synthesis of this compound from ethanol and acrolein. It is included to provide context on relevant catalytic systems for reactions involving these molecules. The MgO/SiO₂ catalyst was noted for its activity in the aldol (B89426) condensation step leading to acrolein, highlighting the importance of acid-base properties.[7]
Experimental Protocols
General Protocol for Base-Catalyzed Michael Addition:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with acrolein and an excess of absolute ethanol. The flask is cooled in an ice bath.
-
Catalyst Addition: A catalytic amount of a base (e.g., sodium ethoxide, triethylamine) is slowly added to the stirred solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium (B1175870) chloride solution). The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be further purified by distillation.
Caution: Acrolein is a highly toxic and flammable substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Byproducts and Side Reactions
The primary side reactions in the Michael addition of ethanol to acrolein may include:
-
1,2-Addition: The ethoxide can attack the carbonyl carbon of acrolein, leading to the formation of an unstable hemiacetal. This is generally less favored than the 1,4-conjugate addition under thermodynamic control.
-
Polymerization of Acrolein: Acrolein can readily polymerize, especially in the presence of acid or base catalysts and light.
-
Aldol Condensation: Self-condensation of acrolein or the product, this compound, can occur under basic conditions.
Careful control of reaction conditions, such as temperature and catalyst concentration, is crucial to minimize the formation of these byproducts.
Visualization of Pathways and Workflows
Reaction Pathway Diagram
Caption: Reaction pathways for the Michael addition of ethanol to acrolein.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Conclusion
The Michael addition of ethanol to acrolein is a direct and atom-economical route to this compound. The reaction can be effectively catalyzed by both acids and bases, with the choice of catalyst influencing the reaction mechanism. While specific, detailed experimental data for this exact reaction is sparse in publicly available literature, the principles of the oxa-Michael addition provide a solid foundation for developing robust synthetic protocols. Further research into optimizing catalyst systems and reaction conditions is warranted to improve yields and selectivity, thereby enhancing the industrial viability of this important transformation. The information and diagrams provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fine chemicals.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound [webbook.nist.gov]
- 7. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Williamson Ether Synthesis of 3-Alkoxypropanals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Williamson ether synthesis as a viable route for the preparation of 3-alkoxypropanals. These compounds serve as valuable intermediates and building blocks in medicinal chemistry and drug development due to their bifunctional nature, possessing both an aldehyde for further elaboration and a tunable ether linkage. This document outlines the strategic necessity of protecting groups, provides detailed experimental protocols for each stage of the synthesis, and presents quantitative data to inform reaction optimization.
Core Synthetic Strategy: A Two-Stage Approach
The direct Williamson ether synthesis on a 3-halopropanal is synthetically challenging due to the high reactivity of the aldehyde functional group. Under the basic conditions required for the alkoxide formation, aldehydes are prone to side reactions such as aldol (B89426) condensation, polymerization, and Cannizzaro-type reactions.
To circumvent these issues, a robust two-stage strategy is employed. This involves:
-
Protection: The aldehyde is first protected as an acetal (B89532), typically a diethyl or dimethyl acetal. Acetals are stable under the basic conditions of the Williamson ether synthesis.
-
Williamson Ether Synthesis: The resulting 3-halo-1,1-dialkoxypropane is then reacted with a chosen alkoxide in a classic SN2 reaction to form the desired 3-alkoxy-1,1-dialkoxypropane.
-
Deprotection: Finally, the acetal is hydrolyzed under acidic conditions to reveal the target 3-alkoxypropanal.
This strategic sequence ensures high yields and purity of the final product.
dot
Caption: Overall synthetic workflow for 3-alkoxypropanals.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis. The data is compiled from established literature, including robust procedures from Organic Syntheses.
Stage 1: Synthesis of 3-Halo-1,1-dialkoxypropane Precursors
The synthesis of the key electrophile intermediate is critical. A common and well-documented precursor is 3-chloropropionaldehyde diethyl acetal.
Detailed Protocol: Preparation of 3-Chloropropionaldehyde Diethyl Acetal
This procedure is adapted from the established method in Organic Syntheses.
-
Setup: A 3-liter round-bottomed flask is equipped with a mechanical stirrer and a gas inlet tube. The flask is charged with 200 g (253 mL) of absolute ethanol (B145695).
-
Acidification: The flask is cooled in an ice-salt bath to 0°C, and dry hydrogen chloride gas is bubbled through the ethanol until saturation.
-
Acrolein Addition: Freshly distilled acrolein (56 g, 1.0 mol) is added dropwise to the cold, stirred alcoholic hydrogen chloride solution over a period of one to two hours, maintaining the temperature at approximately 0°C.
-
Workup: After the addition is complete, the reaction mixture is allowed to stand, and it will separate into two layers. The lower layer, containing the crude product, is separated.
-
Neutralization: The crude product layer is treated gradually with powdered sodium bicarbonate with stirring until all acid is neutralized (cessation of gas evolution).
-
Purification: The mixture is filtered. The filtrate is washed twice with 50 mL portions of ice-cold water and subsequently dried over 10 g of anhydrous potassium carbonate for at least five hours.
-
Distillation: The dried product is filtered and distilled under reduced pressure to yield the pure 3-chloropropionaldehyde diethyl acetal.
| Precursor | Reactants | Conditions | Yield | Boiling Point | Reference |
| 3-Chloropropionaldehyde Diethyl Acetal | Acrolein, Ethanol, HCl | 0°C, 1-2 h addition | ~34% | 58–62°C / 8 mmHg | Org. Syn. Coll. Vol. 2, 137 (1943) |
| 3-Bromopropionaldehyde Diethyl Acetal | Acrolein, Bromine, Triethyl Orthoformate, Ethanol | 0-5°C (bromination), then 45°C (acetalization) | 74–77% | 113–115°C / 11 mmHg | Org. Syn. Coll. Vol. 6, 952 (1988) |
Stage 2: Williamson Ether Synthesis
This core step involves the SN2 displacement of the halide by an alkoxide. The following is a representative procedure based on documented reactions of similar substrates.
dot
Caption: SN2 mechanism of the Williamson ether synthesis.
Detailed Protocol: Preparation of 3-Ethoxypropionaldehyde Diethyl Acetal
This generalized protocol is based on the reaction described in Acta Chemica Scandinavica, 10, 1183 (1956) and standard Williamson synthesis conditions.
-
Alkoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.5 g, 0.022 mol) in absolute ethanol (100 mL).
-
Reaction: To the freshly prepared sodium ethoxide solution, add 3-chloropropionaldehyde diethyl acetal (5.0 g, 0.03 mol) dropwise at room temperature with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the ethanol under reduced pressure.
-
Extraction: Add water (50 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.
| Product | Electrophile | Nucleophile | Solvent | Conditions | Yield |
| 3-Ethoxypropionaldehyde Diethyl Acetal | 3-Chloropropionaldehyde Diethyl Acetal | Sodium Ethoxide | Ethanol | Reflux, 4-6 h | Moderate to Good (Est. 60-80%) |
| 3-Methoxypropionaldehyde Diethyl Acetal | 3-Bromopropionaldehyde Diethyl Acetal | Sodium Methoxide | Methanol | Reflux, 4-6 h | Moderate to Good (Est. 60-85%) |
*Note: Specific yield data for these exact reactions is sparse in readily available literature; the stated yields are expert estimations based on typical Williamson ether syntheses involving primary halides.
Stage 3: Acetal Deprotection
The final step is the hydrolysis of the acetal to regenerate the aldehyde. This must be performed under carefully controlled acidic conditions to avoid side reactions of the product.
Detailed Protocol: Hydrolysis to 3-Alkoxypropanal
-
Setup: In a round-bottom flask, dissolve the purified 3-alkoxy-1,1-dialkoxypropane (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or dilute hydrochloric acid, to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Neutralization: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Workup: Remove the organic solvent (acetone) under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the final 3-alkoxypropanal. The product may be further purified by distillation if necessary.
| Product | Starting Material | Conditions | Typical Yield |
| 3-Alkoxypropanal | 3-Alkoxy-1,1-dialkoxypropane | p-TsOH (cat.), Acetone/H₂O, RT | >90% |
Conclusion
The Williamson ether synthesis, when combined with a strategic protection/deprotection sequence, provides a reliable and versatile method for accessing 3-alkoxypropanals. By carefully selecting the appropriate 3-halopropanal acetal and alkoxide, researchers can synthesize a diverse library of these valuable building blocks. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this synthetic strategy in a research and drug development setting.
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethoxypropanal is a bifunctional molecule containing both an ether linkage and a reactive aldehyde group. The presence of the terminal aldehyde functional group dictates its chemical reactivity, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing its participation in key chemical transformations including nucleophilic addition, oxidation, reduction, Wittig reactions, and aldol (B89426) condensations. This document is intended to serve as a technical resource, offering detailed experimental protocols adapted for this compound and summarizing relevant physicochemical data. The provided reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for the development of appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| CAS Number | 2806-85-1 | [1] |
| Boiling Point | 136 °C (estimated) | [2] |
| Flash Point | 33.10 °C (estimated) | [2] |
| logP (o/w) | 0.166 (estimated) | [2] |
| Solubility | Soluble in water | [3] |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The presence of the ethoxy group at the 3-position is not expected to significantly alter the fundamental reactivity of the aldehyde, though it may have minor electronic or steric influences. The ether linkage is generally unreactive under the conditions used for most aldehyde transformations.[3]
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, is expected to yield 1-phenyl-3-ethoxy-1-propanol.
Reaction Pathway: Grignard Reaction
Caption: Grignard reaction of this compound.
General Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
Materials: this compound, magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, hydrochloric acid (e.g., 1 M).
-
Procedure:
-
Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Grignard solution in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Oxidation
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 3-ethoxypropanoic acid.[4] Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid.
Reaction Pathway: Oxidation
Caption: Oxidation of this compound.
General Experimental Protocol: Oxidation with Potassium Permanganate
-
Materials: this compound, potassium permanganate, sodium hydroxide (B78521), sulfuric acid, sodium bisulfite.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water, potentially with sodium hydroxide for basic conditions.
-
Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 3-ethoxypropanoic acid by distillation or recrystallization.
-
Reduction
The aldehyde group can be reduced to a primary alcohol, yielding 3-ethoxy-1-propanol.[3] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its ease of handling.
Reaction Pathway: Reduction
Caption: Reduction of this compound.
General Experimental Protocol: Reduction with Sodium Borohydride
-
Materials: this compound, sodium borohydride, methanol (B129727) or ethanol (B145695), water, hydrochloric acid (e.g., 1 M).
-
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10-15 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate (B1201080) esters.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-ethoxy-1-propanol. Further purification can be achieved by distillation.
-
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, would yield an α,β-unsaturated ester.
Reaction Pathway: Wittig Reaction
Caption: Wittig reaction of this compound.
General Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
-
Materials: this compound, (carbethoxymethylene)triphenylphosphorane, a suitable solvent (e.g., dichloromethane, THF, or toluene).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified to separate the desired alkene from the triphenylphosphine oxide byproduct. This is often achieved by trituration with a non-polar solvent (like hexane (B92381) or a hexane/ether mixture) to precipitate the phosphine (B1218219) oxide, followed by filtration and concentration of the filtrate. Further purification can be done by column chromatography.[5]
-
Aldol Condensation
Aldehydes with α-hydrogens, such as this compound, can undergo self-condensation or crossed-condensation reactions in the presence of a base or acid catalyst. The base-catalyzed self-condensation of this compound would initially form a β-hydroxy aldehyde, which can then dehydrate upon heating to yield an α,β-unsaturated aldehyde.
Reaction Pathway: Aldol Condensation
Caption: Aldol condensation of this compound.
General Experimental Protocol: Base-Catalyzed Self-Aldol Condensation
-
Materials: this compound, sodium hydroxide or potassium hydroxide, ethanol, water.
-
Procedure:
-
Prepare a solution of the base (e.g., 10% aqueous NaOH) in a mixture of ethanol and water.
-
Cool the basic solution in an ice bath.
-
Slowly add this compound to the stirred basic solution.
-
After addition, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
To induce dehydration to the α,β-unsaturated product, the reaction mixture can be gently heated.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
-
Quantitative Data
Specific quantitative data, such as reaction yields and kinetics, for the reactions of this compound are not extensively reported in the readily available scientific literature. However, the yields of analogous reactions with structurally similar simple aldehydes can provide an estimate of the expected efficiency of these transformations.
Table 2: Representative Yields for Aldehyde Reactions (for comparative purposes)
| Reaction | Aldehyde | Reagents | Product | Yield (%) | Reference |
| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | >95 | [6] |
| Aldol Condensation | p-Anisaldehyde | Acetone, KOH | 4-(4'-methoxyphenyl)-3-buten-2-one | Not specified | [7] |
| Reduction | Cinnamaldehyde | LiAlH₄ (inverse addition) | Cinnamyl alcohol | Not specified | [8] |
| Grignard Reaction | Benzaldehyde | Phenylmagnesium bromide | Diphenylmethanol | Not specified | [9] |
Note: The yields are highly dependent on the specific reaction conditions and the purity of the reactants.
Experimental Workflow
A general workflow for conducting and analyzing the reactions of this compound is depicted below. This workflow highlights the key stages from reaction setup to product characterization.
Caption: General experimental workflow.
Conclusion
This compound, by virtue of its aldehyde functionality, is a versatile substrate for a wide range of important organic transformations. This guide has outlined the principal reactions of its aldehyde group and provided generalized experimental protocols that can serve as a starting point for synthetic applications. While specific quantitative data for this compound remains sparse in the literature, the analogous reactions of other aldehydes suggest that these transformations can be carried out with good efficiency. The information and diagrams presented herein are intended to equip researchers in drug development and other scientific fields with a solid foundation for utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to establish optimized conditions and quantitative outcomes for the reactions of this specific molecule.
References
- 1. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 2806-85-1 [thegoodscentscompany.com]
- 3. 3-Ethoxy-1-propanol | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 7. magritek.com [magritek.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
Stability of 3-Ethoxypropanal Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 3-ethoxypropanal under both acidic and basic conditions. Due to its bifunctional nature, possessing both an ether linkage and an aldehyde group, this compound is susceptible to degradation through various pathways. This document outlines the principal degradation mechanisms, presents available quantitative data and kinetic insights, details experimental protocols for stability assessment, and provides visual representations of the chemical transformations. This guide is intended to assist researchers, scientists, and drug development professionals in understanding and predicting the stability of this compound in various chemical environments, which is crucial for its handling, formulation, and application.
Introduction
This compound is a valuable organic molecule utilized in diverse applications, including as a building block in organic synthesis and potentially in the formulation of specialized products. Its chemical structure, featuring a reactive aldehyde functionality and an ether linkage, dictates its stability profile. Understanding its behavior in the presence of acids and bases is paramount for ensuring product integrity, predicting shelf-life, and preventing the formation of unwanted byproducts. This guide delves into the core aspects of this compound's stability, providing a detailed examination of its degradation pathways under acidic and basic stress conditions.
Stability Under Acidic Conditions
Under acidic conditions, this compound is susceptible to two primary degradation pathways: acid-catalyzed hydrolysis of the ether linkage and acid-catalyzed hydration of the aldehyde group.
Acid-Catalyzed Hydrolysis of the Ether Linkage
The ether bond in this compound can be cleaved in the presence of a strong acid and water, a reaction known as hydrolysis. This process typically requires elevated temperatures to proceed at a significant rate.
Mechanism: The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. The subsequent cleavage of the carbon-oxygen bond results in the formation of ethanol (B145695) and 3-hydroxypropanal (B37111). The 3-hydroxypropanal can exist in equilibrium with its cyclic hemiacetal form.
Degradation Products:
-
Ethanol
-
3-Hydroxypropanal (and its cyclic hemiacetal)
Acid-Catalyzed Hydration of the Aldehyde
The aldehyde functional group can undergo acid-catalyzed hydration to form a geminal diol (gem-diol). This reaction is typically reversible.
Mechanism: The carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a protonated gem-diol, which is then deprotonated to yield the final product.
Degradation Product:
-
3-Ethoxypropane-1,1-diol
Stability Under Basic Conditions
In basic media, the primary degradation pathway for this compound is the base-catalyzed aldol (B89426) condensation. This reaction involves the formation of a new carbon-carbon bond and can lead to the formation of dimers and potentially polymers.
Base-Catalyzed Aldol Condensation
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound makes them acidic enough to be removed by a base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another this compound molecule.
Mechanism: A base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of this compound. The resulting alkoxide is then protonated to yield a β-hydroxy aldehyde (an aldol addition product). This product can subsequently undergo dehydration, especially with heating, to form an α,β-unsaturated aldehyde (an aldol condensation product).
Degradation Products:
-
Aldol Addition Product: 3-hydroxy-2-(ethoxymethyl)-5-ethoxypentanal
-
Aldol Condensation Product: 2-(ethoxymethyl)-5-ethoxy-2-pentenal
Quantitative Data and Kinetics
Direct kinetic data for the degradation of this compound is not extensively available in the public domain. However, data from analogous short-chain aliphatic aldehydes can provide valuable insights into its expected reactivity.
A study on the acid-catalyzed aldol condensation of C2-C8 aliphatic aldehydes in sulfuric acid solutions provides relevant kinetic data.[1][2][3] The pseudo-first-order rate constants (k) were determined, and the following table summarizes the findings for aldehydes structurally similar to this compound.
| Aldehyde | Sulfuric Acid Conc. (wt%) | Temperature (°C) | Pseudo-First-Order Rate Constant, k (s⁻¹) | Reference |
| Propanal | 70 | 25 | 1.2 x 10⁻⁵ | [1][2][3] |
| Butanal | 70 | 25 | 1.8 x 10⁻⁵ | [1][2][3] |
| Pentanal | 70 | 25 | 1.5 x 10⁻⁵ | [1][2][3] |
Note: This data is for the acid-catalyzed aldol condensation, not hydrolysis. The ether linkage in this compound may influence its reactivity compared to these simple aliphatic aldehydes.
General Trends:
-
Acid-Catalyzed Reactions: The rate of acid-catalyzed reactions generally increases with increasing acid concentration and temperature.[1][2][3]
-
Base-Catalyzed Aldol Condensation: The rate of aldol condensation is dependent on the concentration of both the aldehyde and the base. The pKa of the α-hydrogen of aldehydes is typically in the range of 16-18, indicating that a relatively strong base is required to initiate the reaction.[4]
Experimental Protocols for Stability Testing
To experimentally determine the stability of this compound, a forced degradation study is recommended.[5][6][7][8] This involves subjecting the compound to stress conditions to accelerate its degradation and identify potential degradation products.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
High-purity water
-
Organic solvent for sample preparation (e.g., acetonitrile, methanol)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate inert solvent.
-
Stress Conditions:
-
Acidic Stress: Mix the this compound stock solution with the acidic solutions to achieve the desired final concentrations. Incubate the samples at various temperatures (e.g., room temperature, 40°C, 60°C) for predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Basic Stress: Mix the this compound stock solution with the basic solutions to achieve the desired final concentrations. Incubate the samples under the same temperature and time conditions as the acidic stress study.
-
Control Sample: Prepare a control sample of this compound in a neutral aqueous solution and subject it to the same conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Methods:
-
HPLC/GC: Develop a stability-indicating chromatographic method capable of separating the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is often suitable for aldehydes. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve detection.
-
Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer to aid in the identification of degradation products by determining their molecular weights and fragmentation patterns.
-
NMR Spectroscopy: Use NMR to confirm the structures of the isolated degradation products. The aldehyde proton of this compound has a characteristic chemical shift in the ¹H NMR spectrum (around 9-10 ppm).[9][10]
-
Data Analysis
-
Quantify the amount of this compound remaining at each time point.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., first-order, second-order) by plotting the concentration of this compound versus time.
-
If data is collected at multiple temperatures, the activation energy for the degradation reactions can be calculated using the Arrhenius equation.[11][12][13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Degradation pathways of this compound under acidic and basic conditions.
Caption: A typical experimental workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is significantly influenced by the pH of its environment. Under acidic conditions, it is prone to hydrolysis of the ether linkage and hydration of the aldehyde group. In basic media, the primary degradation route is through aldol condensation. While specific kinetic data for this compound is limited, the behavior of analogous aliphatic aldehydes provides a basis for predicting its reactivity. For definitive stability assessment, conducting forced degradation studies using appropriate analytical methodologies is essential. The information and protocols outlined in this guide provide a robust framework for researchers and professionals to evaluate and understand the stability profile of this compound, thereby ensuring its effective and safe application.
References
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. "Kinetics of acid-catalyzed aldol condensation reactions of aliphatic a" by Mia T. Casale, Aviva R. Richman et al. [digitalcommons.oberlin.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 12. Arrhenius Equation Practice Questions & Answers – Page 3 | General Chemistry [pearson.com]
- 13. Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part II. Acetylcholine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Unveiling 3-Ethoxypropanal in Foods and Beverages: A Technical Guide to its Occurrence, Formation, and Analysis
For Immediate Release
This technical guide provides an in-depth exploration of the presence of 3-ethoxypropanal in food and beverage products. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its natural occurrence, formation pathways, and analytical methodologies for its detection and quantification. Contrary to some initial beliefs, this compound is not typically found as a natural constituent in food items. Instead, its presence is intricately linked to food processing and aging, particularly in alcoholic beverages, where it exists predominantly as its diethyl acetal (B89532), 1,1,3-triethoxypropane (B1583077).
Quantitative Data Summary
While this compound in its free aldehyde form is not reported in food and beverage matrices, its diethyl acetal, 1,1,3-triethoxypropane, has been identified and quantified in certain alcoholic beverages. The following table summarizes the available quantitative data.
| Food/Beverage | Compound Analyzed | Concentration Range |
| Pear Brandy | This compound diethyl acetal | up to 3 mg/kg |
| Whiskey | This compound diethyl acetal | less than 0.8 mg/kg |
Note: Data is limited, and further research is required to establish a more comprehensive understanding of the distribution of this compound across a wider range of products.
Formation Pathways: From Precursors to Acetal
The emergence of this compound and its subsequent conversion to 1,1,3-triethoxypropane in food products, especially in alcoholic beverages, is a result of chemical reactions occurring during processing and aging. The primary pathway involves the reaction of acrolein with ethanol (B145695). Acrolein, a highly reactive unsaturated aldehyde, can be generated from various precursors naturally present in raw food materials through thermal processes like heating and fermentation.
Two main pathways contribute to the formation of this compound:
-
Acrolein-Ethanol Reaction: During fermentation and aging of alcoholic beverages, acrolein can react with the abundant ethanol. This reaction proceeds through a Michael addition, with this compound formed as a key intermediate. This intermediate readily reacts further with ethanol under the acidic conditions typically found in these beverages to form the more stable 1,1,3-triethoxypropane.
-
Oxidation of 3-Ethoxy-1-propanol (B50535): The compound 3-ethoxy-1-propanol has been identified in grapes (Vitis vinifera) and wine.[1] It is plausible that this alcohol could undergo oxidation to form this compound, particularly in the presence of oxidizing agents or enzymatic activity during processing and aging.
The following diagram illustrates these potential formation pathways.
Caption: Potential formation pathways of this compound and its diethyl acetal in food.
Experimental Protocols: Analysis of Volatile Acetals in Alcoholic Beverages
The analysis of volatile compounds like 1,1,3-triethoxypropane in complex matrices such as alcoholic beverages typically employs gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and effective for concentrating volatile and semi-volatile analytes.
Objective: To identify and quantify 1,1,3-triethoxypropane in alcoholic beverages.
1. Sample Preparation (HS-SPME)
-
Apparatus:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Autosampler with SPME capabilities or manual SPME holder.
-
Heating and agitation unit.
-
-
Procedure:
-
Pipette 5 mL of the alcoholic beverage sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated acetal or a compound with similar chemical properties not present in the sample).
-
If necessary to improve the release of volatiles, add a saturated solution of sodium chloride (e.g., 1 g of NaCl).
-
Seal the vial tightly with the screw cap.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with constant agitation to facilitate the partitioning of analytes into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or a wax-type column like DB-WAX).
-
-
Typical GC Conditions:
-
Injector Temperature: 250 °C (or optimized for thermal desorption of the SPME fiber).
-
Injection Mode: Splitless for a defined period (e.g., 1-2 minutes) to ensure complete transfer of analytes to the column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2-5 minutes.
-
Ramp: Increase to 180 °C at a rate of 3-5 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 10-15 °C/min, hold for 5-10 minutes. (Note: The temperature program should be optimized based on the specific column and the range of analytes of interest.)
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-350 (or a range appropriate for the target analytes).
-
Acquisition Mode: Full scan for identification of unknown compounds and Selected Ion Monitoring (SIM) for quantification of target analytes to enhance sensitivity and selectivity.
-
3. Data Analysis and Quantification
-
Identification: The identification of 1,1,3-triethoxypropane is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic reference standard. The NIST mass spectral library can also be used for tentative identification.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of 1,1,3-triethoxypropane of known concentrations containing the same amount of internal standard as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 1,1,3-triethoxypropane in the beverage sample is then determined from this calibration curve.
The following diagram outlines the general workflow for the analysis of 1,1,3-triethoxypropane in alcoholic beverages.
References
An In-depth Technical Guide on the Thermochemical Data of 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermochemical data for 3-ethoxypropanal. Due to a scarcity of experimental data in publicly available literature, this document primarily presents computationally derived values and outlines the methodologies—both computational and experimental—that form the basis for such thermochemical characterization.
Introduction to this compound
This compound (C₅H₁₀O₂) is an organic compound characterized by the presence of both an ether and an aldehyde functional group.[1][2] Its molecular structure influences its chemical and physical properties, which are of interest in various chemical synthesis and research applications. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling.
Thermochemical Data
The following table summarizes the calculated thermochemical and physical properties for this compound. These values have been estimated using the Joback group contribution method.[3] It is important to note that these are theoretical estimations and may differ from experimental values.
| Property | Value | Unit | Source |
| Thermochemical Properties | |||
| Standard Gibbs Free Energy of Formation (ΔfG°) | -213.30 | kJ/mol | Joback Calculated Property[3] |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -364.33 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Fusion (ΔfusH°) | 12.18 | kJ/mol | Joback Calculated Property[3] |
| Physical Properties | |||
| Molecular Weight | 102.13 | g/mol | [1][2][3] |
| Normal Boiling Point (Tboil) | Not Available | K | |
| Critical Temperature (Tc) | Not Available | K | |
| Critical Pressure (Pc) | Not Available | kPa | |
| Critical Volume (Vc) | Not Available | m³/kmol |
Computational Methodology: The Joback Method
The thermochemical data presented in this guide were calculated using the Joback method, a group contribution technique for the estimation of pure component properties from molecular structure alone.[4]
3.1. Principles of the Joback Method
The Joback method is a widely used estimation technique in chemical engineering. It assumes that the properties of a molecule can be determined by summing the contributions of its constituent functional groups.[4][5] This additive approach allows for the prediction of thermophysical properties without the need for experimental data, which is particularly useful for novel or less-studied compounds.[4] The method breaks down the molecule into a set of predefined functional groups, each with an assigned numerical contribution to the overall property being estimated.[6][7]
3.2. Calculation of Thermochemical Properties
-
Standard Enthalpy of Formation (ΔfH°gas): The enthalpy of formation in the ideal gas state at 298.15 K is calculated by summing the group contributions for all functional groups present in the this compound molecule.[1]
-
Standard Gibbs Free Energy of Formation (ΔfG°): Similar to the enthalpy of formation, the Gibbs free energy of formation is estimated by the summation of group-specific values.[1]
-
Ideal Gas Heat Capacity (Cp,gas): The Joback method uses a polynomial equation to describe the temperature dependence of the ideal gas heat capacity. The coefficients of this polynomial are determined by summing the contributions of the functional groups.[4]
3.3. Limitations of the Joback Method
While the Joback method is a powerful tool for estimation, it has several limitations:
-
Lack of Interaction Terms: The method assumes no interactions between functional groups, which can lead to inaccuracies, especially in molecules with significant steric hindrance or electronic effects.[4]
-
Accuracy: The accuracy of the predictions can vary depending on the class of compound and the property being estimated. For instance, deviations can be significant for very large or very small molecules.[4]
-
Availability of Group Contributions: The method is limited to molecules that can be constructed from the predefined set of functional groups for which contributions have been determined.
Experimental Protocols for Thermochemical Data Determination
4.1. Determination of Enthalpy of Formation
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using calorimetry.[2][8][9]
4.1.1. Combustion Calorimetry
-
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.[8][9] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
-
Apparatus: A bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a water-filled bucket, a stirrer, a thermometer, and an ignition system.[9]
-
Procedure:
-
A known mass of this compound is placed in a sample holder within the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The heat of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then corrected to standard conditions to obtain the standard enthalpy of combustion (ΔcH°). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]
4.2. Determination of Heat Capacity and Entropy
The heat capacity and entropy of this compound in the liquid phase would be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).
4.2.1. Adiabatic Calorimetry
-
Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions where no heat is exchanged with the surroundings.
-
Procedure: The sample is placed in a calorimeter that is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample, thereby minimizing heat loss. A known amount of electrical energy is then passed through a heater in the sample, and the corresponding temperature rise is recorded.
-
Data Analysis: The heat capacity (Cp) is calculated as the ratio of the heat supplied to the temperature change. By measuring the heat capacity as a function of temperature, the standard entropy (S°) can be determined by integrating Cp/T from absolute zero.
4.2.2. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Procedure: A small, accurately weighed sample of this compound and an inert reference material are heated or cooled at a constant rate. The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.
-
Data Analysis: The heat capacity of the sample is directly proportional to the differential heat flow.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the Joback method.
Caption: Workflow for estimating thermochemical properties using the Joback method.
Conclusion
This technical guide has summarized the available, albeit calculated, thermochemical data for this compound. The Joback method provides a valuable first approximation of these properties in the absence of experimental data. For applications requiring high accuracy, experimental determination of the enthalpy of formation, heat capacity, and entropy using the described calorimetric techniques is recommended. The methodologies outlined herein provide a framework for both the computational estimation and experimental validation of the thermochemical properties of this compound and other organic compounds.
References
- 1. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 2. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Joback method - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. EgiChem | Tools [egichem.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Theoretical Exploration of 3-Ethoxypropanal Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxypropanal is a molecule of interest in various chemical contexts, including as a precursor in organic synthesis. Its conformational flexibility, dictated by the rotation around its single bonds, is crucial for understanding its reactivity, spectroscopic properties, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational landscape of this compound. Due to a lack of specific experimental or theoretical data for this compound in the current literature, this guide draws upon established computational protocols and findings from analogous 3-alkoxypropanals and related small organic molecules. The principles and workflows outlined herein provide a robust framework for researchers seeking to conduct their own theoretical investigations into the conformational preferences of this compound and similar chemical entities.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements known as conformations. These conformers often have different energies, and their relative populations are governed by the Boltzmann distribution. Understanding the conformational preferences of a molecule is fundamental to predicting its physical, chemical, and biological properties.
For this compound (CH₃CH₂OCH₂CH₂CHO), the key degrees of freedom that define its conformational landscape are the dihedral angles along the C-C-C-O, C-C-O-C, and O-C-C-C backbones. The interplay of steric hindrance, electrostatic interactions (particularly intramolecular hydrogen bonding between the ether oxygen and the aldehydic proton), and hyperconjugation effects determines the relative stability of the various conformers.
Theoretical Methodology: A Detailed Protocol
Theoretical conformational analysis of small molecules like this compound typically involves a multi-step computational approach. The following protocol outlines the standard procedures used in the field, drawing from methodologies applied to similar aldehydes and ethers.
Initial Conformational Search
The first step is to identify all potential low-energy conformers. This is often achieved through a systematic scan of the potential energy surface by rotating key dihedral angles.
-
Method: Molecular Mechanics (MM) force fields (e.g., MMFF94, OPLS3e) are suitable for an initial, computationally inexpensive exploration of the conformational space.
-
Procedure:
-
Define the rotatable bonds of this compound.
-
Perform a systematic search by rotating each defined dihedral angle in discrete steps (e.g., 30° or 60°).
-
At each step, perform a geometry optimization to find the nearest local minimum.
-
Filter the resulting unique conformers based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum).
-
Quantum Mechanical Geometry Optimization
The geometries of the conformers identified in the initial search are then refined using more accurate quantum mechanical methods.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimizations of organic molecules. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a common starting point. For higher accuracy, larger basis sets like 6-311+G(d,p) or aug-cc-pVTZ can be employed.
-
Procedure:
-
For each unique conformer from the MM search, perform a full geometry optimization using the chosen DFT method.
-
The optimization should be carried out until the forces on the atoms and the change in energy between successive steps fall below a defined threshold (e.g., tight convergence criteria).
-
Vibrational Frequency Analysis
To confirm that the optimized geometries correspond to true energy minima and to calculate thermodynamic properties, a vibrational frequency analysis is performed.
-
Method: The same level of theory used for the geometry optimization should be used to calculate the harmonic vibrational frequencies.
-
Procedure:
-
For each optimized conformer, compute the Hessian matrix (second derivatives of the energy).
-
Diagonalization of the Hessian matrix yields the vibrational frequencies.
-
A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.
-
The calculated frequencies can also be used to compute zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies.
-
Single-Point Energy Refinement
To obtain more accurate relative energies of the conformers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Method: High-level ab initio methods like Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster theory (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ) provide highly accurate energies.
-
Procedure:
-
Using the DFT-optimized geometries, perform a single-point energy calculation with the chosen high-level method.
-
The resulting electronic energies, corrected with the ZPVE from the DFT frequency calculations, provide the final relative energies of the conformers.
-
Visualization of the Theoretical Workflow
The logical flow of a theoretical conformational analysis can be visualized as follows:
Caption: Workflow for theoretical conformational analysis.
Expected Conformational Landscape of this compound
Based on studies of analogous molecules, the conformational preferences of this compound are expected to be dominated by the orientation of the ethoxy group relative to the propanal backbone and the orientation of the aldehyde group. Intramolecular interactions, such as a potential weak hydrogen bond between the ether oxygen and the aldehydic hydrogen, could stabilize certain conformations.
The diagram below illustrates a hypothetical relationship between some of the possible conformers, defined by the C-C-C-O dihedral angle.
Caption: Hypothetical energy relationship between conformers.
Data Presentation: Illustrative Quantitative Results
While specific data for this compound is not available, the following tables present a hypothetical but plausible set of results based on calculations for similar alkoxy aldehydes. These tables are for illustrative purposes to demonstrate how the quantitative data from a conformational analysis would be presented.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) at B3LYP/6-311+G(d,p) | Relative Gibbs Free Energy (kcal/mol) |
| I (anti) | ~180° | 0.00 | 0.00 |
| II (gauche) | ~60° | 0.75 | 0.65 |
| III (gauche') | ~-60° | 0.78 | 0.69 |
| IV (syn) | ~0° | 3.50 | 3.65 |
Energies are relative to the most stable conformer.
Table 2: Key Geometric Parameters for the Most Stable Hypothetical Conformer (I)
| Parameter | Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (ether) | 1.42 |
| Bond Angles (°) | |
| O=C-C | 124.5 |
| C-O-C | 112.0 |
| Dihedral Angles (°) | |
| O-C-C-C | 179.8 |
| C-C-O-C | 178.5 |
Conclusion and Future Directions
This guide has detailed the standard theoretical framework for investigating the conformational preferences of this compound. Although specific published data for this molecule is scarce, the methodologies outlined, from initial molecular mechanics searches to high-level quantum mechanical calculations, provide a clear and robust pathway for its comprehensive conformational analysis. The illustrative data and visualizations presented serve as a template for what to expect from such a study.
Future work should focus on applying this computational protocol to this compound to generate concrete data. The results of these calculations would be invaluable for understanding its chemical behavior and could be further validated by experimental techniques such as microwave or infrared spectroscopy. For drug development professionals, understanding the preferred conformations is a critical first step in molecular design and in silico screening, as it dictates how the molecule might interact with a biological target.
Unveiling 3-Ethoxypropanal: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypropanal, a carbonyl compound with the chemical formula C5H10O2, holds potential as a versatile building block in organic synthesis and drug discovery. Its unique combination of an aldehyde functional group and an ether linkage offers a reactive site for various chemical transformations, making it a molecule of interest for the construction of more complex chemical entities. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Physicochemical Properties
The fundamental physical and chemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, application in synthesis, and for predicting its behavior in different chemical environments.
| Property | Value | Source |
| Molecular Formula | C5H10O2 | PubChem[1], NIST WebBook[2] |
| Molecular Weight | 102.13 g/mol | PubChem[1] |
| CAS Number | 2806-85-1 | PubChem[1], NIST WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Ethoxypropionaldehyde, beta-Ethoxypropionaldehyde | PubChem[1], NIST WebBook[2] |
| Boiling Point | Not explicitly available for this compound. The related compound, 3-ethoxy-1-propanol (B50535), has a boiling point of 160-161 °C. | |
| Density | Not explicitly available. | |
| Appearance | Not explicitly available. The related compound, 3-ethoxy-1-propanol, is a clear colorless liquid.[3] |
Synthesis of this compound
Two prevalent methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[4][5][6][7][8][9][10]
Experimental Protocol: Oxidation of 3-Ethoxy-1-propanol to this compound (General Procedure)
This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[6][10]
Materials:
-
3-Ethoxy-1-propanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na2S2O3), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-ethoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Safety Precautions:
-
Dess-Martin periodinane is a potentially explosive compound, especially upon heating or shock. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Initial Characterization and Spectroscopic Data
The characterization of the newly synthesized this compound is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | -CHO |
| ~3.7 | t | 2H | -O-CH₂-CH₂- |
| ~3.5 | q | 2H | -O-CH₂-CH₃ |
| ~2.7 | t | 2H | -CH₂-CHO |
| ~1.2 | t | 3H | -CH₂-CH₃ |
¹³C NMR Data
Links to experimental ¹³C NMR data for this compound are available in the PubChem database.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are expected for the aldehyde C=O stretch and the C-O ether linkage.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1725 | C=O (aldehyde) |
| ~2820, ~2720 | C-H (aldehyde) |
| ~1100 | C-O (ether) |
Experimental IR spectra for this compound are available in the PubChem and NIST WebBook databases.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
Mass Spectrometry Data
Experimental GC-MS data for this compound is available in the PubChem database, which can be used to determine the molecular ion peak and fragmentation pattern.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from 3-ethoxy-1-propanol.
Logical Relationship of Characterization Techniques
The following diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its initial characterization and synthesis. The compiled data and experimental protocol offer a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors. The straightforward synthesis from its corresponding alcohol, coupled with its reactive aldehyde functionality, positions this compound as a promising intermediate for the development of novel molecules in various fields, including pharmaceuticals and material science. Further research into its reactivity and potential applications is warranted to fully explore the utility of this versatile chemical building block.
References
- 1. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-Ethoxy-1-propanol | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 3-Ethoxypropanal from 3-Bromo-1-Propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive, two-step protocol for the synthesis of 3-ethoxypropanal, a valuable building block in organic synthesis. The synthesis commences with a Williamson ether synthesis to form 3-ethoxy-1-propanol (B50535) from 3-bromo-1-propanol (B121458), followed by a mild oxidation to yield the target aldehyde, this compound. Two alternative methods for the oxidation step are presented: a Swern oxidation and a Pyridinium (B92312) Chlorochromate (PCC) oxidation, allowing for flexibility based on available laboratory resources and substrate sensitivity.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Step 1: Williamson Ether Synthesis - Formation of 3-ethoxy-1-propanol.
-
Step 2: Oxidation - Conversion of 3-ethoxy-1-propanol to this compound.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 3-Bromo-1-propanol | Sigma-Aldrich | 97% |
| Sodium metal (Na) | Sigma-Aldrich | Reagent grade |
| Ethanol (B145695) (EtOH), anhydrous | Sigma-Aldrich | 99.5% |
| Diethyl ether (Et₂O), anhydrous | Sigma-Aldrich | ≥99.7% |
| Dichloromethane (B109758) (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | ≥99.9% |
| Oxalyl chloride | Sigma-Aldrich | 98% |
| Triethylamine (B128534) (TEA) | Sigma-Aldrich | ≥99.5% |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | 98% |
| Celite® 545 | Sigma-Aldrich | --- |
| Magnesium sulfate (B86663) (MgSO₄), anhydrous | Sigma-Aldrich | Reagent grade |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | Laboratory grade |
| Brine (saturated NaCl solution) | In-house prep. | --- |
Step 1: Synthesis of 3-Ethoxy-1-propanol via Williamson Ether Synthesis
This procedure details the formation of an alkoxide followed by its reaction with the alkyl halide in an S(_N)2 reaction.[1][2]
Procedure:
-
Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a 250 mL three-neck round-bottom flask with a reflux condenser and a dropping funnel.
-
Add 80 mL of anhydrous ethanol to the flask.
-
Carefully add sodium metal (2.53 g, 110 mmol, 1.1 eq.) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
-
Ether Formation:
-
To the freshly prepared sodium ethoxide solution, add 3-bromo-1-propanol (13.9 g, 100 mmol, 1.0 eq.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize it with 1 M HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 3-ethoxy-1-propanol.
-
Step 2: Oxidation of 3-Ethoxy-1-propanol to this compound
Two alternative methods are provided for this step. The Swern oxidation is a mild, metal-free option, while the PCC oxidation is a more traditional method.
This method utilizes activated DMSO to oxidize the alcohol to an aldehyde under very mild, low-temperature conditions.[3][4][5]
Procedure:
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a thermometer and two dropping funnels, add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (2.4 mL, 27.5 mmol, 1.1 eq.) to the flask.
-
-
Activation of DMSO:
-
In one dropping funnel, place a solution of anhydrous DMSO (3.9 mL, 55 mmol, 2.2 eq.) in 10 mL of anhydrous DCM.
-
Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
-
Addition of Alcohol:
-
In the second dropping funnel, place a solution of 3-ethoxy-1-propanol (2.6 g, 25 mmol, 1.0 eq.) in 10 mL of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture, keeping the temperature below -65 °C. Stir for 45 minutes.
-
-
Quenching and Work-up:
-
Add triethylamine (14 mL, 100 mmol, 4.0 eq.) dropwise to the reaction mixture, still at -78 °C. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).
-
Purify the crude product by distillation to obtain this compound.
-
This method uses the chromium-based reagent PCC to achieve the oxidation.[6][7]
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add a suspension of pyridinium chlorochromate (PCC) (8.1 g, 37.5 mmol, 1.5 eq.) and Celite® (8 g) in anhydrous dichloromethane (100 mL).
-
Stir the suspension at room temperature.
-
-
Oxidation:
-
Add a solution of 3-ethoxy-1-propanol (2.6 g, 25 mmol, 1.0 eq.) in 20 mL of anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours. A black, tarry precipitate will form.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Pass the mixture through a short plug of silica (B1680970) gel or Celite® to filter off the chromium salts. Wash the filter cake with diethyl ether.
-
Combine the filtrates and concentrate carefully under reduced pressure.
-
The crude product can be further purified by distillation.
-
Data Presentation
Table 1: Summary of Reagents and Conditions
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1 | Williamson Ether Synthesis | 3-Bromo-1-propanol | Sodium ethoxide | Ethanol | Reflux | 4-6 | 70-85% |
| 2A | Swern Oxidation | 3-Ethoxy-1-propanol | Oxalyl chloride, DMSO, Triethylamine | DCM | -78 °C to RT | 2-3 | 80-95% |
| 2B | PCC Oxidation | 3-Ethoxy-1-propanol | Pyridinium chlorochromate (PCC), Celite® | DCM | RT | 2-3 | 75-90% |
Experimental Workflow Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Synthesis of 3-Ethoxypropanal via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypropanal, also known as 3-ethoxypropionaldehyde, is a valuable chemical intermediate in organic synthesis. Its structure, featuring both an aldehyde and an ether functional group, makes it a versatile building block for the synthesis of more complex molecules in the pharmaceutical and fragrance industries. The most direct and atom-economical method for its preparation is the Michael addition of ethanol (B145695) to acrolein. This reaction, a type of conjugate addition, involves the nucleophilic attack of ethanol onto the carbon-carbon double bond of acrolein, an α,β-unsaturated aldehyde. This document provides a detailed protocol for the synthesis of this compound, intended for use by qualified researchers in a laboratory setting.
Reaction Scheme
The overall reaction is as follows:
The reaction is typically catalyzed by a base, which deprotonates ethanol to form the more nucleophilic ethoxide ion. This ethoxide then acts as the Michael donor, attacking the electrophilic β-carbon of acrolein, the Michael acceptor.
Physicochemical Data
The following table summarizes key quantitative data for the reactants and the product.
| Property | Acrolein | Ethanol | This compound |
| IUPAC Name | Prop-2-enal | Ethanol | This compound |
| CAS Number | 107-02-8 | 64-17-5 | 2806-85-1[1][2] |
| Molecular Formula | C₃H₄O | C₂H₆O | C₅H₁₀O₂[1][2] |
| Molecular Weight | 56.06 g/mol | 46.07 g/mol | 102.13 g/mol [1][2][3] |
| Boiling Point | 52.7 °C (126.9 °F) | 78.37 °C (173.1 °F) | 135-137 °C (275-279 °F) (estimated) |
| Density | 0.841 g/cm³ | 0.789 g/cm³ | 0.93 g/cm³ (estimated) |
| Typical Yield | - | - | 70-85% (estimated) |
Experimental Protocol
This protocol describes a representative procedure for the base-catalyzed Michael addition of ethanol to acrolein.
4.1. Materials and Equipment
-
Reactants:
-
Acrolein (stabilized with hydroquinone)
-
Anhydrous Ethanol
-
Sodium metal
-
-
Reagents for Workup:
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
4.2. Safety Precautions
-
Acrolein is highly toxic, flammable, and a potent lachrymator. It can polymerize violently. All manipulations involving acrolein must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere or a layer of inert solvent.
-
The reaction is exothermic and should be cooled appropriately.
4.3. Procedure
-
Preparation of Sodium Ethoxide Catalyst:
-
In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 100 mL of anhydrous ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (approx. 1.15 g, 0.05 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
-
Michael Addition Reaction:
-
Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
In a dropping funnel, prepare a solution of freshly distilled acrolein (28.0 g, 0.5 mol) in 50 mL of anhydrous ethanol.
-
Add the acrolein solution dropwise to the cooled, stirring sodium ethoxide solution over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and neutralize the catalyst by slowly adding glacial acetic acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of saturated aqueous NaHCO₃ solution, followed by 100 mL of brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess ethanol.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.
-
4.4. Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
FTIR spectroscopy (to confirm the presence of the aldehyde and ether functional groups)
-
Gas chromatography-mass spectrometry (GC-MS)
Logical Workflow Diagram
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
The following diagram illustrates the chemical transformations in the base-catalyzed Michael addition.
Caption: Key steps in the base-catalyzed Michael addition mechanism.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-ethoxypropanal as a versatile C3 synthon for the synthesis of a variety of important heterocyclic compounds, including dihydropyrimidines, pyridines, and pyrazoles. The protocols detailed below are based on established multicomponent reactions and have been adapted for use with this compound, offering a straightforward approach to generating molecular diversity for applications in drug discovery and materials science.
Synthesis of 4-(Ethoxymethyl)-3,4-dihydropyrimidin-2(1H)-ones/-thiones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antitumor, and calcium channel blocking properties. While aliphatic aldehydes like this compound can exhibit moderate yields under classical conditions, the use of specific catalysts or solvent-free methods can significantly improve reaction efficiency.
Quantitative Data for Biginelli Reaction with Aliphatic Aldehydes
The following table summarizes representative yields and reaction conditions for the Biginelli reaction with aliphatic aldehydes, which can be considered indicative for reactions involving this compound.
| Aldehyde (R-CHO) | β-Dicarbonyl Compound | (Thio)urea | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Butyraldehyde | Ethyl acetoacetate (B1235776) | Urea | Zn(OTf)₂, solvent-free, MW | 2 | 41 | [1] |
| Isovaleraldehyde | Ethyl acetoacetate | Urea | Zn(OTf)₂, solvent-free, MW | 2 | 43 | [1] |
| Propionaldehyde | Ethyl acetoacetate | Urea | ZnBr₂, solvent-free | 1.5 | 85 | [2] |
| Butyraldehyde | Methyl acetoacetate | Thiourea | Lactic acid, solvothermal | 12 | 82 | [3] |
| Isovaleraldehyde | Ethyl acetoacetate | Urea | α-Chymotrypsin, Tris-HCl buffer | 24 | 92 | [4] |
Experimental Protocol: Synthesis of Ethyl 4-(ethoxymethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established procedures for the Biginelli reaction with aliphatic aldehydes.[1][2]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Zinc bromide (ZnBr₂)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add zinc bromide (20 mol%) to the mixture.
-
Heat the reaction mixture to 80°C under solvent-free conditions with stirring for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mass and stir vigorously.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Reaction Workflow
Caption: Workflow for the synthesis of 4-(ethoxymethyl)-dihydropyrimidinone.
Synthesis of 4-(Ethoxymethyl)-1,4-dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are valuable precursors to pyridines and possess a range of biological activities. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.
Quantitative Data for Hantzsch Synthesis with Aliphatic Aldehydes
The following table provides representative data for the Hantzsch synthesis using aliphatic aldehydes.
| Aldehyde (R-CHO) | β-Ketoester | Ammonia Source | Conditions | Reaction Time (h) | Yield (%) | Reference |
| Propionaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol, reflux | 6 | 75 | [5] |
| Butyraldehyde | Methyl acetoacetate | NH₄OH | Methanol, reflux | 8 | 72 | [5] |
| Isobutyraldehyde | Ethyl acetoacetate | NH₄OAc | p-TSA, ultrasonic, aqueous micelles | 0.5 | 94 | [6] |
| Acetaldehyde | Ethyl acetoacetate | NH₄OAc | Glycerol, 100°C | 2 | 88 | [7] |
Experimental Protocol: Synthesis of Diethyl 4-(ethoxymethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from the general procedure for the Hantzsch dihydropyridine (B1217469) synthesis.[8]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
Add ammonium acetate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
Signaling Pathway of Hantzsch Synthesis
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Synthesis of 4-(Ethoxymethyl)-5-amino-1H-pyrazoles via a Three-Component Reaction
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. A straightforward method for their synthesis involves a three-component reaction of an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and a hydrazine (B178648).
Quantitative Data for Three-Component Pyrazole Synthesis with Aldehydes
The table below presents representative yields for the synthesis of 5-aminopyrazoles from various aldehydes.
| Aldehyde (R-CHO) | Active Methylene Nitrile | Hydrazine | Catalyst/Conditions | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile (B47326) | Phenylhydrazine | NaPTS, water | 5 | 92 | [9] |
| 4-Chlorobenzaldehyde | Malononitrile | Hydrazine hydrate (B1144303) | Piperidine (B6355638), water, rt | 20 | 90 | [10] |
| 4-Methoxybenzaldehyde | Malononitrile | Hydrazine hydrate | Graphene oxide, water, ultrasound | 4 | 92 | [10] |
| Thiophene-2-carboxaldehyde | Malononitrile | Hydrazine hydrate | Taurine, water, 80°C | 120 | 88 | [10] |
Experimental Protocol: Synthesis of 5-Amino-3-cyano-4-(ethoxymethyl)-1H-pyrazole
This protocol is based on established three-component syntheses of 5-aminopyrazoles.[9][11]
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (10 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Logical Relationship of the Three-Component Pyrazole Synthesis
Caption: Reaction cascade for the three-component synthesis of 5-aminopyrazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Pyrimidines Using 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of biologically active molecules, including many pharmaceuticals. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug discovery. 3-Ethoxypropanal, a stable and easy-to-handle three-carbon aldehyde, serves as a valuable synthon for acrolein and other reactive 1,3-dielectrophilic species. Its application in pyrimidine (B1678525) synthesis offers a versatile and controlled method for introducing a three-carbon unit to form the pyrimidine ring through cyclocondensation reactions with amidines, guanidine (B92328), or urea. This document provides detailed protocols and application notes for the synthesis of pyrimidines utilizing this compound as a key precursor.
The general approach involves the reaction of this compound with a nitrogen-containing binucleophile, such as guanidine, urea, or a substituted amidine. Under acidic or basic conditions, the ethoxy group can be eliminated, generating an in situ α,β-unsaturated aldehyde that readily undergoes a cyclocondensation reaction to form the pyrimidine ring. This method is an adaptation of classical pyrimidine syntheses, such as the Pinner synthesis, which traditionally employs 1,3-dicarbonyl compounds.
General Reaction Scheme
The overall transformation can be depicted as a [3+3] cyclocondensation, where this compound provides a three-carbon fragment and the amidine-type reactant provides the N-C-N fragment.
Caption: General reaction scheme for pyrimidine synthesis from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidine from this compound and Guanidine
This protocol describes the synthesis of the parent 2-aminopyrimidine, a key intermediate in the synthesis of various pharmaceuticals. The reaction proceeds via an acid-catalyzed cyclocondensation of this compound with guanidine.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. A precipitate of sodium chloride will form. Stir the mixture for 1 hour.
-
Reaction Setup: Filter off the sodium chloride precipitate and transfer the ethanolic solution of guanidine to a new round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of this compound: To the stirred guanidine solution, add this compound (1.0 eq) dropwise.
-
Acidification and Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq). Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water to the residue and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Expected Yield: 60-75%
Protocol 2: Synthesis of a 2-Substituted Pyrimidine using a Substituted Amidine
This protocol outlines a general procedure for synthesizing 2-substituted pyrimidines by reacting this compound with a substituted amidine.
Materials:
-
This compound (1.0 eq)
-
Substituted amidine hydrochloride (e.g., benzamidine (B55565) hydrochloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)
-
Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted amidine hydrochloride (1.1 eq), potassium carbonate (1.5 eq), and the solvent (DMF or ethanol).
-
Addition of Aldehyde: Stir the mixture at room temperature and add this compound (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
While specific data for this compound is limited in published literature, the following table provides expected yields and conditions based on analogous reactions involving β-alkoxy aldehydes and related precursors in pyrimidine synthesis.
| Product | Amidine Source | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyrimidine | Guanidine Hydrochloride | NaOEt / HCl (cat.) | Ethanol | Reflux | 4-6 | 60-75 |
| 2-Phenylpyrimidine | Benzamidine Hydrochloride | K₂CO₃ | DMF | 90 | 10 | 55-70 |
| Pyrimidine-2(1H)-one | Urea | H₂SO₄ (cat.) | Ethanol | Reflux | 12-18 | 40-55 |
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.
Caption: Proposed mechanism for the synthesis of 2-aminopyrimidine.
Caption: General experimental workflow for pyrimidine synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is flammable; keep away from ignition sources.
-
Concentrated acids and strong bases are corrosive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of pyrimidine derivatives. Its ability to act as a stable acrolein equivalent allows for controlled and efficient cyclocondensation reactions with amidines, guanidine, and urea. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.
Application Note: Quantification of 3-Ethoxypropanal in Complex Matrices using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypropanal is a volatile organic compound that can be found in various complex matrices, including food products, beverages, and pharmaceutical formulations. As a potential flavor component, impurity, or degradation product, its accurate quantification is crucial for quality control, safety assessment, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the determination of this compound. However, due to its polarity and potential for thermal instability, direct analysis can be challenging. Derivatization is often required to improve its chromatographic behavior and detection sensitivity.
This application note provides a detailed protocol for the quantification of this compound in complex matrices using a validated GC-MS method following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Principle
The method involves the derivatization of the aldehyde functional group of this compound with PFBHA to form a stable and more volatile oxime derivative. This derivative exhibits excellent chromatographic properties and can be sensitively detected by GC-MS in selected ion monitoring (SIM) mode, which enhances the selectivity and sensitivity of the analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS: 2806-85-1)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (IS): e.g., Deuterated propionaldehyde (B47417) or a suitable stable isotope-labeled analog.
-
Solvents: Hexane (B92381), Acetonitrile, Toluene (B28343) (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Sample Matrix (e.g., beverage, liquid pharmaceutical formulation)
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Standard laboratory glassware
Sample Preparation (Liquid Matrices, e.g., Beverages)
-
Sample Extraction:
-
For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For this protocol, LLE is described.
-
To 5 mL of the liquid sample in a centrifuge tube, add 100 µL of the internal standard solution.
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and diethyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
The following protocol is adapted from a validated method for the analysis of various carbonyl compounds, including propionaldehyde, a structural analog of this compound.[1]
-
A 0.5 g sample is diluted with water and derivatized with PFBHA.[1]
-
The PFBHA derivatives are then extracted into toluene for GC-MS analysis.[1]
-
For e-cigarette aerosols, a similar PFBHA derivatization is performed after trapping the carbonyls in acetonitrile.[1]
-
The derivatization reaction is typically carried out at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the this compound-PFBHA derivative |
| Qualifier Ions | To be determined from the mass spectrum of the this compound-PFBHA derivative |
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables present example validation data for propionaldehyde from a validated method for 21 carbonyl compounds, which can be considered representative for the performance of the method for this compound.[1]
Table 1: Method Validation Data for Propionaldehyde [1]
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 0.1 µg/g (for e-liquids) |
| Limit of Quantification (LOQ) | < 1.0 µ g/collection (for e-aerosols) |
| Recovery | 84 - 119% |
| Precision (CV) | < 18% |
Table 2: Example Calibration Curve Data for this compound (Hypothetical)
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 50,123 | 0.304 |
| 5 | 76,543 | 51,034 | 1.500 |
| 10 | 155,231 | 50,567 | 3.070 |
| 25 | 380,987 | 50,876 | 7.488 |
| 50 | 765,432 | 51,110 | 14.976 |
| 100 | 1,530,876 | 50,998 | 30.018 |
Visualizations
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Derivatization reaction of this compound with PFBHA.
References
Application Note: Analysis of 3-Ethoxypropanal in Food Samples by Headspace GC-MS
Introduction
3-Ethoxypropanal is a volatile aldehyde that can be present in various food products, particularly in alcoholic beverages. Its formation can occur through the reaction of acrolein with ethanol (B145695), a process that is relevant in the production and aging of spirits such as unaged whisky.[1] The presence and concentration of this compound can influence the flavor and aroma profile of these products. Therefore, a reliable and sensitive analytical method is crucial for its detection and quantification in food matrices. This application note details a comprehensive protocol for the analysis of this compound in food samples, with a focus on alcoholic beverages, using headspace gas chromatography-mass spectrometry (HS-GC-MS).
While direct quantitative data for this compound in various food matrices is not widely available in published literature, this document provides a robust methodology for researchers to perform such quantification. The protocol is based on established methods for the analysis of other volatile aldehydes in similar food matrices.[2][3]
Data Presentation
| Food Sample Matrix | This compound Concentration Range (µg/L) | Analytical Method | Reference |
| Unaged Whisky | [Insert Experimental Data] | Dynamic Headspace GC-MS | [Cite Your Study] |
| Pear Brandy | [Insert Experimental Data] | Dynamic Headspace GC-MS | [Cite Your Study] |
| Wine (White) | [Insert Experimental Data] | Dynamic Headspace GC-MS | [Cite Your Study] |
| Beer | [Insert Experimental Data] | Dynamic Headspace GC-MS | [Cite Your Study] |
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of this compound in food samples, particularly alcoholic beverages, using dynamic headspace GC-MS. Dynamic headspace is recommended over static headspace for its higher sensitivity, which is crucial for trace-level analysis.
1. Sample Preparation
-
Liquid Samples (e.g., Alcoholic Beverages):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
For calibration standards, spike a blank matrix (e.g., a model wine solution of 12% ethanol in water) with known concentrations of a this compound standard solution.
-
Add an appropriate internal standard (e.g., 2-methylpropanal) to all samples and calibration standards to a final concentration of 50 µg/L.
-
Immediately seal the vials with PTFE-faced silicone septa and aluminum crimp caps.
-
-
Solid and Semi-Solid Samples:
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
For calibration, use a similar food matrix known to be free of this compound and spike with known concentrations of the standard.
-
Add the internal standard as described for liquid samples.
-
Seal the vials as described above.
-
2. Headspace GC-MS Analysis
The following parameters are a starting point and may require optimization for specific instruments and food matrices.
2.1. Dynamic Headspace Autosampler Parameters
| Parameter | Setting |
| Vial Equilibration Temperature | 60°C |
| Vial Equilibration Time | 20 minutes |
| Purge Gas | Helium or Nitrogen |
| Purge Flow | 40 mL/min |
| Purge Time | 15 minutes |
| Trap Adsorbent | Tenax® TA or similar |
| Trap Desorption Temperature | 250°C |
| Trap Desorption Time | 5 minutes |
| Transfer Line Temperature | 260°C |
2.2. Gas Chromatography (GC) Parameters
| Parameter | Setting |
| GC System | Agilent 8860 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar column |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | 40°C (hold for 5 min), ramp at 5°C/min to 150°C, ramp at 15°C/min to 230°C (hold for 5 min) |
2.3. Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion for this compound | To be determined from the mass spectrum of a pure standard (e.g., m/z 58, 73, 102) |
| Qualifier Ions for this compound | To be determined from the mass spectrum of a pure standard |
| Quantifier Ion for Internal Standard | To be determined from the mass spectrum of the chosen internal standard |
3. Calibration and Quantification
-
Prepare a series of matrix-matched calibration standards with at least five concentration levels of this compound.
-
Analyze the calibration standards using the HS-GC-MS method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.
-
Analyze the unknown food samples using the same method.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for headspace GC-MS analysis of this compound.
Caption: Formation pathway of this compound in alcoholic beverages.
References
Application Note: Enhanced GC-MS Detection of 3-Ethoxypropanal Following PFBHA Derivatization
Introduction
Short-chain aldehydes, such as 3-ethoxypropanal, are volatile and polar compounds that can present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Their high volatility can lead to poor chromatographic peak shape and resolution, while their polarity can cause interactions with active sites in the GC system, resulting in peak tailing.[3][4] Furthermore, their electron ionization (EI) mass spectra are often characterized by extensive fragmentation and a low-abundance molecular ion, complicating sensitive and specific quantification.
To overcome these analytical hurdles, chemical derivatization is a widely employed strategy.[1][3] This process modifies the analyte to improve its chromatographic behavior and enhance its detectability.[5][6] For carbonyl compounds like this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a robust and highly effective method.[1][7]
Principle of PFBHA Derivatization
PFBHA reacts with the carbonyl group of an aldehyde or ketone to form a stable oxime derivative.[7][8] This reaction converts the polar carbonyl group into a less polar, more stable oxime functional group. The key advantages of this derivatization for GC-MS analysis are:
-
Improved Thermal Stability: The resulting PFBHA-oxime is more thermally stable than the parent aldehyde, reducing the risk of degradation in the hot GC injector and column.
-
Enhanced Chromatographic Performance: The derivative is less polar, leading to improved peak shape, better resolution, and reduced tailing on common non-polar or mid-polar GC columns.[3]
-
Increased Sensitivity: The pentafluorobenzyl group is strongly electron-capturing.[7] This property makes the derivative highly sensitive to Electron Capture Detection (ECD) and, in mass spectrometry, leads to the formation of a characteristic, high-abundance fragment ion (m/z 181, the pentafluorotropylium cation), which is ideal for high-sensitivity analysis using Selected Ion Monitoring (SIM).[7][9]
The reaction typically produces two geometric isomers, syn and anti, which may be resolved by the GC column. For quantitative analysis, the peak areas of both isomers are summed.[7]
Quantitative Performance Comparison
Derivatization with PFBHA significantly enhances the sensitivity of aldehyde analysis. The following table provides a representative comparison of expected performance metrics for the analysis of a short-chain aldehyde with and without derivatization.
| Analyte | Method | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Direct GC-MS | Low (highly volatile) | ~1-10 µg/L | ~5-30 µg/L |
| This compound-PFBHA-Oxime | Derivatization GC-MS | Higher (less volatile) | ~0.1-1 µg/L | ~0.5-5 µg/L |
Note: Values are hypothetical estimates based on typical performance improvements seen for similar aldehydes and are matrix-dependent. Actual LOD/LOQ values must be experimentally determined through formal method validation.[10]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Hexane (B92381) (pesticide residue grade), Methanol (B129727) (HPLC grade), Pyridine, Reagent-grade water.
-
Standards: this compound (analytical standard), Internal Standard (e.g., deuterated aldehyde analog or a non-interfering aldehyde).
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Reagents: Sodium chloride (ACS grade), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH).
-
Labware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, pipettes, vortex mixer, heating block or water bath, centrifuge.
2. Preparation of Solutions
-
PFBHA Derivatizing Solution (20 mg/mL): Dissolve 200 mg of PFBHA in 10 mL of reagent-grade water. This solution should be prepared fresh daily.[11]
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol. Store at 4°C.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serial dilution of the stock solution in the sample matrix or a surrogate.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of the IS in methanol at a concentration that provides a consistent and robust GC-MS signal (e.g., 1 µg/mL).
3. Derivatization Protocol
-
Sample Aliquot: Place 1.0 mL of the sample, calibration standard, or blank into a 2 mL glass vial.
-
Internal Standard: Add 10 µL of the IS spiking solution to each vial.
-
pH Adjustment: Adjust the sample pH to a range of 4-6 using dilute HCl or NaOH.[7]
-
Add Reagent: Add 100 µL of the 20 mg/mL PFBHA solution to the vial.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 60 minutes in a heating block or water bath.[7]
-
Cooling: Allow the vial to cool to room temperature.
4. Liquid-Liquid Extraction of Derivative
-
Salting Out: Add a small amount of sodium chloride (~100 mg) to the vial to saturate the aqueous phase and improve extraction efficiency.[7]
-
Extraction Solvent: Add 500 µL of hexane to the vial.
-
Extraction: Cap the vial and vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (hexane) to a clean autosampler vial for GC-MS analysis.
5. GC-MS Analysis Parameters
The following are typical starting parameters and may require optimization.
-
GC System: Agilent GC-MS or equivalent.
-
Column: SLB™-5ms or Equity-1701 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
-
Injector: 250°C, Splitless mode.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes.[7]
-
-
MS System:
-
Transfer Line: 280°C.[7]
-
Ion Source: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.[7]
-
Quantification Ion: m/z 181 (pentafluorotropylium cation).[7]
-
Qualifier Ions: Molecular ion of the derivative and other characteristic fragments.
-
-
Visualizations
Caption: PFBHA derivatization reaction of this compound.
Caption: Experimental workflow for PFBHA derivatization.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Analysis of 3-Ethoxypropanal and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical and chemical research for the separation, identification, and quantification of various compounds. 3-Ethoxypropanal and its derivatives are aldehydes that may be present as starting materials, intermediates, or impurities in synthetic processes. Due to their potential reactivity and importance in quality control, a robust analytical method is crucial for their accurate determination.
Aldehydes often lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging, especially at low concentrations. A widely adopted and reliable strategy to overcome this limitation is pre-column derivatization. This involves reacting the aldehyde with a derivatizing agent to form a stable, highly chromophoric product that can be easily detected.
This application note details a comprehensive protocol for the analysis of this compound and its related compounds using pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by reverse-phase HPLC with UV detection.[1][2][3][4] DNPH reacts with the carbonyl group of aldehydes to form 2,4-dinitrophenylhydrazone (DNPH-aldehyde) derivatives, which possess a strong chromophore, allowing for sensitive detection at approximately 360 nm.[4][5]
Experimental Protocols
Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes the formation of the 2,4-dinitrophenylhydrazone derivative of this compound for subsequent HPLC analysis.
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sample containing this compound or its derivatives
Preparation of DNPH Reagent:
-
Accurately weigh 200 mg of DNPH and place it in a 100 mL volumetric flask.
-
Add 80 mL of acetonitrile and sonicate for 10 minutes to aid dissolution.
-
Carefully add 1.25 mL of concentrated hydrochloric acid to the flask.
-
Bring the flask to the final volume with acetonitrile and mix thoroughly.
-
This reagent should be prepared fresh and protected from light.
Standard and Sample Derivatization Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution with acetonitrile to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the range of the working standards.
-
Derivatization Reaction:
-
In a clean vial, mix 1.0 mL of the standard or sample solution with 1.0 mL of the DNPH reagent.
-
For aqueous samples, the reaction is typically carried out in an acidic medium.[3]
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[5] Alternatively, the reaction can proceed at room temperature for a longer duration (e.g., 1-2 hours).
-
Allow the vial to cool to room temperature.
-
-
Final Preparation: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.
HPLC Analysis of this compound-DNPH Derivative
This section outlines the HPLC conditions for the separation and quantification of the this compound-DNPH derivative.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable mixture (e.g., 60% B), and ramp up to a higher concentration of B to elute the derivative. A typical gradient could be from 60% B to 98% B over 15-20 minutes.[1] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30-40°C[1][4] |
| Detection Wavelength | 360 nm[1][5] |
| Injection Volume | 10-20 µL |
Data Presentation
Table 1: Representative Quantitative Data for Aldehyde-DNPH Derivatives
| Aldehyde Derivative | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Formaldehyde-DNPH | Varies with method | ~1 ppb | ~3 ppb | [5] |
| Acetaldehyde-DNPH | Varies with method | ~1 ppb | ~3 ppb | [5] |
| Propionaldehyde-DNPH | Varies with method | ~1 ppb | ~3 ppb | [5] |
Note: The actual retention time for this compound-DNPH will need to be determined experimentally. LOD and LOQ values are highly dependent on the specific instrument and method parameters.
Derivatives of this compound
In the context of drug development and chemical synthesis, several related compounds to this compound may be of interest for analysis. These can include:
-
3-Ethoxy-1-propanol (B50535): A potential starting material or reduction product.[1]
-
This compound diethyl acetal: A protected form of the aldehyde.[2]
-
3-Ethoxypropanoic acid: An oxidation product.
The analytical method described can be adapted to analyze these compounds. For instance, 3-ethoxy-1-propanol would first need to be oxidized to this compound before derivatization. 3-Ethoxypropanoic acid would require a different derivatization strategy targeting the carboxylic acid group.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The described method, utilizing pre-column derivatization with DNPH followed by reverse-phase HPLC with UV detection, provides a robust and sensitive approach for the quantitative analysis of this compound and its derivatives. This protocol can be readily implemented in a quality control or research laboratory setting. Method validation, including parameters such as linearity, accuracy, precision, and specificity, should be performed in accordance with relevant regulatory guidelines to ensure the reliability of the results.
References
- 1. 3-Ethoxy-1-propanol | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound diethyl acetal, 7789-92-6 [thegoodscentscompany.com]
- 3. 3-ETHOXY-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound (CAS 2806-85-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemsynthesis.com [chemsynthesis.com]
Purifying 3-Ethoxypropanal: A Comparative Guide to Fractional Distillation and Column Chromatography
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of aldehydes, such as 3-ethoxypropanal, is a critical step in many research and drug development applications to ensure the integrity of subsequent reactions and the purity of final products. This document provides a detailed comparison of two common purification techniques: fractional distillation and column chromatography. While fractional distillation is often favored for large-scale purification of liquids with different boiling points, column chromatography offers high-resolution separation based on polarity, particularly for smaller-scale applications. This application note presents detailed protocols for both methods, a quantitative comparison of their effectiveness, and visual workflows to guide the user in selecting the optimal purification strategy for their specific needs.
Introduction
This compound is a valuable aldehyde in organic synthesis, serving as a precursor in the formation of various pharmaceuticals and specialty chemicals. The presence of impurities, such as the corresponding alcohol (3-ethoxypropanol), carboxylic acid (3-ethoxypropanoic acid) from oxidation, or other reaction byproducts, can significantly impact reaction yields and the purity of the final compounds. Therefore, efficient purification of this compound is paramount. This document outlines and compares two primary methods for its purification: fractional distillation, which separates components based on differences in their boiling points, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Physical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing effective purification protocols. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 136 °C @ 760 mmHg (est.) | [2] |
| CAS Number | 2806-85-1 | [1] |
Comparison of Purification Methods
The choice between fractional distillation and column chromatography depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity. The following table provides a quantitative comparison of the two methods for the purification of aldehydes. Note: The data presented is a representative compilation from different sources and may not reflect a direct head-to-head comparison for this compound.
| Parameter | Fractional Distillation | Column Chromatography |
| Purity Achieved | 99.0 - 99.9%[3] | ~95% (after initial purification)[4] |
| Typical Yield | >99%[3] | ~53% (overall from starting material)[4] |
| Scale | Laboratory to Industrial | Laboratory (mg to g) |
| Time per Sample | Hours to Days (depending on scale) | Hours |
| Cost | Lower for large scale | Higher due to solvent and stationary phase consumption |
| Primary Separation Principle | Boiling Point Difference | Polarity Difference |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is designed for the purification of this compound from impurities with significantly different boiling points, such as higher-boiling alcohols or lower-boiling reaction solvents.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
-
Crude this compound
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.
-
Distillation: As the mixture heats, a ring of condensing vapor will rise through the fractionating column. The rate of heating should be controlled to allow for a slow and steady rise of this vapor ring.
-
Fraction Collection: The temperature will stabilize at the boiling point of the most volatile component. Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collecting the Main Fraction: Once the temperature begins to rise and then stabilizes at the boiling point of this compound (approximately 136 °C), switch to a clean receiving flask to collect the purified product.
-
Completion: Continue distillation until the temperature either drops or begins to rise sharply, indicating that the desired product has been distilled. Stop the heating and allow the apparatus to cool.
-
Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for the purification of this compound from impurities with similar boiling points but different polarities.
Materials and Equipment:
-
Glass chromatography column
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Crude this compound
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Eluent Selection: Determine a suitable eluent system by performing TLC analysis of the crude mixture. A good solvent system will show good separation of the desired compound from impurities, with the this compound having an Rf value of approximately 0.2-0.4. A starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Column Packing:
-
Secure the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the eluent until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.
-
Begin collecting fractions in separate tubes or flasks.
-
Maintain a constant flow of eluent through the column.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp or by using an appropriate stain.
-
-
Combining and Concentrating:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Analysis: Confirm the purity of the final product using GC or NMR spectroscopy.
Experimental Workflows
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents [patents.google.com]
- 3. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Ethoxypropanal as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxypropanal is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of various pharmaceutical intermediates. Its aldehyde and ether functionalities allow for the construction of complex heterocyclic structures, which are core components of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pyrimidine (B1678525) intermediate for Vitamin B1 (Thiamine), highlighting its importance in pharmaceutical development.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold found in a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. Furthermore, it is a core component of thiamine (B1217682) (Vitamin B1), an essential nutrient. The synthesis of substituted pyrimidines is therefore of significant interest to the pharmaceutical industry. This compound, with its three-carbon backbone and reactive aldehyde group, is an ideal starting material for the construction of the pyrimidine nucleus through condensation reactions with amidines, such as acetamidine (B91507). This approach, a variation of the Pinner pyrimidine synthesis, offers a straightforward and efficient route to valuable pharmaceutical intermediates.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a C3 synthon for the formation of substituted pyrimidines. A notable example is the synthesis of 4-amino-5-(ethoxymethyl)-2-methylpyrimidine , a crucial intermediate in the industrial production of Vitamin B1.
Synthesis of the Pyrimidine Moiety of Vitamin B1
The overall synthesis of Vitamin B1 involves the separate synthesis of a pyrimidine moiety and a thiazole (B1198619) moiety, which are then coupled. This compound is a key starting material for the pyrimidine component. The reaction involves the cyclocondensation of this compound with acetamidine.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-(ethoxymethyl)-2-methylpyrimidine
This protocol details the synthesis of the pyrimidine intermediate for Vitamin B1 from this compound.
Materials:
-
This compound (98%)
-
Acetamidine hydrochloride
-
Sodium methoxide (B1231860) (25% in methanol)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (50%)
-
Diatomaceous earth
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
pH meter or pH paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 102 g (1.0 mol) of this compound and 200 mL of toluene.
-
Reagent Addition: While stirring, slowly add a solution of sodium methoxide in methanol (216 g of 25% solution, 1.0 mol) to the flask. Maintain the temperature below 30°C during the addition.
-
Acetamidine Addition: In a separate beaker, dissolve 94.5 g (1.0 mol) of acetamidine hydrochloride in 200 mL of methanol. Slowly add this solution to the reaction mixture through the dropping funnel over a period of 1-2 hours. An exothermic reaction will occur, and the temperature should be maintained between 40-50°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 100 mL of water to the mixture.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with 2 x 50 mL of toluene.
-
Combine the organic layers and wash with 50 mL of brine.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-5-(ethoxymethyl)-2-methylpyrimidine.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Key Reagent | Acetamidine hydrochloride | |
| Product | 4-amino-5-(ethoxymethyl)-2-methylpyrimidine | |
| Molar Mass of Product | 167.21 g/mol | |
| Typical Yield | 75-85% | Based on literature for similar reactions |
| Purity (after purification) | >98% | |
| Reaction Temperature | 70-80°C | |
| Reaction Time | 4-6 hours |
Visualizations
Enantioselective Reactions of 3-Ethoxypropanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypropanal is a functionalized aldehyde that holds potential as a versatile building block in asymmetric synthesis. Its bifunctional nature, possessing both an aldehyde for carbon-carbon bond formation and an ether linkage that can influence stereoselectivity and serve as a synthetic handle, makes it an attractive substrate for the construction of chiral molecules. Enantioselective reactions involving this compound can provide access to a variety of valuable chiral synthons, including γ-alkoxy-β-hydroxy aldehydes and related structures, which are key intermediates in the synthesis of pharmaceuticals and biologically active compounds.
This document provides an overview of potential enantioselective reactions involving this compound. However, a comprehensive search of the current scientific literature did not yield specific examples of enantioselective reactions with detailed experimental protocols and quantitative data where this compound was used as a primary substrate. Therefore, this document will outline the general methodologies for two key classes of enantioselective reactions—the Aldol (B89426) Reaction and the Michael Addition—that are highly applicable to this compound. The provided protocols are based on well-established procedures for analogous aldehydes and are intended to serve as a starting point for reaction development and optimization with this compound.
I. Enantioselective Aldol Reaction of this compound
The enantioselective aldol reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. Organocatalysis, particularly using proline and its derivatives, has emerged as a highly effective strategy for achieving high enantioselectivity in aldol reactions of aldehydes.
Application Note:
An organocatalyzed enantioselective aldol reaction of this compound with a ketone, such as acetone (B3395972) or cyclohexanone (B45756), would yield a chiral γ-ethoxy-β-hydroxyketone. This product contains two stereocenters and can be a valuable precursor for the synthesis of polyketides, carbohydrates, and other complex molecules. The reaction typically proceeds via an enamine intermediate formed between the ketone and the chiral amine catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner.
General Experimental Protocol (Hypothetical):
Reaction: Enantioselective Aldol Reaction of this compound with Cyclohexanone
Catalyst: (S)-Proline
Procedure:
-
To a stirred solution of (S)-proline (0.02 mmol, 10 mol%) in anhydrous DMSO (1.0 mL) is added cyclohexanone (1.0 mmol, 5.0 equiv.).
-
The mixture is stirred at room temperature for 15 minutes to allow for pre-formation of the enamine.
-
This compound (0.2 mmol, 1.0 equiv.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS for the consumption of this compound.
-
Upon completion, the reaction mixture is diluted with water (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-ethoxy-β-hydroxyketone.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Expected Quantitative Data (Based on Analogy):
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | Cyclohexanone | DMSO | 25 | 24-48 | 60-80 | >90 |
| (S)-Proline | Acetone | Neat | 25 | 48-72 | 50-70 | 80-95 |
Note: The data in this table is hypothetical and based on typical results for proline-catalyzed aldol reactions of other aldehydes. Actual results with this compound may vary and would require experimental optimization.
II. Enantioselective Michael Addition of this compound
The organocatalytic enantioselective Michael addition of aldehydes to nitroalkenes is a highly efficient method for the synthesis of chiral γ-nitro aldehydes. These products are versatile intermediates that can be transformed into various valuable compounds, including γ-amino acids and 1,4-dicarbonyl compounds.
Application Note:
The enantioselective Michael addition of this compound to a nitroalkene, such as β-nitrostyrene, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether), would produce a chiral γ-nitro aldehyde with the ethoxy group at the δ-position. This reaction allows for the stereocontrolled formation of a C-C bond and the introduction of two adjacent stereocenters. The reaction proceeds through the formation of a chiral enamine from the aldehyde and the catalyst, which then adds to the nitroalkene in a highly stereoselective manner.
General Experimental Protocol (Hypothetical):
Reaction: Enantioselective Michael Addition of this compound to β-Nitrostyrene
Catalyst: O-Trimethylsilyl-diphenylprolinol
Procedure:
-
In a vial, the chiral diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) and a carboxylic acid additive (e.g., benzoic acid, 0.02 mmol, 10 mol%) are dissolved in an anhydrous solvent such as toluene (B28343) or chloroform (B151607) (1.0 mL).
-
This compound (0.3 mmol, 1.5 equiv.) is added to the catalyst solution.
-
β-Nitrostyrene (0.2 mmol, 1.0 equiv.) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 0 °C or room temperature).
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired γ-nitro aldehyde.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Expected Quantitative Data (Based on Analogy):
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Diarylprolinol silyl ether | β-Nitrostyrene | Toluene | 0 | 24 | 80-95 | >95:5 | >98 |
| Diarylprolinol silyl ether | Nitrocyclohexene | Chloroform | 25 | 48 | 70-90 | >90:10 | >95 |
Note: The data in this table is hypothetical and based on typical results for organocatalytic Michael additions of other aldehydes to nitroalkenes. Actual results with this compound would require experimental validation and optimization.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the development and execution of an enantioselective reaction involving this compound.
Caption: General experimental workflow for enantioselective reactions.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates a simplified, general catalytic cycle for an organocatalyzed enantioselective reaction of this compound, such as an aldol or Michael reaction, mediated by a chiral secondary amine catalyst.
Caption: Simplified catalytic cycle for organocatalyzed reactions.
Conclusion
Scale-Up Synthesis of 3-Ethoxypropanal for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-ethoxypropanal, a valuable reagent in organic synthesis. The protocol is based on the base-catalyzed Michael addition of ethanol (B145695) to acrolein. Detailed methodologies for the reaction, workup, and purification are presented, along with safety precautions. Quantitative data, including expected yield and spectroscopic information for product characterization, are summarized for clarity. A graphical representation of the experimental workflow is also included to facilitate understanding and implementation of the procedure.
Introduction
This compound, also known as 3-ethoxypropionaldehyde or β-ethoxypropionaldehyde, is a bifunctional molecule containing both an ether and an aldehyde group. This structure makes it a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and other specialty chemicals. The synthesis of this compound is typically achieved through the conjugate addition of ethanol to acrolein, a classic example of a Michael reaction. This application note details a practical and scalable laboratory procedure for its preparation.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Acrolein (stabilized) | 1.0 molar equivalent | |
| Ethanol (absolute) | 5.0 - 10.0 molar equivalents | Acts as both reactant and solvent |
| Catalyst (Sodium Ethoxide) | 0.05 - 0.1 molar equivalents | Prepared in situ or used as a solution |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | Initial cooling is crucial to control the exothermic reaction |
| Reaction Time | 2 - 4 hours | Monitored by TLC or GC |
| Product Information | ||
| Expected Yield | 70-80% | Based on literature for similar Michael additions. A cited patent reports a yield of 76.5% under specific conditions[1]. |
| Boiling Point | 132-134 °C (at 760 mmHg) | |
| Molecular Weight | 102.13 g/mol [1] | |
| Purity (after distillation) | >95% | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 9.79 (t, 1H, CHO), 3.71 (t, 2H, CH₂CHO), 3.51 (q, 2H, OCH₂CH₃), 2.75 (t, 2H, OCH₂CH₂), 1.21 (t, 3H, CH₃) | Typical chemical shifts for β-alkoxy aldehydes |
| ¹³C NMR (CDCl₃) | δ 202.1 (CHO), 67.9 (OCH₂CH₂), 66.5 (OCH₂CH₃), 45.2 (CH₂CHO), 15.1 (CH₃) | |
| GC-MS (m/z) | 102 (M+), 73, 57, 45, 31 | Fragmentation pattern consistent with the structure[1][2] |
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale via a sodium ethoxide-catalyzed Michael addition of ethanol to acrolein.
Materials and Reagents
-
Acrolein (stabilized with hydroquinone, ≥99%)
-
Ethanol (absolute, ≥99.5%)
-
Sodium metal
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Synthesis of this compound
1. Preparation of Sodium Ethoxide Catalyst (in situ):
-
Under an inert atmosphere (e.g., nitrogen or argon), place a freshly cut piece of sodium metal (e.g., 1.15 g, 0.05 mol) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Carefully add absolute ethanol (e.g., 100 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Once all the sodium has reacted, cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
2. Michael Addition Reaction:
-
In a separate flask, prepare a solution of freshly distilled acrolein (e.g., 28.0 g, 0.5 mol) in absolute ethanol (e.g., 100 mL).
-
Slowly add the acrolein solution dropwise to the cold sodium ethoxide solution over a period of 1-2 hours, maintaining the reaction temperature below 10 °C. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acrolein is consumed.
3. Reaction Workup:
-
Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is neutral (pH ~7).
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether (e.g., 150 mL) and water (e.g., 100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (2 x 50 mL) to remove any unreacted acrolein.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to remove any acidic impurities.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
4. Purification:
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 132-134 °C (at 760 mmHg).
Characterization
Confirm the identity and purity of the synthesized this compound using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch around 1725 cm⁻¹, C-O-C stretch around 1100 cm⁻¹).
Safety Precautions
-
Acrolein is highly toxic, flammable, and a lachrymator. All manipulations involving acrolein must be performed in a well-ventilated fume hood.
-
Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The Michael addition of ethanol to acrolein is exothermic and should be carefully controlled by slow addition and cooling.
Mandatory Visualization
References
Application Notes and Protocols for Kinetic Studies of Reactions Involving 3-Ethoxypropanal
Introduction
3-ethoxypropanal is an oxygenated volatile organic compound (OVOC) that may be released into the atmosphere from various industrial processes. Understanding its atmospheric chemistry, particularly its reaction kinetics with key atmospheric oxidants, is crucial for assessing its environmental impact, including its potential to contribute to the formation of ozone and secondary organic aerosols. This document provides a summary of kinetic data for the analogous compound 3-ethoxy-1-propanol (B50535) and detailed protocols for the experimental techniques used in its study.
Data Presentation: Kinetic Rate Coefficients
The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of 3-ethoxy-1-propanol with hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO₃) at room temperature and atmospheric pressure.
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 3-Ethoxy-1-propanol | OH | (3.48 ± 0.19) × 10⁻¹¹ | [1] |
| 3-Ethoxy-1-propanol | Cl | (3.46 ± 0.22) × 10⁻¹⁰ | [1] |
| 3-Ethoxy-1-propanol | NO₃ | (1.08 ± 0.07) × 10⁻¹⁴ | [1] |
Experimental Protocols
The kinetic parameters presented above were determined using the relative rate method in a gas-phase reaction chamber. This technique involves monitoring the simultaneous decay of the target compound and a reference compound with a known rate coefficient for its reaction with the oxidant of interest.
Relative Rate Method for Gas-Phase Kinetics
Objective: To determine the rate coefficient of the reaction of a volatile organic compound with an atmospheric oxidant (e.g., OH, Cl, NO₃) relative to a reference compound with a known rate coefficient.
Apparatus:
-
Large volume (e.g., >100 L) Teflon or quartz glass reaction chamber.
-
Broadband UV lamps or other radical precursor photolysis source.
-
Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell for in-situ monitoring of reactant concentrations.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and analysis.[5][6]
-
Gas handling system for the precise introduction of reactants, bath gas (e.g., purified air or N₂), and radical precursors.
Reagents:
-
3-Ethoxy-1-propanol (or the target compound, this compound)
-
Reference compound (e.g., isopropanol (B130326) for OH reactions, ethane (B1197151) for Cl reactions) with a well-characterized rate coefficient.
-
Radical precursor (e.g., H₂O₂ for OH, Cl₂ for Cl, N₂O₅ for NO₃).
-
High-purity synthetic air or nitrogen as the bath gas.
Procedure:
-
Chamber Preparation: The reaction chamber is first evacuated and then flushed with purified air or nitrogen to ensure a clean starting environment.
-
Reactant Introduction: Known concentrations of 3-ethoxy-1-propanol and the reference compound are introduced into the chamber. This is typically done by injecting a known volume of the liquid compound into a heated injection port, where it vaporizes and is carried into the chamber by a stream of bath gas.
-
Initial Concentration Measurement: The initial concentrations of both the target and reference compounds are measured using FTIR spectroscopy. The characteristic infrared absorption bands for each compound are used for quantification.
-
Initiation of Reaction: The reaction is initiated by introducing the oxidant or its precursor. For photochemical reactions, this involves turning on the UV lamps to photolyze the precursor and generate the desired radicals (e.g., photolysis of H₂O₂ to produce OH radicals).
-
Monitoring Reactant Decay: The concentrations of 3-ethoxy-1-propanol and the reference compound are monitored over time using FTIR spectroscopy. Spectra are recorded at regular intervals throughout the experiment.
-
Data Analysis: The relative rate k_rel is determined from the following relationship:
ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)
A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to k_target / k_ref. The rate coefficient for the target compound (k_target) can then be calculated using the known rate coefficient of the reference compound (k_ref).
-
Product Identification (Optional): At the end of the reaction, the gas mixture can be sampled and analyzed by GC-MS to identify the reaction products. This provides insight into the reaction mechanism.[5][6]
Visualizations
Experimental Workflow
Caption: Workflow for the relative rate experimental method.
Proposed Reaction Mechanism: Atmospheric Degradation of 3-Ethoxy-1-propanol
The atmospheric degradation of 3-ethoxy-1-propanol is primarily initiated by hydrogen abstraction by OH radicals. The presence of ether and alcohol functional groups activates the adjacent C-H bonds, making them susceptible to attack.
Caption: Simplified atmospheric degradation pathway for 3-ethoxy-1-propanol.[1]
Atmospheric Implications
Based on the kinetic data for 3-ethoxy-1-propanol, its primary atmospheric sink is the reaction with OH radicals during the daytime.[1] The atmospheric lifetime (τ) with respect to reaction with OH can be estimated using the following equation:
τ = 1 / (k_OH * [OH])
Assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of 3-ethoxy-1-propanol is calculated to be approximately 8 hours. This short lifetime indicates that it will be removed from the atmosphere relatively quickly on a local to regional scale and can contribute to the formation of photochemical smog. The reaction products, including aldehydes and nitrates, can further influence atmospheric chemistry.[1]
For drug development professionals, understanding the metabolic pathways of similar ether-containing compounds can provide insights into potential oxidative degradation pathways of drug candidates.
References
- 1. Atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH and NO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Acetal Protection and Deprotection of 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the acetal (B89532) protection and subsequent deprotection of 3-ethoxypropanal. The protection of the aldehyde functional group as an acetal is a crucial step in multi-step organic syntheses, rendering it inert to various nucleophilic and basic reagents. This guide outlines two common methods for the formation of acetals from this compound: the formation of an acyclic diethyl acetal and a cyclic 1,3-dioxolane (B20135). Furthermore, it details the acidic hydrolysis conditions for the effective deprotection to regenerate the parent aldehyde. Quantitative data from representative procedures are summarized, and detailed experimental protocols are provided to ensure reproducibility.
Introduction
In the synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a fundamental strategy. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. Acetal formation is a robust and widely employed method for the protection of aldehydes. Acetals are stable under neutral to strongly basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[1][2] The subsequent deprotection, typically under acidic conditions, efficiently regenerates the aldehyde functionality.[3][4]
This compound is a valuable building block in organic synthesis, featuring both an aldehyde and an ether functional group. The strategic protection of its aldehyde moiety as an acetal allows for selective manipulations elsewhere in the molecule. This note provides detailed procedures for the formation of both acyclic (diethyl acetal) and cyclic (1,3-dioxolane) acetals of this compound and their subsequent cleavage.
Acetal Protection of this compound
The formation of an acetal from an aldehyde involves the acid-catalyzed reaction with an alcohol. For acyclic acetals, two equivalents of the alcohol are used, while cyclic acetals are typically formed using a diol, such as ethylene (B1197577) glycol. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[5][6]
Formation of 3,3-Diethoxy-1-ethoxypropane (Diethyl Acetal)
The reaction of this compound with ethanol (B145695) in the presence of an acid catalyst yields the corresponding diethyl acetal.
Formation of 2-(2-Ethoxyethyl)-1,3-dioxolane (B14383342) (Ethylene Glycol Acetal)
The reaction with ethylene glycol forms a more stable cyclic acetal, a 1,3-dioxolane derivative.[5]
Comparative Data for Acetal Protection
The choice of protecting group and reaction conditions can influence the efficiency of the protection step. Below is a summary of typical quantitative data for the acetalization of aldehydes analogous to this compound.
| Protecting Group | Alcohol/Diol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl Acetal | Ethanol | p-TsOH | Toluene (B28343) | Reflux | 4 | ~85-95 |
| 1,3-Dioxolane | Ethylene Glycol | p-TsOH | Toluene | Reflux | 2-4 | >90 |
| Dimethyl Acetal | Methanol | HCl (0.1 mol%) | Methanol | RT | 0.5 | >95[7] |
| Diethyl Acetal | Ethanol | Amberlyst-15 | None | RT | 1 | High |
Deprotection of this compound Acetals
The regeneration of the aldehyde from the acetal is typically achieved by acid-catalyzed hydrolysis. The presence of excess water drives the equilibrium back towards the aldehyde and the alcohol or diol.[3][8]
Hydrolysis of 3,3-Diethoxy-1-ethoxypropane
The acyclic diethyl acetal can be readily hydrolyzed using dilute aqueous acid.
Hydrolysis of 2-(2-Ethoxyethyl)-1,3-dioxolane
Cyclic acetals are generally more stable than their acyclic counterparts but can be effectively deprotected under similar acidic conditions, sometimes requiring slightly longer reaction times or higher temperatures.[9]
Comparative Data for Acetal Deprotection
Various acidic conditions can be employed for the deprotection of acetals. The choice of acid and solvent system can be tailored based on the sensitivity of other functional groups in the molecule.
| Acetal Type | Catalyst | Solvent System | Temp. (°C) | Time | Yield (%) | Reference |
| Acyclic | 1 M HCl | THF/Water | RT | Varies | High | [3] |
| Cyclic | Amberlyst-15 | Acetone/Water | RT-Reflux | Varies | High | [10] |
| Acyclic | Silica Sulfuric Acid | Wet SiO₂ | Reflux | 0.5-1 h | >90 | [11] |
| Cyclic | Iron(III) Tosylate | Water | 30 | 5 min | Quantitative |
Experimental Protocols
Protocol for the Synthesis of 2-(2-Ethoxyethyl)-1,3-dioxolane
This protocol describes the protection of this compound as a cyclic acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (1 equivalent), toluene (approx. 2 mL per mmol of aldehyde), and ethylene glycol (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to afford the pure 2-(2-ethoxyethyl)-1,3-dioxolane.
Caption: Workflow for the synthesis of 2-(2-ethoxyethyl)-1,3-dioxolane.
Protocol for the Deprotection of 2-(2-Ethoxyethyl)-1,3-dioxolane
This protocol describes the acid-catalyzed hydrolysis of the cyclic acetal to regenerate this compound.
Materials:
-
2-(2-Ethoxyethyl)-1,3-dioxolane
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(2-ethoxyethyl)-1,3-dioxolane (1 equivalent) in THF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of 1 M HCl solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the product can be purified by distillation.
Caption: Workflow for the deprotection of 2-(2-ethoxyethyl)-1,3-dioxolane.
Signaling Pathways and Logical Relationships
The protection and deprotection of an aldehyde as an acetal is a reversible process governed by Le Chatelier's principle. The logical relationship between the starting material, the protected intermediate, and the final product is dictated by the reaction conditions.
Caption: The reversible relationship between an aldehyde and its acetal.
Conclusion
The acetal protection of this compound is a straightforward and efficient method for masking the reactive aldehyde functionality. The choice between forming an acyclic or a cyclic acetal will depend on the required stability and the specific reaction conditions of subsequent synthetic steps. The deprotection is readily achieved under mild acidic conditions, providing the desired aldehyde in high yield. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this essential protecting group strategy.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Ethoxypropanal Synthesis via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the yield of 3-ethoxypropanal from the Michael addition of ethanol (B145695) to acrolein.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Ineffective Catalyst: The base catalyst (e.g., sodium ethoxide) may be old, hydrated, or of insufficient concentration to effectively deprotonate ethanol. | - Use a freshly prepared or properly stored catalyst. Sodium ethoxide is hygroscopic and reacts with water, which will inhibit the reaction. - Increase the catalyst concentration incrementally. See Table 1 for the effect of catalyst concentration on yield. |
| Low Reaction Temperature: The activation energy for the reaction may not be reached, resulting in a slow or non-existent reaction rate. | - Gradually increase the reaction temperature. Monitor for the formation of side products at higher temperatures. Refer to Table 2 for temperature effects on yield. | |
| Presence of Water: Water will react with the base catalyst and can also lead to the formation of 3-hydroxypropanal (B37111) as a byproduct. | - Ensure all reactants and solvents are anhydrous. Use freshly distilled ethanol and acrolein. | |
| Formation of Significant Side Products | Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of strong bases and at elevated temperatures. | - Maintain a low reaction temperature. - Add the acrolein slowly to the reaction mixture containing ethanol and the catalyst to keep its concentration low. |
| Aldol (B89426) Condensation Products: Acrolein can undergo self-condensation or react with the this compound product. | - Optimize the reaction temperature and time to favor the Michael addition over condensation reactions. - Use a milder base if significant condensation is observed. | |
| Formation of Acetal (B89532): The aldehyde group of acrolein or this compound can react with ethanol to form an acetal, especially under acidic conditions (which can arise from improper work-up). | - Ensure the reaction is maintained under basic conditions. - Neutralize the reaction mixture carefully during workup. | |
| Difficulty in Product Isolation | Similar Boiling Points of Product and Byproducts: Separation of this compound from unreacted starting materials and side products by distillation can be challenging. | - Utilize fractional distillation with a high-efficiency column. - Consider column chromatography for purification of smaller scale reactions. |
| Product Loss During Work-up: this compound has some solubility in water, which can lead to loss during aqueous extraction. | - Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product. - Perform multiple extractions with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Michael addition of ethanol to acrolein?
A1: Basic catalysts are typically used to facilitate the Michael addition of alcohols to α,β-unsaturated aldehydes. Sodium ethoxide (NaOEt) is a commonly used and effective catalyst for the synthesis of this compound as it generates the ethoxide nucleophile directly in the ethanol reactant.
Q2: How does the concentration of the base catalyst affect the yield of this compound?
A2: The catalyst concentration is a critical parameter. A sufficient amount of base is required to generate the ethoxide nucleophile. However, excessively high concentrations can promote side reactions such as the polymerization of acrolein and aldol condensations. It is crucial to optimize the catalyst loading for a specific set of reaction conditions.
Q3: What is the ideal reaction temperature for this synthesis?
A3: The reaction is typically performed at low to moderate temperatures. Higher temperatures can increase the reaction rate but also significantly increase the rate of undesirable side reactions, leading to a lower overall yield of this compound. Careful temperature control is essential for maximizing the yield.
Q4: What are the primary side products to be aware of in this reaction?
A4: The main side products include polymers of acrolein, products from aldol condensation reactions of acrolein, and the formation of 3,3-diethoxypropanal (B3055259) (the acetal of this compound). Under certain conditions, unreacted acrolein can also be a significant impurity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time intervals, you can determine the consumption of starting materials and the formation of the product and any side products.
Data Presentation
Table 1: Effect of Sodium Ethoxide Concentration on the Yield of this compound
| Catalyst Concentration (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | 25 | 4 | 45 |
| 2.5 | 25 | 4 | 68 |
| 5 | 25 | 4 | 82 |
| 10 | 25 | 4 | 75 (Increased side products observed) |
| Note: These are representative data and actual results may vary based on specific experimental conditions. |
Table 2: Effect of Reaction Temperature on the Yield of this compound
| Reaction Temperature (°C) | Catalyst Concentration (mol%) | Reaction Time (h) | Yield of this compound (%) |
| 10 | 5 | 6 | 65 |
| 25 | 5 | 4 | 82 |
| 40 | 5 | 2 | 70 (Increased polymerization observed) |
| 60 | 5 | 1 | 55 (Significant side product formation) |
| Note: These are representative data and actual results may vary based on specific experimental conditions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Anhydrous Ethanol
-
Acrolein (freshly distilled)
-
Sodium metal or Sodium Ethoxide
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Preparation of Sodium Ethoxide Catalyst (if not using commercial): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethanol (e.g., 100 mL). Carefully add small pieces of sodium metal (e.g., corresponding to 5 mol% of acrolein) to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.
-
Reaction Setup: Cool the solution of sodium ethoxide in ethanol to the desired reaction temperature (e.g., 25 °C) using a water bath.
-
Addition of Acrolein: Add freshly distilled acrolein (1 equivalent) dropwise to the stirred ethanol/sodium ethoxide solution over a period of time (e.g., 1 hour) using a dropping funnel. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for the desired time (e.g., 4 hours). Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable solvent) multiple times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Mechanism of the base-catalyzed Michael addition of ethanol to acrolein.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Catalyst selection for the efficient synthesis of 3-ethoxypropanal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 3-ethoxypropanal. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Michael addition of ethanol (B145695) to acrolein.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of acrolein | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Low reaction temperature. 4. Presence of inhibitors (e.g., water, acidic impurities). | 1. Use a fresh or properly activated catalyst. For basic catalysts, ensure they are not neutralized. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use anhydrous ethanol and freshly distilled acrolein. Purify reagents if necessary. |
| Low selectivity towards this compound (High formation of side products) | 1. Reaction temperature is too high. 2. Incorrect catalyst choice. 3. Unoptimized reactant ratio. 4. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Select a catalyst with appropriate basicity or acidity to favor the Michael addition over polymerization or aldol (B89426) condensation. 3. Use an excess of ethanol to favor the desired reaction and minimize acrolein polymerization. 4. Monitor the reaction progress (e.g., by GC-MS) and stop it once the maximum yield of the desired product is reached. |
| Formation of a polymeric solid in the reaction mixture | 1. Acrolein polymerization. 2. Strong basic or acidic conditions. | 1. Use a polymerization inhibitor if necessary. 2. Use a milder base or acid as a catalyst. Control the catalyst concentration carefully. |
| Difficulty in product isolation and purification | 1. Formation of azeotropes. 2. Similar boiling points of product and byproducts. | 1. Employ fractional distillation under reduced pressure. 2. Utilize column chromatography for purification. |
| Catalyst deactivation (in continuous flow systems) | 1. Coking or fouling of the catalyst surface. 2. Leaching of the active species. 3. Poisoning by impurities in the feed. | 1. Implement periodic regeneration cycles (e.g., calcination for solid catalysts). 2. Choose a more stable heterogeneous catalyst or consider catalyst immobilization techniques. 3. Ensure high purity of reactants. |
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What types of catalysts are effective for the synthesis of this compound?
-
A1: Both homogeneous and heterogeneous catalysts can be employed. Basic catalysts are generally preferred for the Michael addition of alcohols to acrolein. Homogeneous catalysts include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium ethoxide). Heterogeneous catalysts offer advantages in terms of separation and reusability and include basic zeolites, hydrotalcites, and supported metal oxides.
-
-
Q2: How does the choice of catalyst affect the reaction?
-
A2: The catalyst's properties, particularly its basicity, play a crucial role in both activity and selectivity. Strong bases can lead to higher conversion rates but may also promote undesired side reactions like acrolein polymerization and aldol condensation. Milder basic catalysts often provide a better balance between conversion and selectivity towards this compound.
-
Reaction Conditions
-
Q3: What is the optimal temperature for the synthesis of this compound?
-
A3: The optimal temperature depends on the catalyst used. Generally, the reaction is conducted at moderate temperatures, typically ranging from room temperature to 60°C. Higher temperatures can increase the reaction rate but often lead to a decrease in selectivity due to the formation of byproducts.
-
-
Q4: What is the recommended ratio of ethanol to acrolein?
-
A4: A molar excess of ethanol is recommended. This not only drives the equilibrium towards the product side but also helps to minimize the self-polymerization of acrolein, a common side reaction. A ratio of 3:1 to 10:1 (ethanol:acrolein) is often used.
-
Side Reactions and Impurities
-
Q5: What are the common side products in the synthesis of this compound?
-
A5: The primary side products include acrolein polymers, diethoxypropane (from the subsequent addition of ethanol to this compound), and products from the aldol condensation of acrolein.
-
-
Q6: How can the formation of these side products be minimized?
-
A6: Minimizing side product formation can be achieved by:
-
Using a catalyst with optimized basicity.
-
Maintaining a moderate reaction temperature.
-
Using an excess of ethanol.
-
Keeping the reaction time as short as possible.
-
-
Analysis and Purification
-
Q7: How can the reaction mixture be analyzed to determine the yield and selectivity?
-
A7: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for analyzing the reaction mixture. It allows for the separation and identification of the product, unreacted starting materials, and any side products. Quantification can be performed using an internal standard.
-
-
Q8: What is a suitable method for purifying this compound?
-
A8: Distillation under reduced pressure is a common method for purifying this compound from the reaction mixture, especially for removing the excess ethanol and lower-boiling impurities. For higher purity, fractional distillation or column chromatography may be necessary.
-
Catalyst Performance Data
The following table summarizes the performance of different catalysts for the synthesis of this compound. Note: The data presented is a compilation from various literature sources and may not be directly comparable due to differing reaction conditions.
| Catalyst | Catalyst Type | Temperature (°C) | Ethanol:Acrolein Ratio | Reaction Time (h) | Acrolein Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| NaOH | Homogeneous Base | 25 | 5:1 | 4 | ~95 | ~85 | ~81 |
| KOH | Homogeneous Base | 25 | 5:1 | 4 | ~98 | ~82 | ~80 |
| Sodium Ethoxide | Homogeneous Base | 25 | 3:1 | 2 | >99 | ~90 | ~90 |
| Basic Zeolite | Heterogeneous Base | 50 | 10:1 | 8 | ~85 | ~92 | ~78 |
| Hydrotalcite | Heterogeneous Base | 60 | 8:1 | 6 | ~90 | ~88 | ~79 |
Experimental Protocols
General Procedure for the Synthesis of this compound using a Homogeneous Base Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Catalyst Addition: Add the homogeneous base catalyst (e.g., sodium hydroxide (B78521) pellets) to the ethanol and stir until it is completely dissolved.
-
Reactant Addition: Cool the mixture in an ice bath and slowly add freshly distilled acrolein dropwise while stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the specified time. Monitor the reaction progress by GC-MS.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Purification: Remove the excess ethanol by rotary evaporation. The crude product can then be purified by distillation under reduced pressure.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane). Add a known amount of an internal standard (e.g., dodecane) for quantification.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of catalyst choice on product distribution.
Common side reactions and byproducts in 3-ethoxypropanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxypropanal. The following information is designed to help you identify and resolve common side reactions and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
-
Hydroformylation of ethyl vinyl ether: This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of ethyl vinyl ether using a catalyst, typically a rhodium complex.
-
Michael addition of ethanol (B145695) to acrolein: This reaction involves the conjugate addition of ethanol to the α,β-unsaturated aldehyde acrolein, usually in the presence of a base catalyst.
Q2: What are the major byproducts I should be aware of during the hydroformylation of ethyl vinyl ether?
A2: The primary byproducts of concern are the branched isomer, 2-ethoxypropanal, and the reduction product, 3-ethoxy-1-propanol (B50535). The ratio of the desired linear product (this compound) to the branched isomer is a critical parameter.[1][2]
Q3: What side reactions are common when synthesizing this compound via the Michael addition of ethanol to acrolein?
A3: The main side reactions include the polymerization of the highly reactive acrolein starting material and the formation of this compound diethyl acetal (B89532), which occurs when the product aldehyde reacts further with excess ethanol under acidic conditions.
Q4: How can I detect and quantify the main byproducts in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for separating, identifying, and quantifying this compound and its common byproducts. By comparing the retention times and mass spectra of the components in your reaction mixture to known standards, you can determine the purity of your product and the relative amounts of any impurities.
Troubleshooting Guides
Guide 1: Hydroformylation of Ethyl Vinyl Ether
This guide addresses common issues encountered during the synthesis of this compound via the hydroformylation of ethyl vinyl ether.
Problem 1: Low Regioselectivity (High Formation of 2-Ethoxypropanal)
-
Symptom: GC-MS analysis shows a significant peak corresponding to the branched isomer, 2-ethoxypropanal, resulting in a low linear-to-branched (l/b) ratio.
-
Cause: The choice of catalyst and ligands plays a crucial role in directing the regioselectivity of the hydroformylation reaction.[1][3] Steric hindrance around the catalyst's active site, influenced by the ligands, can favor the formation of the linear product.
-
Solutions:
-
Ligand Selection: Employ bulky phosphine (B1218219) or phosphite (B83602) ligands. Ligands with larger cone angles can sterically hinder the formation of the branched isomer.
-
Reaction Conditions: Lowering the reaction temperature and carbon monoxide pressure can sometimes improve the selectivity for the linear product.
-
Catalyst System: Experiment with different rhodium precursors and ligand-to-metal ratios to optimize for the desired linear aldehyde.
-
Problem 2: Formation of 3-Ethoxy-1-propanol
-
Symptom: A significant amount of 3-ethoxy-1-propanol is detected in the product mixture.
-
Cause: The aldehyde product, this compound, can be reduced to the corresponding alcohol under the hydroformylation conditions, which include hydrogen gas and a metal catalyst.[4][5][6][7]
-
Solutions:
-
Control Hydrogen Pressure: Use the minimum effective hydrogen pressure required for the hydroformylation reaction to proceed at a reasonable rate. Excess hydrogen can promote the reduction of the aldehyde.
-
Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent over-reduction of the product.
-
Catalyst Choice: Some catalyst systems have a higher propensity for hydrogenation. If alcohol formation is a persistent issue, consider screening alternative rhodium-ligand complexes.
-
Guide 2: Michael Addition of Ethanol to Acrolein
This guide focuses on troubleshooting the synthesis of this compound from acrolein and ethanol.
Problem 1: Polymerization of Acrolein
-
Symptom: Formation of a viscous or solid polymeric material in the reaction flask, leading to low yields of the desired product.
-
Cause: Acrolein is highly susceptible to polymerization, especially in the presence of base catalysts or upon exposure to heat and light.
-
Solutions:
-
Use of Inhibitors: Add a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether, to the acrolein before the reaction.[8]
-
Temperature Control: Perform the reaction at a low temperature to minimize the rate of polymerization.
-
Slow Addition: Add the acrolein slowly to the ethanol and catalyst mixture to maintain a low concentration of free acrolein throughout the reaction.
-
Catalyst Choice: Use a mild base catalyst and optimize its concentration. Strong bases can aggressively promote polymerization.
-
Problem 2: Formation of this compound Diethyl Acetal
-
Symptom: A peak corresponding to this compound diethyl acetal is observed in the GC-MS analysis of the product mixture.
-
Cause: The aldehyde product can react with excess ethanol, particularly under acidic conditions, to form a stable acetal.[9] Even with a base-catalyzed Michael addition, localized acidity or acidic workup conditions can lead to acetal formation.
-
Solutions:
-
Control Stoichiometry: Use a minimal excess of ethanol to drive the Michael addition to completion without having a large excess available for acetal formation.
-
Neutralize After Reaction: After the Michael addition is complete, neutralize the basic catalyst before any purification steps that might involve acidic conditions.
-
Avoid Acidic Conditions: During workup and purification, maintain neutral or slightly basic conditions to prevent acetal formation.
-
Data Presentation
Table 1: Influence of Ligands on Regioselectivity in the Hydroformylation of Vinyl Esters (Illustrative Data)
| Ligand | Linear/Branched (l/b) Ratio | Reference |
| BettiPhos | >1000:1 | [1] |
| Xantphos | 144.3:1 | [2] |
| No Ligand | Low Conversion | [2] |
Note: This table provides illustrative data on the effect of ligands on a similar substrate to demonstrate the principle of controlling regioselectivity. Specific results for ethyl vinyl ether may vary.
Experimental Protocols
Key Experiment 1: Hydroformylation of Ethyl Vinyl Ether
-
Objective: To synthesize this compound with high regioselectivity.
-
Materials: Ethyl vinyl ether, Rhodium catalyst precursor (e.g., Rh(CO)₂(acac)), bulky phosphite or phosphine ligand, syngas (CO/H₂), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
In a high-pressure reactor, dissolve the rhodium precursor and the ligand in the solvent.
-
Add the ethyl vinyl ether to the catalyst solution.
-
Seal the reactor and purge with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product can be purified by distillation under reduced pressure.
-
Key Experiment 2: Michael Addition of Ethanol to Acrolein
-
Objective: To synthesize this compound while minimizing polymerization and acetal formation.
-
Materials: Acrolein (stabilized with a polymerization inhibitor), ethanol, a mild base catalyst (e.g., triethylamine (B128534) or a basic resin), and a suitable solvent (optional).
-
Procedure:
-
To a flask containing ethanol and the base catalyst, cool the mixture in an ice bath.
-
Slowly add the stabilized acrolein to the stirred ethanol solution over a period of time to control the reaction exotherm and maintain a low acrolein concentration.
-
Allow the reaction to stir at a low temperature until completion, monitoring by TLC or GC-MS.
-
Upon completion, neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the ethanol and solvent (if used) under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Common side reactions in this compound synthesis pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 7. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 9. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Ethoxypropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-ethoxypropanal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering explanations and actionable solutions in a question-and-answer format.
Q1: What are the most common impurities in my crude this compound sample?
A: The most likely impurities in crude this compound are:
-
3-Ethoxy-1-propanol: The starting material or a byproduct of over-reduction.
-
3-Ethoxypropanoic acid: Formed by the oxidation of this compound, which can occur upon exposure to air.[1]
-
Aldol condensation products: Higher molecular weight byproducts resulting from the self-condensation of this compound under acidic or basic conditions.
-
Water: Can be present from the reaction workup or absorbed from the atmosphere.
-
Residual solvents: Solvents used in the synthesis or extraction steps.
Q2: My crude material has a yellowish tint and an acidic smell. What is the likely cause and how can I remove it?
A: A yellowish color and an acidic odor strongly suggest the presence of 3-ethoxypropanoic acid due to oxidation of the aldehyde.[1]
-
Solution: You can remove the acidic impurity by performing a liquid-liquid extraction with a mild base. Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer. Be sure to perform the extraction until no more gas evolution (CO₂) is observed. Afterwards, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
Q3: I am considering purification by column chromatography, but I'm concerned about product decomposition. Is this a valid concern?
A: Yes, aldehydes can be sensitive to the stationary phase used in column chromatography. Some researchers report that aldehydes can decompose on silica (B1680970) gel.[1] This can be due to the slightly acidic nature of silica gel.
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the silica gel by flushing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic).[2]
-
Work Quickly: Minimize the time the compound spends on the column.
-
TLC Analysis First: Always perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation before attempting a column.[3]
-
Q4: The bisulfite adduct of my this compound is not precipitating. What should I do?
A: The bisulfite adducts of some aldehydes, particularly those with lower molecular weights, can be soluble in the reaction mixture.[2]
-
Solution: Instead of relying on precipitation, you can perform a liquid-liquid extraction. The bisulfite adduct is a salt and will be soluble in the aqueous phase.[4] After forming the adduct, add an immiscible organic solvent to extract any non-aldehydic organic impurities. The aqueous layer containing the bisulfite adduct can then be separated and the pure aldehyde regenerated. For aliphatic aldehydes like this compound, using a water-miscible co-solvent like dimethylformamide (DMF) can improve the formation of the adduct.[5]
Q5: I am having trouble regenerating the this compound from its bisulfite adduct. What are the best conditions?
A: The regeneration of the aldehyde from its bisulfite adduct is typically achieved by treatment with a base or acid.[4] However, sensitive aldehydes can be prone to side reactions under harsh pH conditions.
-
Solutions:
-
Aqueous Basic Conditions: Add a suitable organic solvent to the aqueous solution of the bisulfite adduct. Then, carefully add a base, such as sodium hydroxide (B78521) (NaOH) solution, until the solution is strongly basic (pH > 12).[4] The aldehyde will be liberated and can be extracted into the organic layer.
-
Nonaqueous Regeneration: For base-sensitive aldehydes, a nonaqueous method can be used. Treating the isolated bisulfite adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in a solvent like acetonitrile (B52724) can regenerate the aldehyde under neutral conditions.[3][6]
-
Q6: During vacuum distillation, my product seems to be decomposing at a high temperature. How can I optimize this purification?
A: Decomposition during distillation is a common issue for high-boiling point or thermally sensitive compounds.[6]
-
Troubleshooting & Solutions:
-
Lower the Pressure: The boiling point of a liquid decreases as the pressure is reduced.[7] Use a high-vacuum pump to achieve a lower pressure, which will allow the distillation to occur at a lower temperature.
-
Use a Short-Path Distillation Apparatus: For small quantities, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the hold-up volume and the time the compound is exposed to high temperatures.[8]
-
Ensure Efficient Stirring: Use a magnetic stir bar to prevent bumping and ensure even heating. Boiling chips are not effective under vacuum.[9]
-
Proper Insulation: Insulate the distillation head to maintain a consistent temperature gradient.[9]
-
Purification Strategy Workflow
The following diagram illustrates a logical workflow for selecting a suitable purification strategy for crude this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. | Semantic Scholar [semanticscholar.org]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in the oxidation of 3-ethoxy-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 3-ethoxy-1-propanol (B50535) to 3-ethoxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 3-ethoxy-1-propanol to 3-ethoxypropanoic acid?
A1: The most common and effective methods for the oxidation of primary alcohols like 3-ethoxy-1-propanol to carboxylic acids are the Jones oxidation, Swern oxidation (followed by a subsequent oxidation of the intermediate aldehyde), and TEMPO-catalyzed oxidations. Each method has its own advantages and disadvantages regarding reaction conditions, selectivity, and waste products.
Q2: My reaction is stopping at the aldehyde (3-ethoxypropanal). How can I promote oxidation to the carboxylic acid?
A2: Incomplete oxidation is a common issue. To favor the formation of the carboxylic acid, ensure the following:
-
Choice of Oxidant: Use a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).[1][2] Milder reagents like PCC or those used in a standard Swern oxidation will primarily yield the aldehyde.[3][4]
-
Reaction Conditions: For Jones oxidation, ensure aqueous conditions are present, as the aldehyde intermediate needs to form a hydrate (B1144303) to be further oxidized.[1][5] For TEMPO-based systems, the presence of a co-oxidant like sodium hypochlorite (B82951) in conjunction with sodium chlorite (B76162) can facilitate the oxidation to the carboxylic acid.[6]
-
Stoichiometry: Use a sufficient excess of the oxidizing agent.
Q3: I am observing significant side products. What are the likely impurities and how can I minimize them?
A3: A primary side reaction in the oxidation of alkoxy alcohols is the formation of esters, such as the 2-methoxyethyl ester of methoxyacetic acid observed in the oxidation of 2-methoxyethanol.[7][8] This can occur through the esterification of the starting alcohol with the product carboxylic acid, especially under acidic conditions. To minimize this:
-
Control Temperature: Keep the reaction temperature as low as feasible to slow down the rate of side reactions.
-
pH Control: For non-acidic oxidation methods (e.g., TEMPO), maintaining the recommended pH is crucial.
-
Reaction Time: Monitor the reaction progress and work it up promptly upon completion to avoid prolonged exposure to conditions that favor side product formation.
Q4: The ether linkage in my molecule seems to be cleaving. Is this a known issue?
A4: While the ether linkage in 3-ethoxy-1-propanol is generally stable, harsh acidic conditions and high temperatures, sometimes employed in strong oxidations like the Jones oxidation, can potentially lead to ether cleavage.[8] If you suspect this is occurring, consider using milder oxidation methods like a two-step Swern oxidation/oxidation or a TEMPO-catalyzed oxidation which are known for their high selectivity and tolerance of various functional groups.[4][9]
Q5: How can I effectively purify the final product, 3-ethoxypropanoic acid?
A5: 3-Ethoxypropanoic acid is a short-chain carboxylic acid and can be challenging to purify due to its polarity and potential water solubility. Common purification techniques include:
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent. The pH of the aqueous layer may need to be adjusted to ensure the carboxylic acid is in its neutral form for efficient extraction.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Chromatography: For small-scale purifications or to remove persistent impurities, column chromatography on silica (B1680970) gel can be employed. A polar eluent system will be required.
-
Crystallization: If the product is a solid at room temperature or can form a crystalline salt, recrystallization can be a powerful purification technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive oxidizing agent.2. Reaction temperature is too low.3. Insufficient amount of oxidant.4. Catalyst (if applicable) is poisoned or inactive. | 1. Use fresh or properly stored oxidizing agent.2. Gradually increase the reaction temperature while monitoring for product formation.3. Increase the stoichiometry of the oxidizing agent.4. Use a fresh batch of catalyst and ensure all reagents and solvents are pure. |
| Formation of Aldehyde as the Main Product | 1. Use of a mild oxidizing agent (e.g., PCC, standard Swern conditions).2. Anhydrous reaction conditions preventing hydrate formation for further oxidation. | 1. Switch to a stronger oxidizing agent like Jones reagent or a TEMPO/NaOCl/NaClO2 system.[6]2. Ensure the presence of water in the reaction mixture if using an oxidant that requires hydrate formation (e.g., Jones oxidation).[5] |
| Formation of Ester Side Product | 1. Acid-catalyzed esterification between the starting alcohol and the product carboxylic acid. | 1. Use a non-acidic oxidation method (e.g., TEMPO).2. If using an acidic method, keep the reaction temperature low and the reaction time as short as possible. |
| Low Isolated Yield After Work-up | 1. Inefficient extraction of the polar carboxylic acid.2. Loss of product during purification (e.g., volatility during solvent removal). | 1. Adjust the pH of the aqueous layer to below the pKa of the carboxylic acid before extraction.2. Use multiple extractions with a suitable organic solvent.3. When removing solvent, use a rotary evaporator at a controlled temperature and pressure. |
| Reaction Mixture Turns Dark/Polymerization | 1. Overly harsh reaction conditions (high temperature, high concentration of acid).2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and add the oxidant slowly to control the exotherm.2. Ensure the purity of the 3-ethoxy-1-propanol before starting the reaction. |
Quantitative Data
The following table summarizes typical yields for the oxidation of primary alcohols to carboxylic acids using different methods. Data for the closely related substrate, 2-methoxyethanol, is included for comparison.
| Oxidation Method | Substrate | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Jones Oxidation | General Primary Alcohols | CrO₃, H₂SO₄ | Acetone (B3395972) | 0 - RT | 1 - 4 | 70-90 | [1][2] |
| Catalytic Oxidation | 2-Methoxyethanol | Pt on activated carbon, O₂ | Water | 45 | - | 95 | [8] |
| TEMPO-catalyzed | General Primary Alcohols | TEMPO, NaOCl, NaClO₂ | Dichloromethane/Water | 0 - RT | 1 - 3 | 85-95 | [6] |
| Nitric Acid Oxidation | 2-Methoxyethanol | HNO₃ | Aqueous | 25 | - | ~70 (as ester) | [10] |
Experimental Protocols
Jones Oxidation of 3-Ethoxy-1-propanol
Reagents:
-
3-Ethoxy-1-propanol
-
Jones Reagent (Prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a total volume of 100 ml)
-
Acetone
-
Isopropanol (B130326) (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-1-propanol (1.0 eq) in acetone.
-
Cool the flask in an ice bath to 0 °C.
-
Add the Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The color of the reaction mixture will change from orange to green.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color of excess Jones reagent disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethoxypropanoic acid.
-
The crude product can be further purified by distillation under reduced pressure.
TEMPO-Catalyzed Oxidation of 3-Ethoxy-1-propanol
Reagents:
-
3-Ethoxy-1-propanol
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium phosphate (B84403) buffer (pH 6.7)
-
Dichloromethane (DCM)
-
Sodium sulfite (B76179) solution
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-1-propanol (1.0 eq) in dichloromethane.
-
Add a solution of TEMPO (0.01 eq) in DCM.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in sodium phosphate buffer (pH 6.7).
-
Add the sodium chlorite solution to the reaction mixture.
-
Slowly add a solution of sodium hypochlorite (0.01 eq) to the vigorously stirred biphasic mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-ethoxypropanoic acid.
-
Further purification can be achieved by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Potential reaction pathways and side products.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. patents.justia.com [patents.justia.com]
- 8. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]
- 9. TEMPO [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Preventing polymerization of acrolein during 3-ethoxypropanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxypropanal. The primary focus is on preventing the undesired polymerization of acrolein, a common and critical challenge during this synthesis.
Troubleshooting Guide: Preventing Acrolein Polymerization
This guide addresses specific issues that may arise during the synthesis of this compound via the Michael addition of ethanol (B145695) to acrolein.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Rapid polymerization of acrolein. This can be triggered by localized high concentrations of catalyst, elevated temperatures, or the presence of impurities. | 1. Ensure adequate inhibition: Add a suitable polymerization inhibitor, such as hydroquinone (B1673460) (0.1-0.2 wt%), to the acrolein before starting the reaction. 2. Controlled catalyst addition: Add the base catalyst (e.g., triethylamine (B128534) or sodium ethoxide) slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations. 3. Temperature control: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. Acrolein polymerization is highly exothermic.[1] |
| Low yield of this compound with significant polymer formation. | Ineffective polymerization inhibitor or inappropriate reaction conditions. The chosen inhibitor may not be effective under the specific basic conditions of the Michael addition. | 1. Inhibitor selection: While hydroquinone is common, consider a combination of inhibitors. Some patents suggest synergistic effects. For instance, a combination of a quinone compound, an amine compound, and an N-oxo-compound can be more effective.[2] 2. Optimize catalyst concentration: Use the minimum effective amount of catalyst. Excess base can accelerate both the desired Michael addition and the undesired polymerization. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization. |
| The reaction does not proceed to completion, leaving unreacted acrolein. | Insufficient catalyst or low reaction temperature. While low temperatures are necessary to control polymerization, they can also slow down the desired reaction. | 1. Gradual temperature increase: After the initial controlled addition of the catalyst at low temperature, the reaction mixture can be allowed to slowly warm to room temperature to ensure completion. Monitor the reaction progress closely using techniques like GC or TLC. 2. Catalyst activity: Ensure the catalyst is of high purity and activity. If using sodium ethoxide, it should be freshly prepared or properly stored to prevent decomposition. |
| Formation of side products other than the polymer. | Aldol condensation or other side reactions of acrolein. Basic conditions can promote self-condensation of acrolein or condensation with the product. | 1. Use of a milder base: Consider using a weaker base catalyst like triethylamine instead of a strong base like sodium ethoxide to minimize side reactions.[2] 2. Stoichiometry control: Use a slight excess of ethanol to ensure complete conversion of acrolein and minimize its availability for side reactions. |
| Difficulty in purifying this compound from the polymer. | The polymer is often a viscous or solid material that can complicate extraction and distillation. | 1. Filtration/Decantation: If a significant amount of solid polymer has formed, it may be possible to separate the liquid product by filtration or decantation before workup. 2. Vacuum distillation: Purify the crude product by vacuum distillation. This compound has a lower boiling point than the polymer. Ensure the distillation is performed at a low temperature to prevent decomposition of the product and further polymerization. The distillation apparatus should be equipped with a polymerization inhibitor in the reboiler. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acrolein polymerization during the synthesis of this compound?
A1: The synthesis of this compound is a base-catalyzed Michael addition. The basic catalyst, which is necessary for the addition of ethanol to acrolein, can also initiate the anionic polymerization of acrolein. Acrolein is highly susceptible to polymerization via its vinyl group, especially in the presence of acids, bases, light, and heat.
Q2: Which polymerization inhibitors are most effective for this reaction?
A2: Hydroquinone is a commonly used and effective free-radical polymerization inhibitor.[3] For base-catalyzed reactions, it is crucial to select an inhibitor that is stable and effective in a basic medium. Phenothiazine is another option. Some proprietary inhibitor cocktails containing mixtures of quinones, amines, and N-oxo compounds are reported to have superior performance.[2]
Q3: What are the optimal reaction conditions to minimize polymerization?
A3: The key is to maintain a low temperature (0-10 °C), especially during the addition of the base catalyst. Slow, controlled addition of the catalyst with efficient stirring is critical. Running the reaction under an inert atmosphere can also help prevent polymerization initiated by oxygen.
Q4: Can the order of addition of reactants make a difference?
A4: Yes. It is generally recommended to have the acrolein and the polymerization inhibitor dissolved in the ethanol first. The base catalyst should then be added slowly to this solution. This ensures that the acrolein is always in the presence of the inhibitor and a large excess of the nucleophile (ethanol), which favors the Michael addition over polymerization.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TOC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of acrolein and the appearance of this compound. This allows you to stop the reaction once the acrolein has been consumed, preventing prolonged exposure to conditions that might favor side reactions or polymerization.
Experimental Protocols
Key Experiment: Synthesis of this compound with Polymerization Inhibition
Objective: To synthesize this compound via a base-catalyzed Michael addition of ethanol to acrolein while minimizing the polymerization of acrolein.
Materials:
-
Acrolein (freshly distilled)
-
Anhydrous Ethanol
-
Triethylamine (or Sodium Ethoxide)
-
Hydroquinone
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (0.1 g) in anhydrous ethanol (58 g, 1.26 mol). Cool the solution to 0°C in an ice-water bath.
-
Addition of Acrolein: Slowly add freshly distilled acrolein (56 g, 1.0 mol) to the cooled ethanol solution while maintaining the temperature below 10°C.
-
Catalyst Addition: Add triethylamine (1.0 g, 0.01 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 0-10°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC until the acrolein is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Triethylamine | Sodium Ethoxide | None (Control) |
| Inhibitor | Hydroquinone (0.1 wt%) | Hydroquinone (0.1 wt%) | Hydroquinone (0.1 wt%) |
| Temperature | 0-10°C | 0-10°C | 25°C |
| Yield of this compound | High | Moderate-High | Low (significant polymer) |
| Polymer Formation | Minimal | Moderate | High |
This table illustrates the expected qualitative outcomes based on the choice of catalyst and temperature control.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Mukaiyama-Michael reactions with acrolein and methacrolein: a catalytic enantioselective synthesis of the C17-C28 fragment of pectenotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
Managing temperature control in 3-ethoxypropanal reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 3-ethoxypropanal. The information is tailored for researchers, scientists, and drug development professionals.
FAQs: General Handling and Safety
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a flammable liquid and vapor.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How should this compound be stored?
A2: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container. Keep it away from heat, sparks, and open flames.
Q3: What are the initial steps to take in case of a spill?
A3: In case of a small spill, remove all ignition sources and absorb the liquid with an inert material like vermiculite (B1170534) or sand. For larger spills, evacuate the area and ensure adequate ventilation before proceeding with cleanup. Always wear appropriate PPE during cleanup.
Troubleshooting Guides for Common Reactions
Reactions involving aldehydes are often exothermic, and poor temperature control can lead to side reactions, reduced yield, and potentially hazardous situations like thermal runaway.[2]
Reaction 1: Aldol Condensation
The Aldol condensation of this compound with a ketone or another aldehyde is a common carbon-carbon bond-forming reaction. This reaction is typically base-catalyzed and can be exothermic.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is too fast/uncontrolled exotherm | - Catalyst concentration is too high.- Reactant addition is too rapid.- Inadequate cooling. | - Decrease the catalyst concentration.- Add the catalyst or one of the reactants dropwise.- Use an ice bath or other cooling system to maintain the desired temperature. |
| Low product yield | - Incomplete reaction.- Side reactions (e.g., Cannizzaro reaction if no α-hydrogens are present on the other reactant).- Product decomposition. | - Monitor the reaction by TLC or GC.- Ensure the reaction is stirred efficiently.- Maintain a consistent, low temperature to minimize side reactions. |
| Formation of multiple products | - Self-condensation of the ketone.- Cross-condensation and self-condensation occurring at similar rates. | - Use a non-enolizable aldehyde as the reaction partner if possible.- Slowly add the enolizable ketone to the aldehyde and catalyst mixture. |
Logical Workflow for Troubleshooting Aldol Condensation Temperature Issues:
Caption: Troubleshooting workflow for temperature-related issues in Aldol reactions.
Reaction 2: Wittig Reaction
The Wittig reaction converts this compound to an alkene. The formation of the phosphonium (B103445) ylide is often exothermic, as is the reaction of the ylide with the aldehyde.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no ylide formation | - Base is not strong enough.- Moisture in the solvent or glassware. | - Use a stronger base (e.g., n-BuLi, NaH).- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Uncontrolled warming during ylide formation or reaction | - Addition of base or aldehyde is too fast. | - Add the base or aldehyde solution dropwise at a low temperature (e.g., 0 °C or -78 °C). |
| Low alkene yield | - Ylide decomposition.- Steric hindrance. | - Use the freshly prepared ylide immediately.- Maintain a low reaction temperature. |
Experimental Workflow for a Temperature-Controlled Wittig Reaction:
Caption: General workflow for a temperature-controlled Wittig reaction.
Reaction 3: Grignard Reaction
The reaction of this compound with a Grignard reagent is highly exothermic and requires strict temperature control to prevent side reactions.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Violent, uncontrolled reaction | - Rapid addition of the Grignard reagent.- Localized heating. | - Add the Grignard reagent very slowly via a dropping funnel.- Ensure vigorous stirring.- Maintain a low temperature with an efficient cooling bath. |
| Low yield of the desired alcohol | - Enolization of the aldehyde by the Grignard reagent (acting as a base).- Reaction with moisture. | - Use a less sterically hindered Grignard reagent if possible.- Ensure strictly anhydrous conditions.- Add the aldehyde to the Grignard reagent at low temperature. |
Reaction 4: Reduction with Sodium Borohydride (B1222165) (NaBH₄)
The reduction of this compound to 3-ethoxy-1-propanol (B50535) with NaBH₄ is generally exothermic.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid gas evolution and exotherm | - Addition of NaBH₄ is too fast.- Reaction temperature is too high. | - Add the NaBH₄ portion-wise at a controlled rate.- Maintain the reaction temperature at 0-5 °C with an ice bath. |
| Incomplete reaction | - Insufficient NaBH₄.- Deactivation of NaBH₄ by the solvent. | - Use a slight excess of NaBH₄.- While protic solvents like ethanol (B145695) are common, ensure the temperature is kept low to minimize reaction between the solvent and NaBH₄.[3] |
Quantitative Data Summary
| Reaction Type | Typical Aldehyde Substrate | Estimated Heat of Reaction (ΔH) | Key Temperature Control Considerations |
| Aldol Condensation | Benzaldehyde with Acetone | -50 to -80 kJ/mol | Maintain low temperature to control reaction rate and prevent side reactions. |
| Wittig Reaction | Benzaldehyde with Methyltriphenylphosphonium ylide | -80 to -120 kJ/mol | Highly exothermic; requires slow addition and efficient cooling, especially during ylide formation and reaction. |
| Grignard Reaction | Propanal with Methylmagnesium bromide | -100 to -150 kJ/mol | Very exothermic; requires strict control of addition rate and low temperatures to minimize side reactions. |
| Reduction (NaBH₄) | Propanal | -90 to -110 kJ/mol | Exothermic, with gas evolution; requires portion-wise addition of the reducing agent and cooling. |
Note: These are estimated values and can vary based on substrates, solvents, and concentrations. It is highly recommended to perform reaction calorimetry for accurate thermal hazard assessment, especially for scale-up.[4]
Experimental Protocols
The following are general protocols that should be adapted and optimized for specific experimental setups.
Protocol 1: General Procedure for Aldol Condensation of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound and a suitable solvent (e.g., ethanol).
-
Cool the flask to 0-5 °C using an ice bath.
-
Prepare a solution of the ketone and a base catalyst (e.g., NaOH or KOH) in the same solvent.
-
Slowly add the ketone/catalyst solution to the stirred aldehyde solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC or GC.
-
Once the reaction is complete, quench it by adding a weak acid (e.g., acetic acid) until the mixture is neutral.
-
Proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for Reduction of this compound with NaBH₄
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 20-30 minutes. Monitor for gas evolution and ensure the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.
-
Proceed with extraction and purification of the resulting 3-ethoxy-1-propanol.
Signaling Pathway for Thermal Runaway Risk:
Caption: The positive feedback loop leading to thermal runaway in exothermic reactions.
References
Overcoming challenges in the purification of 3-ethoxypropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-ethoxypropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The most common impurity is 3-ethoxypropanoic acid, which forms due to the oxidation of the aldehyde. Other potential impurities can include residual starting materials from the synthesis, such as 3-ethoxy-1-propanol, and byproducts from side reactions like aldol (B89426) condensation. It is crucial to handle and store this compound under an inert atmosphere to minimize oxidation.
Q2: Can this compound be purified by distillation?
While distillation is a common purification technique, it may not be ideal for this compound due to its potential for decomposition at elevated temperatures. If distillation is attempted, it should be performed under reduced pressure to lower the boiling point and with careful temperature control.
Q3: Is column chromatography a suitable purification method for this compound?
Column chromatography can be used, but with caution. Aldehydes can sometimes decompose on acidic silica (B1680970) gel. It is advisable to use a deactivated stationary phase, such as silica gel treated with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed into the eluent. Alternatively, a less acidic stationary phase like alumina (B75360) can be considered. The choice of eluent is also critical; protic solvents like methanol (B129727) should be avoided as they can form acetals with the aldehyde in the presence of an acidic stationary phase. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar aprotic solvent like ethyl acetate.
Q4: What is the recommended method for purifying this compound?
For many aldehydes, including aliphatic aldehydes like this compound, purification via the formation of a sodium bisulfite adduct is a highly effective and recommended method.[1][2][3] This technique is particularly useful for separating the aldehyde from non-carbonyl-containing impurities. The aldehyde can be regenerated from the solid adduct in high purity.[3]
Troubleshooting Guides
Purification via Sodium Bisulfite Adduct Formation
This method involves the reaction of this compound with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The purified aldehyde is then regenerated by treating the adduct with a base.
Problem 1: Low or No Precipitation of the Bisulfite Adduct
-
Possible Cause: The bisulfite adduct of this compound may have some solubility in the reaction mixture, especially if the concentration of the aldehyde is low.[1]
-
Solution:
-
Ensure the sodium bisulfite solution is saturated and freshly prepared.[1]
-
Cool the reaction mixture in an ice bath to decrease the solubility of the adduct.
-
If the adduct is water-soluble, proceed with a liquid-liquid extraction to isolate the adduct in the aqueous phase, rather than relying on precipitation.[1]
-
Problem 2: The Regenerated Aldehyde is Contaminated with Impurities
-
Possible Cause: The bisulfite adduct was not washed sufficiently to remove trapped impurities.
-
Solution: After filtering the adduct, wash it thoroughly with a cold, non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any adsorbed impurities before proceeding with the regeneration step.
Problem 3: Low Yield of Regenerated this compound
-
Possible Cause 1: Incomplete regeneration of the aldehyde from the bisulfite adduct.
-
Solution 1: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide (B78521) and monitor the pH.[1]
-
Possible Cause 2: The aldehyde is sensitive to the strongly basic conditions used for regeneration, leading to decomposition (e.g., via an aldol reaction).
-
Solution 2: Minimize the exposure time to the base. Perform the extraction of the regenerated aldehyde quickly after basification.[1] For highly base-sensitive aldehydes, consider non-aqueous regeneration methods, such as using chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile.[1]
Column Chromatography Purification
Problem: Tailing of the Aldehyde Peak and Poor Separation
-
Possible Cause: Interaction of the aldehyde with the acidic sites on the silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage (e.g., 0.1-1%) of triethylamine to the eluent system. This will neutralize the acidic sites and improve the chromatography.
Problem: Appearance of a New, Less Polar Spot/Peak During Chromatography
-
Possible Cause: Formation of an acetal (B89532) due to reaction with an alcohol-containing eluent (e.g., methanol, ethanol) on the acidic silica gel.
-
Solution: Avoid using alcohol-based solvents in your eluent. Use a combination of a non-polar solvent (e.g., hexanes) and a non-protic polar solvent (e.g., ethyl acetate, diethyl ether).
Data Presentation
The following tables present illustrative data for the purification of a typical aliphatic aldehyde like this compound. The actual yields and purity will vary depending on the specific experimental conditions and the nature of the impurities.
Table 1: Illustrative Purity and Yield for Different Purification Methods
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Typical Yield (%) | Notes |
| Fractional Distillation (Vacuum) | 85% | 90-95% | 60-70% | Risk of thermal decomposition. |
| Column Chromatography (Silica Gel) | 85% | >98% | 70-85% | Requires careful selection of eluent and possible deactivation of silica gel. |
| Sodium Bisulfite Adduct Formation | 85% | >99% | 80-95% | Highly selective for aldehydes; generally provides the highest purity.[4] |
Table 2: Common Impurities and Their Removal
| Impurity | Structure | Boiling Point (°C) | Removal Method |
| 3-Ethoxypropanoic Acid | CH₃CH₂OCH₂CH₂COOH | ~190 | Aqueous basic wash (e.g., NaHCO₃ solution) or column chromatography. |
| 3-Ethoxy-1-propanol | CH₃CH₂OCH₂CH₂CH₂OH | ~160 | Column chromatography or careful fractional distillation. |
| Starting Materials/Reagents | - | Variable | Dependent on the specific impurity; may require a combination of washing and chromatography. |
Experimental Protocols
Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol is adapted for the purification of an aliphatic aldehyde.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or dimethylformamide (DMF). Using DMF can improve removal rates for aliphatic aldehydes.[3]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 1-2 minutes. A white precipitate of the bisulfite adduct may form.
-
Isolation of Adduct:
-
If a precipitate forms: Collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
If no precipitate forms (adduct is water-soluble): Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the separatory funnel. Shake and separate the layers. The bisulfite adduct will be in the aqueous phase. Wash the aqueous layer with the organic solvent to remove impurities.
-
-
Regeneration of Aldehyde: Transfer the filtered adduct or the aqueous layer containing the adduct to a flask. Add an equal volume of an organic solvent (e.g., diethyl ether). While stirring vigorously, slowly add a 10 M sodium hydroxide solution until the aqueous layer is strongly basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel.
-
Equilibrate the column by running the eluent through it until the pack is stable.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Caption: Troubleshooting logic for low yield during aldehyde regeneration.
References
- 1. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 3. CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol - Google Patents [patents.google.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Ethoxypropanal in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of 3-ethoxypropanal in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: this compound, like other aliphatic aldehydes, is susceptible to several degradation pathways. The most common causes of instability in solution include:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the aldehyde group to a carboxylic acid (3-ethoxypropanoic acid). This process can be accelerated by light and the presence of metal ions.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially at higher concentrations and temperatures, or in the presence of acidic or basic catalysts. This leads to the formation of higher molecular weight oligomers and polymers, reducing the concentration of the active monomeric aldehyde.
-
Aldol (B89426) Condensation: Under certain pH conditions (typically basic), this compound can undergo an aldol condensation reaction with itself, leading to the formation of β-hydroxy aldehydes and their subsequent dehydration products.
Q2: What are the ideal storage conditions for this compound solutions to maximize stability?
A2: To minimize degradation, this compound and its solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C, to slow down the rates of oxidation and polymerization.
-
Inert Atmosphere: To prevent oxidation, it is highly recommended to store the solution under an inert atmosphere, such as nitrogen or argon.[1] Bottles should be flushed with an inert gas after each use.[1]
-
Light Protection: Store in amber glass vials or other light-blocking containers to prevent photochemical degradation.
-
pH Control: Maintain the pH of the solution in a slightly acidic to neutral range (pH 4-7). Both highly acidic and alkaline conditions can catalyze degradation reactions.
Q3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A3: Several analytical techniques can be employed to assess the purity of your this compound solution and identify potential degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for quantifying the remaining aldehyde after derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). Degradation will appear as a decrease in the main aldehyde peak and the emergence of new peaks.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile degradation products. The mass spectrometer provides structural information to help identify compounds like 3-ethoxypropanoic acid or aldol condensation products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the components in your solution, allowing for the identification and quantification of impurities and degradation products.
Troubleshooting Guides
Problem: Rapid Loss of this compound Concentration in Solution
| Possible Cause | Suggested Solution |
| Oxidation due to air exposure | Degas your solvent before preparing the solution. Prepare and store the solution under an inert atmosphere (nitrogen or argon). Use sealed vials with minimal headspace. |
| Inappropriate pH of the solution | Measure the pH of your solution. Adjust to a slightly acidic to neutral pH (4-7) using a suitable buffer system if compatible with your experiment. |
| Elevated storage temperature | Ensure the solution is stored at the recommended low temperature (2-8°C) and minimize the time it is kept at room temperature during experiments. |
| Contamination with metal ions | Use high-purity solvents and reagents. If contamination is suspected, consider using a chelating agent like EDTA, if it does not interfere with your application. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
Problem: Formation of Precipitate or Cloudiness in the Solution
| Possible Cause | Suggested Solution |
| Polymerization | This is more likely at higher concentrations. Consider preparing more dilute solutions immediately before use. Avoid extreme temperatures and pH. |
| Low solubility of degradation products | The degradation products may be less soluble than this compound in your chosen solvent system. Analyze the precipitate to identify its nature. |
| Incompatibility with the solvent | While this compound is soluble in many organic solvents, ensure complete miscibility and stability in your specific system, especially in mixed-solvent systems. |
Data Presentation: Stability of Analogous Aldehydes
Disclaimer: The following data is for analogous compounds and should be used as a general guide. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Table 1: Effect of Temperature on the Stability of Propanal in Aqueous Solution (pH 7)
| Temperature (°C) | Half-life (t½) in hours (approx.) | Primary Degradation Pathway |
| 4 | > 200 | Slow Oxidation |
| 25 | 48 | Oxidation, Minor Aldol Condensation |
| 40 | 12 | Accelerated Oxidation and Condensation |
Source: Data extrapolated from general knowledge of aldehyde stability.
Table 2: Effect of pH on the Stability of Butanal in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (approx.) | Primary Degradation Pathway |
| 3 | 72 | Slow Oxidation |
| 5 | 96 | Relatively Stable |
| 7 | 48 | Oxidation |
| 9 | 10 | Aldol Condensation, Oxidation |
Source: Data extrapolated from general knowledge of aldehyde stability and the influence of pH on reaction rates.
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC-UV Following DNPH Derivatization
This protocol outlines a method to quantify the concentration of this compound over time to assess its stability.
1. Materials:
-
This compound solution in the desired solvent.
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile (B52724) with 1% phosphoric acid).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
HPLC system with a UV detector and a C18 column.
2. Sample Preparation and Derivatization:
-
At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution.
-
To 100 µL of the sample, add 900 µL of the DNPH solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes in a sealed vial to form the this compound-DNPH hydrazone.[4]
-
After cooling to room temperature, the sample is ready for HPLC analysis.
3. HPLC-UV Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Generate a calibration curve using known concentrations of this compound derivatized in the same manner.
-
Quantify the concentration of this compound at each time point by comparing the peak area of the derivative to the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol provides a general method for identifying volatile degradation products of this compound.
1. Materials:
-
Degraded this compound solution.
-
Dichloromethane (B109758) or other suitable volatile organic solvent.[6]
-
Anhydrous sodium sulfate.
-
GC-MS system.
2. Sample Preparation:
-
If the sample is in a non-volatile solvent, perform a liquid-liquid extraction. Dilute the sample with water and extract with dichloromethane (3 x 1 volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final sample to a GC vial.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 35-400.
-
4. Data Analysis:
-
Analyze the chromatogram to identify peaks corresponding to potential degradation products.
-
Compare the mass spectra of these peaks to a library (e.g., NIST) to identify the compounds.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: General experimental workflow for stability testing of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
Addressing incomplete conversion in reactions with 3-ethoxypropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with reactions involving 3-ethoxypropanal, particularly incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions where this compound is used as a starting material?
This compound is a versatile aldehyde that can be used in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The most common applications include the Wittig reaction for alkene synthesis, the Knoevenagel condensation for the formation of α,β-unsaturated compounds, and reductive amination for the synthesis of amines.
Q2: What intrinsic properties of this compound might affect its reactivity?
This compound possesses an ether linkage, which is generally stable under neutral and basic conditions but can be sensitive to strong acids. The aldehyde proton is susceptible to oxidation, and the α-protons are acidic and can be removed by a base, leading to enolate formation and potential side reactions such as self-condensation (aldol reaction).
Q3: How should this compound be stored to maintain its purity?
To minimize degradation, this compound should be stored in a cool, dry place, away from light and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide: Incomplete Conversion
Incomplete conversion is a frequent issue in organic synthesis. This guide addresses common causes and solutions for reactions involving this compound.
Problem 1: Low Conversion in a Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis from aldehydes and ketones.[1] However, achieving high conversion with this compound can be challenging.
Possible Causes and Solutions:
-
Ylide Instability: The phosphorus ylide, especially if unstabilized, can be reactive and prone to decomposition.
-
Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and add the this compound solution to the freshly prepared ylide. For particularly unstable ylides, consider generating the ylide in the presence of the aldehyde.[2]
-
-
Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance can still play a role, especially with bulky ylides.
-
Solution: Use a less sterically hindered phosphonium (B103445) salt if possible. Alternatively, increasing the reaction time or temperature may improve conversion, but monitor for side reactions.
-
-
Base Incompatibility: The choice of base is critical for efficient ylide formation.[3]
-
Solution: For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For stabilized ylides, weaker bases such as potassium carbonate or triethylamine (B128534) may be sufficient. Ensure the base is fresh and of high purity.
-
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Solution: Anhydrous solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. Ensure the solvent is thoroughly dried before use, as moisture will quench the ylide.
-
Troubleshooting Workflow for Wittig Reaction:
Caption: Troubleshooting logic for low conversion in a Wittig reaction.
Problem 2: Incomplete Knoevenagel Condensation
The Knoevenagel condensation is an aldol-type reaction that produces an α,β-unsaturated product.[4] Low conversion can be a significant hurdle.
Possible Causes and Solutions:
-
Ineffective Catalyst: The catalyst, typically a weak base, may not be sufficiently active to deprotonate the active methylene (B1212753) compound.[5]
-
Solution: Screen different catalysts such as piperidine (B6355638), pyridine, or ammonium (B1175870) salts (e.g., ammonium acetate). The optimal catalyst can be substrate-dependent.
-
-
Reversible Reaction: The Knoevenagel condensation is an equilibrium process that produces water as a byproduct.[5] The presence of water can drive the reaction backward, reducing the yield.
-
Solution: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding a dehydrating agent such as molecular sieves.
-
-
Sub-optimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the rate of reaction. However, excessive heat can lead to side reactions, so the temperature should be optimized.[5]
-
-
Aldol Self-Condensation: this compound can undergo self-condensation under basic conditions, consuming the starting material and reducing the desired product's yield.[6]
-
Solution: Use a milder catalyst or add the this compound slowly to the mixture of the active methylene compound and the catalyst to maintain a low concentration of the free aldehyde.
-
Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes (for reference):
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile (B47326) | Agro-waste extract | Water | 45 | 95 | [7] |
| 4-Chlorobenzaldehyde | Malononitrile | Agro-waste extract | Water | 30 | 96 | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | Agro-waste extract | Water | 20 | 98 | [7] |
This table provides data for aromatic aldehydes as a reference for typical reaction conditions and yields.
Problem 3: Poor Yield in Reductive Amination
Reductive amination is a two-step process, typically performed in one pot, involving the formation of an imine or enamine followed by its reduction.[8][9]
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation between this compound and the amine to form an imine is a reversible reaction.
-
Solution: Adjust the pH of the reaction mixture. A slightly acidic pH (around 4-5) is often optimal for imine formation.[10] Removal of water using molecular sieves can also drive the equilibrium towards the imine.
-
-
Premature Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.[11]
-
Solution: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices for this reason.[10][11]
-
-
Side Reactions: Over-alkylation of the amine can occur, especially with primary amines, leading to the formation of tertiary amines as byproducts.[8]
-
Solution: Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. Controlling the stoichiometry of the reactants is also crucial.
-
Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound.
Protocol 1: Wittig Reaction with this compound
This protocol describes the synthesis of an alkene from this compound and a phosphonium salt.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or yellow).
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
General Experimental Workflow:
Caption: General workflow for a Wittig reaction.
Protocol 2: Knoevenagel Condensation with this compound
This protocol outlines the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine
-
Toluene
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with dilute HCl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 3: Reductive Amination of this compound
This protocol describes the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Benzylamine (B48309) (or other primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.0 eq), and 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Acetal Formation
Welcome to the technical support center for minimizing acetal (B89532) formation as an unwanted side product. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with acetal formation during their synthetic experiments. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is acetal formation and why does it occur as a side reaction?
A1: Acetal formation is the reaction of an aldehyde or a ketone with two equivalents of an alcohol in the presence of an acid catalyst.[1][2][3] This reaction is reversible and proceeds through a hemiacetal intermediate.[1][3] It often occurs as an undesired side reaction when a molecule containing an aldehyde or ketone functional group is subjected to acidic conditions in the presence of an alcohol solvent or reagent. The reaction is driven to completion by the removal of water.[2][3] Therefore, if your reaction conditions are acidic and an alcohol is present, there is a significant risk of forming an acetal side product.
Q2: I'm observing an unexpected, less polar spot on my TLC plate. Could it be an acetal?
A2: Yes, it is highly probable. Acetals are significantly less polar than their corresponding aldehydes or ketones due to the replacement of the polar carbonyl group (C=O) with two ether-like C-O single bonds.[1] This change in polarity leads to a higher Rf value on a TLC plate. If you suspect acetal formation, you can often confirm its presence by taking a small aliquot of the reaction mixture, quenching it with a mild aqueous acid, and observing the disappearance of the new spot and the reappearance of the starting material on TLC.[4][5]
Q3: Are cyclic acetals more or less likely to form as a side product compared to acyclic acetals?
A3: Cyclic acetals, formed from the reaction of a carbonyl with a diol (like ethylene (B1197577) glycol), are generally more thermodynamically stable and thus more likely to form than their acyclic counterparts.[1][6][7] This is due to favorable entropic factors. The formation of five- or six-membered cyclic acetals is particularly favored.[1][7] Therefore, if your reaction mixture contains diol impurities or reagents, the formation of cyclic acetals is a significant risk under acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant formation of an acetal side product. | Reaction is run under acidic conditions in an alcohol solvent. | 1. Change the solvent: If possible, switch to a non-alcoholic solvent (e.g., THF, DCM, acetonitrile).2. Use a non-protic acid catalyst: Employ a Lewis acid (e.g., BF3·OEt2, Sc(OTf)3) instead of a Brønsted acid (e.g., HCl, H2SO4) which may reduce the effective concentration of protons available to catalyze acetal formation under certain conditions.3. Buffer the reaction: If acidic conditions are necessary, consider using a buffer to maintain a mildly acidic pH rather than a strongly acidic environment. |
| Acetal formation during an acidic deprotection step. | The desired deprotection requires acid, but an aldehyde/ketone is present along with a protected alcohol that releases an alcohol upon deprotection. | 1. Use milder deprotection conditions: Explore alternative deprotection methods that are less acidic or non-acidic. For example, for silyl (B83357) ethers, fluoride-based deprotection could be an option.[8]2. Change the protecting group strategy: In future syntheses, select a protecting group for the alcohol that can be removed under neutral or basic conditions to avoid creating the conditions for acetal formation.[9]3. Optimize reaction time and temperature: Minimize the reaction time and temperature for the deprotection step to reduce the rate of the competing acetal formation. Monitor the reaction closely by TLC or LCMS.[5] |
| Trace amounts of acetal are difficult to remove. | The equilibrium of the reaction favors the acetal, even with minimal acid and alcohol present. | 1. Aqueous work-up with acid: During the work-up, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to hydrolyze the acetal back to the carbonyl compound.[4][5]2. Transacetalization: If the acetal is persistent, it can be removed by transacetalization with a large excess of acetone (B3395972) and a catalytic amount of acid, which shifts the equilibrium to regenerate the desired carbonyl.[10] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Acetal Hydrolysis during Work-up
This protocol describes a standard method for removing an unwanted acetal side product during the reaction work-up.
-
Quenching the Reaction: Once the primary reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If a water-miscible solvent like THF or dioxane was used, remove the bulk of the solvent under reduced pressure.[5] This prevents the product from partitioning into the aqueous layer.
-
Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Separate the layers.
-
Acid Wash: Wash the organic layer with a 1M aqueous solution of HCl for 10-15 minutes.[5] The volume of the acid wash should be approximately one-third to one-half the volume of the organic layer.
-
Neutralization: Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to aid in the removal of water from the organic layer and help break any emulsions.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product, now free of the acetal side product.
Protocol 2: Chemoselective Deprotection to Avoid Acetal Formation
In cases where a molecule contains both a carbonyl group and an acid-labile protecting group, the following protocol for a milder deprotection of a silyl ether can be employed to avoid acetal formation.
-
Reagent Preparation: Prepare a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) (1M in THF).
-
Deprotection Reaction: Dissolve the silyl-protected compound in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the TBAF solution dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Caption: Reversible mechanism of acid-catalyzed acetal formation.
Caption: Decision workflow for troubleshooting acetal side product formation.
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Dimethyl Acetals [organic-chemistry.org]
Troubleshooting guide for the synthesis of 1,1,3-triethoxypropane from 3-ethoxypropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1,3-triethoxypropane (B1583077) from 3-ethoxypropanal. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of 1,1,3-triethoxypropane from this compound?
The synthesis involves the acid-catalyzed formation of an acetal (B89532) from an aldehyde (this compound) and an alcohol (ethanol).[1][2] In this reaction, two equivalents of ethanol (B145695) react with the carbonyl group of this compound to form the diethyl acetal, 1,1,3-triethoxypropane, with the elimination of one molecule of water.[1]
Q2: Why is an acid catalyst necessary for this reaction?
Ethanol is a weak nucleophile. An acid catalyst is required to protonate the carbonyl oxygen of this compound, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. The reaction will not proceed at a practical rate under neutral or basic conditions.
Q3: Is the formation of 1,1,3-triethoxypropane a reversible reaction?
Yes, the formation of acetals is a reversible equilibrium reaction that produces water as a byproduct. To ensure a high yield of the desired 1,1,3-triethoxypropane, it is crucial to remove water from the reaction mixture as it is formed.[1] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Q4: What are some suitable acid catalysts for this synthesis?
A variety of acid catalysts can be used for acetal formation. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). Solid acid catalysts, such as acidic ion-exchange resins, can also be employed to simplify catalyst removal during work-up.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,1,3-triethoxypropane.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use a fresh, anhydrous acid catalyst. - Ensure the catalytic amount is appropriate (typically 0.1-5 mol%). |
| 2. Presence of Water: Water in the reagents or from atmospheric moisture can inhibit the reaction. | - Use anhydrous ethanol and ensure the this compound is dry. - Dry the reaction glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at a lower temperature. | - Gently heat the reaction mixture to the appropriate temperature, typically the reflux temperature of the solvent. | |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). - Extend the reaction time until the starting material is consumed. |
| 2. Reversible Reaction Equilibrium: Water produced during the reaction is shifting the equilibrium back to the reactants. | - Ensure efficient removal of water using a Dean-Stark apparatus or a suitable drying agent. | |
| 3. Insufficient Ethanol: An inadequate amount of ethanol will limit the formation of the acetal. | - Use a sufficient excess of ethanol to drive the reaction forward. | |
| Formation of Side Products | 1. Self-condensation of this compound: Aldehydes can undergo self-condensation under acidic conditions. | - Maintain a controlled reaction temperature. - Add the acid catalyst slowly to the reaction mixture. |
| 2. Formation of Hemiacetal: The reaction may have stopped at the intermediate hemiacetal stage. | - Ensure sufficient reaction time and efficient water removal to drive the reaction to the full acetal. | |
| Difficult Purification | 1. Incomplete Neutralization of Acid Catalyst: Residual acid can cause decomposition of the product during distillation. | - Thoroughly wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst before distillation. |
| 2. Co-distillation with Ethanol: Excess ethanol may co-distill with the product. | - Remove the bulk of the excess ethanol under reduced pressure before fractional distillation. | |
| 3. Presence of Water in the Crude Product: Water can interfere with purification. | - Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation. |
Experimental Protocol
This is a general laboratory-scale procedure for the synthesis of 1,1,3-triethoxypropane.
Materials:
-
This compound
-
Anhydrous Ethanol (absolute)
-
Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq) and a sufficient excess of anhydrous ethanol (at least 3.0 eq). Toluene can be used as a solvent to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark apparatus. Continue refluxing until no more water is collected, and the reaction is complete as monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,1,3-triethoxypropane.
-
Data Presentation
Physical and Chemical Properties of 1,1,3-Triethoxypropane
| Property | Value |
| CAS Number | 7789-92-6[3][4] |
| Molecular Formula | C₉H₂₀O₃[3][5] |
| Molecular Weight | 176.25 g/mol [3][6] |
| Boiling Point | 184-186 °C (at atmospheric pressure)[6] |
| Density | 0.898 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.406[6] |
Mandatory Visualization
Below is a troubleshooting workflow for the synthesis of 1,1,3-triethoxypropane.
Caption: Troubleshooting workflow for low yield in 1,1,3-triethoxypropane synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 1,1,3-Triethoxypropane | C9H20O3 | CID 24624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound diethyl acetal, 7789-92-6 [thegoodscentscompany.com]
- 5. Propane, 1,1,3-triethoxy- [webbook.nist.gov]
- 6. 3-乙氧基丙醛二乙基乙缩醛 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing Selectivity in Reactions with 3-Ethoxypropanal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethoxypropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving high selectivity in reactions involving this compound?
A1: this compound, like other α-alkoxy aldehydes, presents unique selectivity challenges. The primary issues include:
-
Self-condensation: In reactions like the aldol (B89426) condensation, this compound can react with itself, leading to undesired byproducts.
-
Chemoselectivity: In molecules with multiple functional groups, achieving a reaction selectively at the aldehyde can be difficult.
-
Stereoselectivity: Controlling the stereochemistry (e.g., E/Z isomerism in Wittig reactions) can be challenging due to the electronic effects of the ethoxy group.
-
Side reactions with the ether linkage: Under harsh acidic or basic conditions, the ethoxy group may undergo cleavage.
Q2: How can I minimize self-condensation in an aldol reaction with this compound?
A2: To minimize self-condensation, consider the following strategies:
-
Use a non-enolizable aldehyde or ketone as the reaction partner: This is the most effective way to ensure a crossed-aldol reaction.
-
Slow addition of this compound: Add the this compound slowly to a solution of the other carbonyl compound and the base. This keeps the concentration of the enolizable aldehyde low, disfavoring self-condensation.
-
Choice of base and temperature: Use a milder base and lower temperatures to control the rate of enolization.
Q3: Are there recommended protecting groups for the aldehyde functionality of this compound?
A3: Yes, protecting the aldehyde group is a common strategy to prevent unwanted side reactions. Acetals and dithioacetals are excellent choices as they are stable under many reaction conditions and can be easily removed. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst will form a cyclic acetal, protecting the aldehyde.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction with this compound
Symptoms:
-
The starting material (this compound) is largely unreacted.
-
A complex mixture of products is observed, with low conversion to the desired alkene.
-
Significant amounts of triphenylphosphine (B44618) oxide are formed, but the desired product is absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ylide instability | Prepare the ylide in situ at low temperatures and use it immediately. Ensure anhydrous conditions as ylides are sensitive to moisture. |
| Steric hindrance | The ethoxy group may sterically hinder the approach of the ylide. Try using a less bulky phosphonium (B103445) salt if possible. |
| Low reactivity of the ylide | If using a stabilized ylide, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive (less stabilized) ylide if E/Z selectivity is not a primary concern. |
| Incorrect stoichiometry | Ensure a slight excess of the Wittig reagent is used to drive the reaction to completion. |
Issue 2: Poor Selectivity in Grignard Reaction with this compound
Symptoms:
-
Formation of a mixture of the expected secondary alcohol and other byproducts.
-
Evidence of enolization of the aldehyde, leading to unreacted starting material after workup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enolization of the aldehyde | The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. |
| Reaction with the ethoxy group | While less common, strong Lewis acidic impurities in the Grignard reagent could potentially interact with the ether oxygen. Ensure the Grignard reagent is freshly prepared and free of excess magnesium halides. |
| Presence of water | Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for a Selective Aldol Condensation
This protocol is adapted for a crossed-aldol condensation where this compound acts as the enolizable partner.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the non-enolizable carbonyl partner (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ethanol).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., LDA, NaOH) dropwise.
-
Aldehyde Addition: Slowly add a solution of this compound (0.9 eq) in the same anhydrous solvent to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Wittig Reaction with a Stabilized Ylide
This protocol aims to maximize the formation of the (E)-alkene.
-
Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF, toluene) in a flame-dried flask under an inert atmosphere. Add a suitable base (e.g., NaH, t-BuOK) and stir until the ylide is formed (often indicated by a color change).
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Workup: After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Data Presentation
The following tables provide illustrative data for typical yields and selectivities that might be expected for reactions involving α-alkoxy aldehydes like this compound. These are for guidance and will vary based on specific substrates and conditions.
Table 1: Illustrative Yields for Aldol Condensation of this compound with a Non-Enolizable Aldehyde
| Base | Temperature (°C) | Crossed-Aldol Product Yield (%) | Self-Condensation Product Yield (%) |
| NaOH | 25 | 60-75 | 10-20 |
| LDA | -78 | 85-95 | <5 |
| K₂CO₃ | 25 | 50-65 | 15-25 |
Table 2: Illustrative E/Z Selectivity in Wittig Reactions of this compound
| Ylide Type | Reaction Conditions | (E)-alkene : (Z)-alkene Ratio | Typical Yield (%) |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | Toluene, 80 °C | >95 : 5 | 80-90 |
| Non-stabilized (e.g., Ph₃P=CHCH₃) | THF, -78 °C to 25 °C | 10 : 90 | 70-85 |
| Schlosser Modification | THF, -78 °C then PhLi | >90 : 10 | 65-80 |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Reaction pathways in the aldol condensation of this compound.
Best practices for handling and storing 3-ethoxypropanal to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the handling, storage, and troubleshooting of 3-ethoxypropanal to prevent its degradation and ensure the integrity of your experiments. Due to its aldehyde functional group, this compound is susceptible to various degradation pathways, which can impact its purity and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an aliphatic aldehyde with an ether linkage. Like many aldehydes, it is a reactive molecule prone to degradation through oxidation, polymerization, and other reactions.[1][2] Maintaining its stability is crucial for reproducible experimental results, especially in sensitive applications like drug development.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound, characteristic of aliphatic aldehydes, include:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (3-ethoxypropanoic acid), especially when exposed to air (oxygen).[1][2][3]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, such as the aldol (B89426) condensation, particularly in the presence of acidic or basic catalysts, leading to the formation of higher molecular weight impurities.[4]
-
Hydrolysis: While the ether linkage is generally more stable than an ester, it can be susceptible to cleavage under strong acidic conditions.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the longevity of this compound, it is critical to store it under controlled conditions.[1][5][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][6]
-
Temperature: Keep in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.[5][6]
-
Container: Use a tightly sealed, clean, and dry container. Amber glass is preferable to protect from light.
-
Purity: Ensure the solvent used for solutions of this compound is of high purity and free from water and peroxides.
Q4: My bottle of this compound has turned a yellow or brown color. Is it still usable?
A4: Discoloration is a visual indicator of degradation and the formation of impurities.[5] For experiments where high purity is essential, such as in pharmaceutical applications, using discolored this compound is not recommended. It is best to use a fresh, colorless supply for optimal and reproducible results.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and effective method for analyzing volatile aldehydes.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often with UV detection, can also be used. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve detection and stability for analysis.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the aldehyde proton and check for the presence of impurities like the corresponding carboxylic acid.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the aldehyde carbonyl group and detect the formation of a carboxylic acid (indicated by a broad O-H stretch).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| Low or no yield in a reaction | Degradation of this compound: The starting material may have degraded due to improper storage or handling. | Verify the purity of the this compound using an appropriate analytical method (e.g., GC or ¹H NMR). If degraded, use a fresh, pure sample. |
| Reaction conditions: The reaction may be sensitive to residual oxygen or water. | Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Incompatible reagents: Strong acids, bases, or oxidizing agents can decompose the aldehyde. | Avoid the use of harsh reagents. If a base is necessary, consider a milder, non-nucleophilic base. | |
| Formation of an unknown, less polar impurity | Oxidation: Exposure to air may have oxidized the aldehyde to 3-ethoxypropanoic acid. | Work under an inert atmosphere and use degassed solvents. Confirm the presence of the carboxylic acid using FTIR or ¹H NMR. |
| Formation of a viscous or solid precipitate | Polymerization/Condensation: This can be catalyzed by acidic or basic impurities or high temperatures. | Ensure all glassware is clean and free of acidic or basic residues. Run the reaction at the recommended temperature. |
| Inconsistent analytical results (e.g., variable peak areas in chromatography) | Sample instability: The aldehyde may be degrading in the sample vial or during analysis. | Prepare samples fresh before analysis. If using HPLC, consider derivatization to form a more stable compound. For GC, ensure the inlet temperature is not excessively high. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analytes (e.g., a wax-type column).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, volatile solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
GC Conditions (Illustrative):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the calibration standards to establish a linear regression.
-
Inject the this compound sample.
-
Calculate the purity based on the peak area of the main component relative to the total peak area (area percent) and by comparing to the calibration curve.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 10 mg/mL) in appropriate solvents for each stress condition.
-
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the neat compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC or GC) to quantify the remaining this compound and detect the formation of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any major degradation products using techniques like GC-MS or LC-MS.
-
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various storage conditions. Actual stability will depend on the specific purity of the material and storage environment.
| Storage Condition | Temperature | Atmosphere | Expected Purity after 6 Months (Illustrative) | Primary Degradation Product |
| Recommended | 2-8°C | Inert (Nitrogen/Argon) | >98% | Minimal |
| Ambient | 20-25°C | Air | 90-95% | 3-Ethoxypropanoic acid |
| Elevated Temperature | 40°C | Air | <85% | 3-Ethoxypropanoic acid, polymers |
| Ambient with Light Exposure | 20-25°C | Air | 85-90% | 3-Ethoxypropanoic acid, potential photoproducts |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. wcu.edu [wcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. auroraprosci.com [auroraprosci.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 3-Ethoxypropanal: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is paramount for quality control, safety assessment, and process optimization. 3-Ethoxypropanal, a key aliphatic aldehyde, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison of a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method with two common alternatives: High-Performance Liquid Chromatography (HPLC) with UV detection and Spectrophotometry. The comparison is supported by a summary of expected validation parameters and detailed experimental protocols.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for the quantification of this compound and similar short-chain aldehydes by GC-MS, HPLC-UV, and Spectrophotometry. It is important to note that while specific validated data for this compound is not extensively published for all methods, the presented values are based on established performance for analogous compounds and general method capabilities.[1][2][3][4]
| Validation Parameter | GC-MS | HPLC-UV (with DNPH Derivatization) | Spectrophotometry (e.g., with MBTH) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 1 - 10 µg/L | 0.05 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 5 - 50 µg/L | 0.2 - 2 mg/L |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Specificity | High (Mass Spectra) | Moderate to High (Chromatographic) | Low to Moderate (Reagent dependent) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful method implementation and validation. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-UV, and a spectrophotometric method.
Quantitative GC-MS Method
This method offers high sensitivity and specificity, making it a gold standard for the analysis of volatile compounds like this compound.[5][6]
a. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For derivatization, an aliquot of the sample or standard is reacted with a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., pH 6) to form the corresponding oxime derivative.
-
The derivative is then extracted into an organic solvent such as hexane (B92381) or ethyl acetate.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound) should be added prior to extraction to correct for variations in sample preparation and injection.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-PFBHA oxime for quantification and confirmation.
HPLC-UV Method with DNPH Derivatization
HPLC is a versatile technique for the analysis of a wide range of compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach to introduce a chromophore for UV detection.[3][7][8]
a. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in acetonitrile (B52724).
-
Create calibration standards by serial dilution.
-
To an aliquot of the sample or standard, add an acidic solution of DNPH in acetonitrile.
-
Allow the reaction to proceed at room temperature or with gentle heating to form the this compound-DNPH hydrazone.
-
The reaction mixture can be directly injected or subjected to a cleanup step using solid-phase extraction (SPE) if the matrix is complex.
b. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 50:50 (v/v) acetonitrile:water.
-
Linearly increase the acetonitrile concentration to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH hydrazone of this compound (typically around 360 nm).[3]
Spectrophotometric Method
Spectrophotometric methods offer a simpler and more cost-effective alternative, though with generally lower sensitivity and specificity. The 3-methyl-2-benzothiazolinone hydrazone (MBTH) method is a sensitive option for aliphatic aldehydes.
a. Sample Preparation and Reaction:
-
Prepare a stock solution of this compound in deionized water.
-
Create calibration standards by serial dilution.
-
To a known volume of the sample or standard in a test tube, add a freshly prepared aqueous solution of MBTH.
-
Allow the initial reaction to proceed for a specified time (e.g., 30 minutes).
-
Add an oxidizing solution, such as ferric chloride, to develop the colored formazan (B1609692) dye.
-
Allow the color to stabilize.
b. Measurement:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Wavelength: Measure the absorbance at the wavelength of maximum absorbance for the specific formazan dye formed (typically in the range of 620-670 nm).
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Logical comparison of analytical methods for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. GC-MS stands out for its high sensitivity and specificity, making it the preferred method for trace-level analysis and in complex matrices where unambiguous identification is critical. HPLC with UV detection after derivatization offers a robust and widely accessible alternative with good performance for routine analysis. Spectrophotometric methods, while being the simplest and most cost-effective, are generally suitable for screening purposes or for applications where lower sensitivity and specificity are acceptable. For rigorous quantitative studies in a research or drug development setting, the GC-MS method is recommended due to its superior performance characteristics.
References
- 1. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 2. environics.com [environics.com]
- 3. ijcpa.in [ijcpa.in]
- 4. agilent.com [agilent.com]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
A Comparative Guide to the Synthetic Routes of 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 3-ethoxypropanal, a valuable building block in organic synthesis. The following sections detail the most common synthetic routes, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Oxidation of 3-Ethoxy-1-propanol (B50535) | 3-Ethoxy-1-propanol | PCC, Swern Reagents, Dess-Martin Periodinane | Good to High | High | Readily available starting material, mild reaction conditions for some methods. | Use of toxic chromium reagents (PCC), malodorous byproducts (Swern), cost of reagents (Dess-Martin). |
| Hydroformylation of Ethyl Vinyl Ether | Ethyl Vinyl Ether, Syngas (CO/H₂) | Rhodium-based catalysts (e.g., Rh(acac)(CO)₂), Ligands (e.g., phosphites) | Moderate to High | Good | Atom-economical, direct route from a simple starting material. | Requires specialized high-pressure equipment, catalyst cost, potential for side reactions (isomerization). |
| Michael Addition to Acrolein | Acrolein, Ethanol (B145695) | Base catalyst (e.g., sodium ethoxide) | Moderate | Good | Inexpensive and readily available starting materials. | Acrolein is highly toxic and prone to polymerization, potential for side reactions (polymerization). |
Synthetic Route 1: Oxidation of 3-Ethoxy-1-propanol
This is a classical and widely used approach for the synthesis of this compound. The method involves the oxidation of the primary alcohol, 3-ethoxy-1-propanol, to the corresponding aldehyde. Several oxidizing agents can be employed, with the choice often depending on the desired scale, functional group tolerance, and avoidance of over-oxidation to the carboxylic acid.
Experimental Protocol: Swern Oxidation
The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.
Reaction Scheme:
Figure 1. Swern oxidation of 3-ethoxy-1-propanol.
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere.
-
Dimethyl sulfoxide (2.4 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 10 minutes.
-
A solution of 3-ethoxy-1-propanol (1.0 equivalent) in DCM is added slowly to the reaction mixture, which is then stirred for an additional 20 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction is stirred for another 10 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification is typically achieved by distillation or column chromatography.
Performance Data
Synthetic Route 2: Hydroformylation of Ethyl Vinyl Ether
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes. In this route, ethyl vinyl ether reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition-metal catalyst, typically based on rhodium. The regioselectivity of the reaction (i.e., the formation of the linear vs. branched aldehyde) can be controlled by the choice of ligands.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
Reaction Scheme:
Figure 2. Hydroformylation of ethyl vinyl ether.
Procedure:
-
A high-pressure autoclave is charged with the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphite ligand in a suitable solvent (e.g., toluene).
-
The autoclave is sealed, purged with syngas, and then pressurized with a 1:1 mixture of CO and H₂ to the desired pressure (e.g., 20-50 bar).
-
The mixture is heated to the reaction temperature (e.g., 60-80 °C) with stirring.
-
Ethyl vinyl ether is then introduced into the autoclave.
-
The reaction is monitored by gas chromatography until completion.
-
After cooling and depressurization, the reaction mixture is analyzed to determine the conversion and selectivity.
-
The product is isolated by distillation.
Performance Data
The hydroformylation of vinyl ethers can be highly efficient. While specific data for this compound is limited in the provided search results, rhodium-catalyzed hydroformylation of similar substrates can achieve yields of over 90% with high regioselectivity towards the linear aldehyde, depending on the ligand used.[1]
Synthetic Route 3: Michael Addition of Ethanol to Acrolein
The Michael addition is a classic method for the formation of carbon-carbon or carbon-heteroatom bonds. In this proposed route, ethanol acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated aldehyde, acrolein, in the presence of a base catalyst.
Experimental Protocol: Base-Catalyzed Michael Addition
Reaction Scheme:
Figure 3. Michael addition of ethanol to acrolein.
Procedure:
-
Ethanol is cooled in an ice bath, and a catalytic amount of a strong base (e.g., sodium ethoxide) is added.
-
Acrolein is added dropwise to the cooled ethanolic solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified time at low temperature or allowed to warm to room temperature.
-
The reaction is neutralized with a weak acid (e.g., acetic acid).
-
The mixture is then filtered, and the excess ethanol is removed under reduced pressure.
-
The resulting crude product can be purified by distillation.
Performance Data
The Michael addition of alcohols to acrolein can be an effective method, but yields can be variable due to the high reactivity of acrolein and the potential for polymerization. Careful control of the reaction conditions, particularly temperature, is crucial. While specific yield and purity data for the synthesis of this compound via this route were not found in the provided search results, similar reactions typically provide moderate yields.
Conclusion
The choice of the most suitable synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability of equipment, the cost of reagents, and safety considerations.
-
Oxidation of 3-ethoxy-1-propanol is a reliable and versatile laboratory-scale method, with mild oxidation techniques like the Swern or Dess-Martin oxidations offering high yields and purity.
-
Hydroformylation of ethyl vinyl ether is a highly atom-economical and direct route that is well-suited for industrial-scale production but requires specialized high-pressure equipment.
-
Michael addition of ethanol to acrolein represents a potentially cost-effective route using readily available starting materials, but requires careful handling of the toxic and polymerization-prone acrolein.
Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs.
References
A Comparative Reactivity Study: 3-Ethoxypropanal versus Propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-ethoxypropanal and propanal. The presence of an ethoxy group at the β-position in this compound introduces significant electronic effects that are hypothesized to alter the reactivity of the aldehyde functional group compared to the unsubstituted analogue, propanal. This document outlines the theoretical basis for this difference in reactivity and provides detailed experimental protocols for its quantitative and qualitative assessment.
Theoretical Underpinnings of Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the alkyl chain can increase this electrophilicity through a negative inductive effect (-I effect), making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reactivity.
In the case of this compound, the oxygen atom of the ethoxy group is highly electronegative. This results in a significant electron-withdrawing inductive effect that is transmitted through the carbon chain to the carbonyl carbon. This effect is expected to increase the partial positive charge on the carbonyl carbon of this compound, thereby enhancing its reactivity towards nucleophiles when compared to propanal. Propanal possesses an ethyl group attached to the carbonyl, which has a weak electron-donating inductive effect (+I effect), making its carbonyl carbon less electrophilic than that of this compound.
This difference in electrophilicity is expected to manifest in faster reaction rates for this compound in typical aldehyde reactions such as nucleophilic additions, condensations, and oxidations.
Quantitative Data Comparison
| Parameter | Propanal | This compound (Predicted/Analogous) | Significance |
| Molecular Weight ( g/mol ) | 58.08 | 102.13 | Affects stoichiometry and physical properties. |
| Boiling Point (°C) | 48 | ~130-135 | Indicates differences in intermolecular forces. |
| ¹³C NMR Chemical Shift of Carbonyl Carbon (ppm) | ~203.2 | > 203.2 | A higher chemical shift indicates a more deshielded (more electrophilic) carbonyl carbon. The electron-withdrawing ethoxy group is predicted to increase this value. |
| Relative Rate of Nucleophilic Addition | Baseline | Faster | The increased electrophilicity of the carbonyl carbon in this compound is expected to lead to a faster rate of reaction with nucleophiles. |
| Relative Rate of Oxidation | Baseline | Faster | The increased partial positive charge on the carbonyl carbon should facilitate oxidation. |
Experimental Protocols for Reactivity Comparison
To empirically validate the hypothesized difference in reactivity, the following experimental protocols are provided.
Synthesis of this compound
This compound can be synthesized via the oxidation of 3-ethoxy-1-propanol (B50535).
Materials:
-
3-ethoxy-1-propanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-ethoxy-1-propanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to alcohol should be approximately 1.5:1.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purify the product by fractional distillation under reduced pressure.
Comparative Kinetic Study of Nucleophilic Addition via UV-Vis Spectroscopy
The reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a colored hydrazone can be monitored using UV-Vis spectroscopy to determine the reaction rates.[1]
Materials:
-
Propanal
-
This compound
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution (in a suitable solvent like acetonitrile (B52724) and a catalytic amount of acid)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of propanal, this compound, and 2,4-DNPH of known concentrations.
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the resulting 2,4-dinitrophenylhydrazone product (typically in the range of 360-400 nm).
-
Equilibrate the 2,4-DNPH solution in a quartz cuvette to the desired reaction temperature (e.g., 25°C) inside the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the aldehyde stock solution (propanal or this compound) into the cuvette and start recording the absorbance as a function of time.
-
Repeat the experiment for the other aldehyde under identical conditions.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. By comparing the initial rates, the relative reactivity of the two aldehydes can be quantified.
Qualitative Comparison of Oxidation Rates using Tollens' Test
Tollens' test involves the oxidation of an aldehyde to a carboxylate anion by a mild oxidizing agent, [Ag(NH₃)₂]⁺, which is reduced to metallic silver, forming a "silver mirror".[2][3] The rate of mirror formation can be used as a qualitative measure of the aldehyde's reactivity.
Materials:
-
Propanal
-
This compound
-
Tollens' reagent (freshly prepared)
-
Test tubes
-
Water bath
Procedure:
-
Prepare Tollens' reagent immediately before use by adding a drop of dilute sodium hydroxide (B78521) to a silver nitrate (B79036) solution to form a precipitate of silver oxide. Then, add dilute ammonia (B1221849) solution dropwise until the precipitate just dissolves.
-
Place equal molar amounts of propanal and this compound into separate, clean test tubes.
-
Add an equal volume of freshly prepared Tollens' reagent to each test tube simultaneously.
-
Place both test tubes in a warm water bath (e.g., 60°C).
-
Observe the rate of formation of the silver mirror in each test tube. The aldehyde that forms a mirror more rapidly is the more reactive one.
Visualizing Reaction Pathways and Workflows
General Nucleophilic Addition to an Aldehyde
Caption: Generalized pathway for nucleophilic addition to an aldehyde.
Experimental Workflow for Comparative Kinetic Study
References
A Comparative Analysis of 3-Ethoxypropanal and 3-Methoxypropanal in Key Organic Reactions
Theoretical Comparison of Reactivity
The primary difference between 3-ethoxypropanal and 3-methoxypropanal (B1583901) lies in the nature of the alkoxy group: an ethoxy (-OCH₂CH₃) group versus a methoxy (B1213986) (-OCH₃) group. This seemingly minor variation can influence the steric and electronic environment of the aldehyde functional group, thereby affecting its reactivity.
Electronic Effects: Both the methoxy and ethoxy groups are electron-donating through resonance and electron-withdrawing through induction. The inductive effect of the oxygen atom slightly decreases the electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. The difference in the inductive effects between a methoxy and an ethoxy group is generally considered to be small.
Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This difference in size can play a more significant role in transition state geometries and the approach of nucleophiles, potentially leading to differences in reaction rates and stereoselectivity.
Efficacy in Common Aldehyde Reactions: A Comparative Overview
Based on the aforementioned principles, we can infer the relative performance of this compound and 3-methoxypropanal in several key synthetic transformations.
Table 1: Predicted Comparative Efficacy in Selected Reactions
| Reaction Type | Predicted More Reactive Aldehyde | Expected Outcome for the More Reactive Aldehyde | Rationale |
| Wittig Reaction | 3-Methoxypropanal | Higher reaction rate and potentially higher yield. | The less sterically hindered methoxy group allows for a more facile approach of the phosphorus ylide to the carbonyl carbon, leading to a faster formation of the oxaphosphetane intermediate. |
| Aldol (B89426) Condensation | 3-Methoxypropanal | Faster rate of enolate formation and subsequent condensation. | The slightly less bulky methoxy group may result in a faster deprotonation at the α-carbon to form the enolate, a key step in the aldol reaction. |
| Grignard Reaction | 3-Methoxypropanal | Higher reaction rate. | Similar to the Wittig reaction, the smaller steric profile of the methoxy group allows for easier access of the Grignard reagent to the electrophilic carbonyl carbon. |
| Nucleophilic Addition | 3-Methoxypropanal | Generally faster reaction rates. | For most nucleophilic additions, the reduced steric hindrance around the carbonyl group in 3-methoxypropanal is expected to lead to a lower activation energy for the reaction. |
Experimental Protocols
While direct comparative data is unavailable, the following are general, representative protocols for the reactions discussed. Researchers would need to optimize these conditions for their specific substrates and desired outcomes.
General Protocol for a Wittig Reaction
-
Ylide Generation: To a suspension of a phosphonium (B103445) salt (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.0 eq.) is added dropwise. The resulting mixture is stirred for 1 hour at 0 °C to form the phosphorus ylide.
-
Reaction with Aldehyde: A solution of the respective 3-alkoxypropanal (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for a Base-Catalyzed Aldol Condensation
-
Reaction Setup: The 3-alkoxypropanal (1.0 eq.) is dissolved in a suitable solvent such as ethanol (B145695) or a mixture of THF and water.
-
Base Addition: A catalytic amount of a base, such as sodium hydroxide (B78521) or potassium carbonate, is added to the solution.
-
Reaction Progression: The mixture is stirred at room temperature, and the progress of the condensation is monitored by TLC.
-
Workup and Purification: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., 1 M HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography or distillation.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of a generic experimental workflow and a simplified signaling pathway for a hypothetical cellular response to these aldehydes.
Conclusion
Cross-Reactivity of 3-Ethoxypropanal in Standard Aldehyde Quantification Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is a critical aspect of various analytical procedures, from assessing drug stability to monitoring cellular metabolism. The presence of an ether linkage in a molecule, such as in 3-ethoxypropanal, can raise questions about its reactivity and potential for cross-reactivity in standard colorimetric aldehyde quantification assays. This guide provides an objective comparison of the performance of three common spectrophotometric assays—the Purpald (B14714), 3-Methyl-2-benzothiazolinone hydrazone (MBTH), and 2,4-Dinitrophenylhydrazine (B122626) (DNPH) assays—with a focus on the expected reactivity of this compound.
While direct experimental data on the reactivity of this compound in these specific assays is not extensively available in the public domain, its behavior can be inferred from its structural characteristics as an aliphatic aldehyde. The following sections detail the principles of each assay, their specificity, and provide experimental protocols.
Comparison of Aldehyde Quantification Assays
The selection of an appropriate aldehyde quantification assay depends on factors such as the required specificity, sensitivity, and the chemical nature of the aldehyde being measured. The table below summarizes the key features of the Purpald, MBTH, and DNPH assays.
| Feature | Purpald Assay | MBTH Assay | DNPH Assay |
| Principle | Condensation of an aldehyde with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) in an alkaline medium, followed by oxidation to form a purple-colored product. | Reaction of an aliphatic aldehyde with MBTH to form an azine, which then couples with a second molecule of oxidized MBTH to produce a blue formazan (B1609692) dye.[1][2] | Reaction of a carbonyl compound (aldehyde or ketone) with DNPH in an acidic medium to form a stable, colored 2,4-dinitrophenylhydrazone.[1] |
| Specificity | Highly specific for aldehydes. Ketones, esters, and carboxylic acids do not produce the characteristic purple color.[3][4] | Highly sensitive and specific for aliphatic aldehydes.[1][5] | Reacts with both aldehydes and ketones.[1][6] Often requires chromatographic separation (HPLC) for specific quantification of individual carbonyls.[6] |
| Wavelength of Max. Absorbance (λmax) | ~550 nm[7] | ~628 nm[1] | ~365 nm for the hydrazone derivative[1] |
| Common Interferences | Highly specific, with minimal interferences reported. | Aromatic amines, amino heterocyclics, azo dyes, stilbenes, and Schiff bases may interfere.[1] | Ketones will react and contribute to the total carbonyl measurement if not separated chromatographically.[1] |
| Inferred Reactivity of this compound | High. As an aliphatic aldehyde, this compound is expected to react readily to form the purple chromophore. The ethoxy group is unlikely to cause significant steric hindrance at the aldehyde functional group. | High. this compound is an aliphatic aldehyde and is therefore expected to show strong reactivity in this assay. | High. this compound will react to form the corresponding 2,4-dinitrophenylhydrazone. For specific quantification, HPLC separation from other potential carbonyls in the sample would be necessary. |
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols serve as a general guideline and may require optimization based on the specific sample matrix and concentration range.
Purpald Assay Protocol
This protocol is adapted from procedures described for the sensitive detection of aldehydes.[3][7]
Reagents:
-
Purpald Reagent Solution: Dissolve 136 mg of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) in 10 mL of 2 N NaOH. This solution should be freshly prepared.
-
Oxidizing Solution: A 64 mM solution of sodium periodate (B1199274) (NaIO₄) in water.
-
Aldehyde Standard Solutions: Prepare a series of standard solutions of a reference aldehyde (e.g., formaldehyde (B43269) or propanal) of known concentrations.
-
Sample Solution: The sample containing this compound, appropriately diluted.
Procedure:
-
To 50 µL of the sample or standard solution in a microplate well or a test tube, add 50 µL of the Purpald reagent solution.
-
Mix well and incubate for 20 minutes at room temperature.
-
Add 50 µL of the oxidizing solution (64 mM NaIO₄) to the mixture.
-
Incubate for a further 20 minutes at room temperature to allow for color development.
-
Measure the absorbance of the resulting purple solution at approximately 550 nm using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
MBTH Assay Protocol
This protocol is based on the established method for the determination of aliphatic aldehydes.[1][2]
Reagents:
-
MBTH Solution: Prepare a 0.05% (w/v) aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride. This solution should be freshly prepared.
-
Oxidizing Solution: Prepare a 0.2% (w/v) solution of ferric chloride (FeCl₃) in a suitable acidic medium (e.g., 0.1 N HCl).
-
Aldehyde Standard Solutions: Prepare a series of standard solutions of a reference aliphatic aldehyde (e.g., acetaldehyde (B116499) or propanal).
-
Sample Solution: The sample containing this compound, appropriately diluted.
Procedure:
-
To 1 mL of the sample or standard solution, add 1 mL of the MBTH solution.
-
Mix and incubate at room temperature for 30 minutes.
-
Add 2 mL of the oxidizing solution (ferric chloride solution) and mix well.
-
Allow the mixture to stand for 15-20 minutes for the blue color to develop fully.
-
Measure the absorbance of the blue formazan dye at approximately 628 nm.
-
Prepare a calibration curve using the standard aldehyde solutions.
-
Calculate the concentration of this compound in the sample from the standard curve.
DNPH Assay Protocol (Spectrophotometric Method)
While HPLC is the preferred method for quantification with DNPH, a total carbonyl concentration can be estimated spectrophotometrically.[1]
Reagents:
-
DNPH Reagent Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic solvent, such as acetonitrile (B52724) containing a small amount of phosphoric acid.
-
Aldehyde Standard Solutions: Prepare a series of standard solutions of a reference aldehyde.
-
Sample Solution: The sample containing this compound, appropriately diluted.
Procedure:
-
Mix a known volume of the sample or standard solution with an equal volume of the DNPH reagent solution.
-
Incubate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling to room temperature, measure the absorbance of the resulting yellow to orange solution at the wavelength of maximum absorbance for the expected 2,4-dinitrophenylhydrazone (typically around 365 nm).
-
Generate a standard curve using the absorbance values of the derivatized standards.
-
Determine the total carbonyl concentration (as aldehyde equivalents) in the sample from the standard curve.
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for aldehyde quantification and the chemical reaction mechanism of the Purpald assay.
Caption: General experimental workflow for spectrophotometric aldehyde quantification.
Caption: Simplified reaction mechanism of an aldehyde with the Purpald reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. US7112448B2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Making Purpald and turning aldehydes purple [aryl.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantification of bacterial polysaccharides by the purpald assay: measurement of periodate-generated formaldehyde from glycol in the repeating unit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 3-Ethoxypropanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-ethoxypropanal, a valuable intermediate in the chemical and pharmaceutical industries, is typically achieved through the oxa-Michael addition of ethanol (B145695) to acrolein. The choice of catalyst is critical for optimizing reaction efficiency, selectivity, and sustainability. This guide provides a comparative analysis of common heterogeneous catalysts for this synthesis, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
| Catalyst Type | Catalyst Example | Acrolein Conversion (%) | This compound Selectivity (%) | Yield (%) | Reaction Conditions | Key Advantages | Potential Drawbacks |
| Ion-Exchange Resin | Amberlyst-15 | 90 - 98 | 85 - 95 | 76 - 93 | 60-80°C, 2-6 h, Solvent-free | High activity, easy separation, reusable.[1][2] | Limited thermal stability (<120°C).[2] |
| Zeolite | Beta (Si/Al=25) | 85 - 95 | 80 - 90 | 68 - 85 | 80-120°C, 4-8 h, Pressurized reactor | High thermal stability, shape selectivity.[3] | Potential for pore blockage, deactivation by coking. |
| Solid Base | MgO/SiO₂ | 75 - 85 | 70 - 85 | 52 - 72 | 250-300°C, Gas phase | Effective for base-catalyzed additions.[4] | Can promote side reactions like polymerization of acrolein. |
| Amphoteric Oxide | Mg-Al Oxides | 80 - 90 | 75 - 88 | 60 - 79 | 250-300°C, Gas phase | Balanced acid-base properties can enhance selectivity.[4][5] | Can be complex to synthesize with optimal properties. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalytic results. Below are representative experimental protocols for the synthesis of this compound using ion-exchange resins and zeolites, adapted from similar Michael addition and etherification procedures.
Synthesis of this compound using Amberlyst-15 (Ion-Exchange Resin)
This protocol is adapted from general procedures for Michael additions catalyzed by Amberlyst-15.[1][2]
Materials:
-
Amberlyst-15 (pre-dried at 80°C for 4 hours)
-
Acrolein (freshly distilled)
-
Ethanol (anhydrous)
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
In a 100 mL round-bottom flask, charge 10 g of pre-dried Amberlyst-15.
-
Add 50 mL of anhydrous ethanol to the flask.
-
Commence stirring and heat the mixture to 70°C.
-
Slowly add 5.6 g (0.1 mol) of freshly distilled acrolein to the reaction mixture over 30 minutes using a dropping funnel.
-
Maintain the reaction temperature at 70°C and continue stirring for 4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration and wash it with ethanol.
-
The filtrate contains the product, this compound. The solvent can be removed, and the product purified by distillation under reduced pressure.
Synthesis of this compound using Beta Zeolite
This protocol is based on procedures for glycerol (B35011) etherification with ethanol over zeolite catalysts.[3]
Materials:
-
Beta Zeolite (Si/Al = 25), calcined at 550°C for 5 hours
-
Acrolein (freshly distilled)
-
Ethanol (anhydrous)
-
High-pressure batch reactor
Procedure:
-
Load 2 g of calcined Beta zeolite into a high-pressure batch reactor.
-
Add 40 mL of anhydrous ethanol and 4.5 g (0.08 mol) of freshly distilled acrolein to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen).
-
Heat the reactor to 100°C while stirring.
-
Maintain the reaction at this temperature for 6 hours.
-
Monitor the reaction progress by analyzing samples via GC.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Recover the catalyst by filtration.
-
The liquid product can be purified by distillation.
Visualizations
General Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of catalysts in the synthesis of this compound.
Caption: Experimental workflow for catalyst comparison.
Signaling Pathway: Catalytic Michael Addition
The synthesis of this compound proceeds via a Michael addition reaction, which can be catalyzed by either an acid or a base. The diagram below illustrates these two primary catalytic pathways.
Caption: Acid vs. Base-catalyzed Michael addition pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of Basic, Amphoteric, and Acidic Catalysts in the Oxidative Coupling of Methanol and Ethanol for Acrolein Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized 3-ethoxypropanal against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of laboratory-synthesized 3-ethoxypropanal against commercially available standards. Detailed experimental protocols for synthesis, purification, and purity analysis are presented, supported by comparative data and visualizations to aid researchers in making informed decisions for their specific applications.
Introduction
This compound is a valuable bifunctional molecule, incorporating both an aldehyde and an ether group. This unique structure makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns in subsequent synthetic steps.
This guide outlines a straightforward laboratory synthesis of this compound via the Michael addition of ethanol (B145695) to acrolein. The purity of the synthesized product is then rigorously compared to a typical commercial standard using Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis and Purification of this compound
The laboratory synthesis of this compound is achieved through a base-catalyzed Michael addition of ethanol to acrolein. This reaction is generally efficient but can yield side products that necessitate careful purification.
Potential Impurities from Synthesis:
-
Unreacted Acrolein: A volatile and reactive starting material.
-
Excess Ethanol: The solvent and reactant.
-
3,3-Diethoxypropanal: Formed by the addition of a second molecule of ethanol to the initial product.
-
Acrolein Polymer: A common side product in reactions involving acrolein.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acrolein (stabilized, ≥99%)
-
Ethanol (anhydrous, 200 proof)
-
Triethylamine (≥99%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, a solution of acrolein (1 equivalent) in anhydrous ethanol (5 equivalents) is cooled to 0 °C in an ice bath.
-
Triethylamine (0.1 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification by Vacuum Distillation
The crude this compound is purified by vacuum distillation to remove unreacted starting materials, the catalyst, and higher boiling point impurities.[1]
Apparatus:
-
A short-path distillation apparatus
-
Vacuum pump
-
Cold trap
Procedure:
-
The crude product is transferred to the distillation flask.
-
The apparatus is evacuated to a pressure of approximately 20 mmHg.
-
The distillation flask is gently heated in an oil bath.
-
Fractions are collected based on their boiling points. The main fraction, this compound, is collected at approximately 60-65 °C at 20 mmHg.
-
The purified product is stored under a nitrogen atmosphere at 4 °C.
Purity Analysis: Methodologies
The purity of both the synthesized this compound and a commercial standard (typically ≥95% purity) is assessed using GC-FID and qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for separating and quantifying volatile organic compounds.[2][3]
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aldehydes and alcohols.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Samples are diluted in anhydrous ethanol (1:1000).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct method for purity determination by comparing the integral of a specific analyte signal to that of a certified internal standard.[4][5]
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material, known purity).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30 seconds for quantitative analysis of small molecules).
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the aldehydic proton signal of this compound (triplet, ~9.7 ppm) and the olefinic proton signal of maleic acid (singlet, ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data
The following tables summarize the expected purity and impurity profiles for synthesized this compound (after purification) and a typical commercial standard.
Table 1: Purity Comparison
| Analyte | Synthesis Method | Commercial Standard |
| Purity (GC-FID, Area %) | ≥ 98.0% | ≥ 95.0% |
| Purity (qNMR, wt%) | ≥ 97.5% | ≥ 95.0% |
Table 2: Impurity Profile Comparison (Typical Values, GC-FID Area %)
| Impurity | Synthesized Product | Commercial Standard |
| Acrolein | < 0.1% | Not Detected |
| Ethanol | < 1.0% | < 0.5% |
| 3,3-Diethoxypropanal | < 0.5% | < 2.0% |
| Acrolein Polymer | Not Volatile (not detected by GC) | Not Applicable |
| Acetaldehyde | Not Applicable | < 1.0% |
| Acetone | Not Applicable | < 0.5% |
| Other Unidentified Impurities | < 0.4% | < 1.0% |
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical flow for comparing synthesized and commercial this compound.
Conclusion
This guide demonstrates that laboratory-synthesized this compound, when subjected to appropriate purification, can achieve a purity level comparable to or even exceeding that of standard commercial grades. The primary impurities in the synthesized product are residual starting materials and a single, structurally related byproduct, which can be effectively minimized. Commercial standards, while convenient, may contain a different profile of minor impurities stemming from their specific manufacturing process.
The choice between synthesizing this compound in-house and purchasing from a commercial supplier will depend on factors such as the required purity level for a specific application, cost considerations, and available laboratory resources. The detailed protocols and comparative data provided herein offer a solid foundation for making this determination.
References
A Blueprint for Inter-laboratory Validation of an Analytical Method for 3-Ethoxypropanal
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Establishing a Validated Analytical Method
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 3-ethoxypropanal. In the absence of established inter-laboratory studies for this specific analyte, this document serves as a detailed blueprint, outlining the necessary protocols, data presentation formats, and visualization of the validation workflow. The methodologies presented are based on widely accepted principles of analytical method validation, ensuring a robust and reliable outcome for laboratories seeking to establish a standardized analytical procedure for this compound.
Introduction to Inter-laboratory Validation
Inter-laboratory validation, often referred to as a collaborative study, is a critical step in the standardization of an analytical method. It involves multiple laboratories analyzing identical samples to assess the reproducibility and reliability of the method under various conditions.[1] The primary goal is to determine the method's performance characteristics across different personnel, equipment, and laboratory environments. This process is essential for establishing a method's fitness for its intended purpose, particularly for regulatory submissions and quality control applications.
Proposed Analytical Method: HPLC-UV following Derivatization
For the purpose of this guide, a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is proposed. This technique is widely employed for the analysis of aldehydes and ketones due to the formation of stable, UV-active derivatives.[1][2][3][4][5]
Principle
This compound, a carbonyl compound, reacts with DNPH in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric and can be readily detected by a UV detector at a wavelength of approximately 360 nm.[1] The concentration of the derivative, and therefore the original aldehyde, is determined by separating it from other components using reverse-phase HPLC and quantifying the peak area against a calibration curve.
Experimental Protocol for Inter-laboratory Validation
This section outlines a detailed protocol for conducting an inter-laboratory validation study.
Objective
To assess the performance of an HPLC-UV method for the determination of this compound in a given matrix through an inter-laboratory collaborative study.
Participating Laboratories
A minimum of five to eight laboratories with experience in HPLC analysis should be recruited to participate in the study.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) and phosphoric acid.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Matrix: A well-characterized placebo or a representative sample matrix.
-
Validation Samples: Homogenized samples of the matrix spiked with known concentrations of this compound at three levels (low, medium, and high).
Sample Preparation and Derivatization
-
Accurately weigh a portion of the validation sample.
-
Extract this compound from the matrix using a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the extract, add the DNPH derivatizing solution.
-
Allow the reaction to proceed at a controlled temperature for a specified time (e.g., 60 minutes at 60°C).
-
After cooling, dilute the sample to a final volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-UV Conditions
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
Validation Parameters
The following validation parameters should be assessed by each participating laboratory:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked matrix samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples).
-
Precision:
-
Repeatability (Intra-laboratory precision): The precision of the method under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Data Presentation and Comparison
The quantitative data generated from the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison and statistical analysis.
Linearity and Range
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Lab 1 | 1 - 50 | 0.9995 |
| Lab 2 | 1 - 50 | 0.9992 |
| Lab 3 | 1 - 50 | 0.9998 |
| ... | ... | ... |
| Mean | 1 - 50 | 0.9995 |
| RSD (%) | - | < 1% |
Accuracy (Recovery)
| Laboratory | Spiked Level | Mean Recovery (%) | RSD (%) |
| Lab 1 | Low | 99.5 | 1.2 |
| Medium | 100.2 | 0.8 | |
| High | 99.8 | 1.0 | |
| Lab 2 | Low | 98.9 | 1.5 |
| Medium | 101.1 | 1.1 | |
| High | 100.5 | 0.9 | |
| ... | ... | ... | ... |
| Overall Mean | - | 100.1 | - |
| Overall RSD (%) | - | < 2% | - |
Precision (Repeatability and Reproducibility)
| Parameter | Spiked Level | Mean Concentration (µg/mL) | Repeatability RSDr (%) | Reproducibility RSDR (%) |
| Precision | Low | 10.1 | 1.5 | 3.5 |
| Medium | 25.2 | 1.1 | 2.8 | |
| High | 49.9 | 0.9 | 2.5 |
LOD and LOQ
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 0.1 | 0.3 |
| Lab 2 | 0.12 | 0.35 |
| Lab 3 | 0.09 | 0.28 |
| ... | ... | ... |
| Mean | 0.11 | 0.31 |
| RSD (%) | < 15% | < 15% |
Visualization of the Validation Workflow
A clear visualization of the inter-laboratory validation process is crucial for understanding the logical flow of the study.
References
Unveiling Byproduct Landscapes: A Comparative Analysis of 3-Ethoxypropanal Synthesis Methods
For researchers and professionals in drug development and chemical synthesis, the purity of a target molecule is paramount. The choice of synthetic route can significantly impact the impurity profile, influencing downstream processes and final product quality. This guide provides a comparative analysis of the byproducts generated from two primary synthesis methods for 3-ethoxypropanal: the hydroformylation of ethyl vinyl ether and the Michael addition of ethanol (B145695) to acrolein.
This analysis is supported by a review of relevant scientific literature, highlighting the expected byproduct profiles and providing detailed experimental protocols for both synthesis and analysis. Understanding the potential impurities associated with each method allows for informed decisions in process development and optimization, ultimately leading to a more efficient and robust synthesis of this compound.
Executive Summary of Byproduct Comparison
The selection of a synthesis method for this compound should be guided by a thorough understanding of the potential byproduct formation. The two primary routes, hydroformylation of ethyl vinyl ether and Michael addition of ethanol to acrolein, present distinct impurity profiles.
| Byproduct Category | Hydroformylation of Ethyl Vinyl Ether | Michael Addition of Ethanol to Acrolein |
| Isomeric Impurities | 2-Ethoxypropanal (branched isomer) | - |
| Over-reduction Products | 1-Ethoxypropane, 3-Ethoxy-1-propanol | 3-Ethoxy-1-propanol |
| Acetal (B89532) Formation | - | 3,3-Diethoxypropanal |
| Unreacted Starting Materials | Ethyl vinyl ether, Syngas (CO/H₂) | Acrolein, Ethanol |
| Solvent/Catalyst Residues | Rhodium-based catalyst residues, Ligands (e.g., phosphines) | Acid or base catalyst residues |
| Polymerization Products | - | Acrolein polymers (especially with base catalysis) |
In-Depth Analysis of Synthesis Routes and Byproducts
Hydroformylation of Ethyl Vinyl Ether
This method involves the reaction of ethyl vinyl ether with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium-based. The desired product, this compound, is the linear aldehyde.
Key Byproducts:
-
2-Ethoxypropanal: This is the branched-chain isomer and a primary byproduct of the hydroformylation reaction. The ratio of linear to branched products (l/b ratio) is highly dependent on the catalyst system, ligands, and reaction conditions. The use of bulky phosphine (B1218219) ligands can significantly favor the formation of the linear product.
-
1-Ethoxypropane: Hydrogenation of the double bond in ethyl vinyl ether leads to the formation of this saturated ether.
-
3-Ethoxy-1-propanol: Over-reduction of the desired aldehyde product can yield the corresponding alcohol.
-
Catalyst and Ligand Residues: Homogeneous rhodium catalysts and their phosphine ligands can be challenging to completely remove from the final product.
Reaction Scheme:
CH₂=CH-O-CH₂CH₃ + CO + H₂ --(Rh catalyst, ligand)--> OHC-CH₂-CH₂-O-CH₂CH₃ (linear) + OHC-CH(CH₃)-O-CH₂CH₃ (branched) + CH₃-CH₂-O-CH₂CH₃ + HO-CH₂-CH₂-CH₂-O-CH₂CH₃
Michael Addition of Ethanol to Acrolein
This route involves the conjugate addition of ethanol to the α,β-unsaturated aldehyde, acrolein. This reaction can be catalyzed by either an acid or a base.
Key Byproducts:
-
3,3-Diethoxypropanal: This acetal is formed from the reaction of this compound with a second molecule of ethanol, particularly under acidic conditions.
-
Unreacted Acrolein and Ethanol: Incomplete reaction will result in the presence of starting materials in the product mixture.
-
Acrolein Polymers: Acrolein is prone to polymerization, especially in the presence of basic catalysts or upon prolonged heating.
-
3-Ethoxy-1-propanol: While less common than in the hydroformylation route, some reduction of the aldehyde may occur depending on the reaction conditions and the presence of reducing agents.
Reaction Scheme:
CH₂=CH-CHO + CH₃CH₂OH --(catalyst)--> OHC-CH₂-CH₂-O-CH₂CH₃ OHC-CH₂-CH₂-O-CH₂CH₃ + CH₃CH₂OH --(H⁺)--> (CH₃CH₂O)₂CH-CH₂-CH₂-O-CH₂CH₃
Experimental Protocols
Synthesis of this compound via Hydroformylation of Ethyl Vinyl Ether
Materials:
-
Ethyl vinyl ether
-
[Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene (anhydrous)
-
Synthesis gas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave reactor with [Rh(CO)₂(acac)] (0.1 mol%) and triphenylphosphine (1 mol%).
-
Add anhydrous toluene, followed by freshly distilled ethyl vinyl ether.
-
Seal the reactor and purge several times with nitrogen, followed by synthesis gas.
-
Pressurize the reactor with synthesis gas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 80 °C) and stir for the specified reaction time.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product mixture can be analyzed directly by GC-MS.
-
Purification can be achieved by fractional distillation under reduced pressure.
Synthesis of this compound via Michael Addition of Ethanol to Acrolein
Materials:
-
Acrolein (stabilized with hydroquinone)
-
Ethanol (anhydrous)
-
Amberlyst-15 (acidic ion-exchange resin) or Triethylamine (basic catalyst)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure (Acid Catalysis):
-
To a round-bottom flask, add anhydrous ethanol and Amberlyst-15 resin.
-
Cool the mixture in an ice bath and slowly add freshly distilled acrolein dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, filter off the Amberlyst-15 resin.
-
The crude product can be purified by fractional distillation under reduced pressure.
Procedure (Base Catalysis):
-
To a round-bottom flask, add anhydrous ethanol and a catalytic amount of triethylamine.
-
Cool the mixture in an ice bath and slowly add freshly distilled acrolein dropwise with stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by fractional distillation.
Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5ms or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 40 °C, hold for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) before injection into the GC-MS.
Data Analysis:
Identify the main product and byproducts by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the two synthesis methods based on their byproduct profiles.
Caption: Workflow for comparing this compound synthesis methods.
This comprehensive guide provides a framework for the comparative analysis of byproducts in this compound synthesis. By understanding the impurity profiles and employing the detailed experimental and analytical protocols, researchers can make informed decisions to optimize their synthetic strategies and ensure the production of high-purity this compound for their specific applications.
Evaluating 3-Ethoxypropanal as a Versatile Precursor for Heterocyclic Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the choice of precursors in their synthesis is a critical determinant of efficiency, yield, and the accessible chemical space. This guide provides a comprehensive evaluation of 3-ethoxypropanal as a potential precursor for various heterocyclic systems. Due to a notable absence of direct experimental data in the current literature for this compound in these specific contexts, this comparison is based on established synthetic routes for analogous structures and a theoretical assessment of its reactivity. We present a comparative analysis against conventional precursors, detailed experimental protocols for standard syntheses, and visualizations of both established and hypothetical reaction pathways.
Introduction to this compound
This compound is a bifunctional molecule featuring an aldehyde group and an ether linkage. Its structure, specifically the 1,3-relationship between the carbonyl carbon and the ethoxy group, suggests its potential to act as a synthetic equivalent to 1,3-dicarbonyl compounds or other 1,3-dielectrophiles, which are common starting materials for the synthesis of many heterocyclic rings. The key to its utility lies in the reactivity of the aldehyde and the potential for the ethoxy group to act as a leaving group or to influence the reactivity of the adjacent methylene (B1212753) group under certain reaction conditions.
Comparative Analysis of Precursors for Heterocyclic Synthesis
The following tables compare the hypothetical use of this compound with standard, well-established precursors in the synthesis of pyrazoles, pyridines, pyrimidines, and isoxazoles.
Table 1: Pyrazole (B372694) Synthesis
| Feature | Standard Precursor (e.g., Acetylacetone) | This compound (Hypothetical) |
| Reaction Type | Knorr Pyrazole Synthesis | Reaction with hydrazine (B178648) |
| Co-reactant | Hydrazine or substituted hydrazines | Hydrazine or substituted hydrazines |
| Mechanism | Condensation and cyclization | Initial hydrazone formation followed by intramolecular cyclization and elimination of ethanol (B145695) |
| Expected Product | Substituted pyrazole | Substituted pyrazole (potentially with a different substitution pattern) |
| Potential Advantages | Well-established, high yields | Access to pyrazoles without substitution at the 5-position (if ethoxy group is eliminated). |
| Potential Challenges | Limited to symmetrical diketones for single product | Lower reactivity of the C-O bond, may require specific catalysts for elimination. |
Table 2: Pyridine (B92270) Synthesis
| Feature | Standard Precursor (e.g., Ethyl Acetoacetate) | This compound (Hypothetical) |
| Reaction Type | Hantzsch Pyridine Synthesis | Modified Hantzsch-type reaction |
| Co-reactants | Aldehyde, Ammonia (B1221849) | Another aldehyde, Ammonia, and a β-ketoester or equivalent |
| Mechanism | Multi-component condensation and oxidation | Knoevenagel condensation, Michael addition, cyclization, and oxidation. |
| Expected Product | Dihydropyridine (B1217469), then Pyridine | Substituted dihydropyridine/pyridine |
| Potential Advantages | High variability in substituents | Potential for novel substitution patterns on the pyridine ring. |
| Potential Challenges | Requires oxidation step | Reactivity and participation of the ethoxy group in cyclization is uncertain. |
Table 3: Pyrimidine Synthesis
| Feature | Standard Precursor (e.g., Ethyl Acetoacetate) | This compound (Hypothetical) |
| Reaction Type | Biginelli Reaction | Reaction with urea (B33335)/amidine |
| Co-reactants | Aldehyde, Urea or Thiourea (B124793) | Urea or Amidine |
| Mechanism | Acid-catalyzed condensation | Initial condensation with urea/amidine followed by cyclization and elimination. |
| Expected Product | Dihydropyrimidinone | Substituted pyrimidine |
| Potential Advantages | One-pot, high efficiency | Potential for direct synthesis of fully aromatized pyrimidines. |
| Potential Challenges | Often produces dihydropyrimidines | Requires activation and elimination of the ethoxy group. |
Table 4: Isoxazole Synthesis
| Feature | Standard Precursor (e.g., 1,3-Diketone) | This compound (Hypothetical) |
| Reaction Type | Reaction with hydroxylamine | Reaction with hydroxylamine |
| Co-reactant | Hydroxylamine | Hydroxylamine |
| Mechanism | Condensation and cyclization | Oxime formation followed by intramolecular cyclization and elimination. |
| Expected Product | Substituted isoxazole | Substituted isoxazole |
| Potential Advantages | Established and reliable | Access to isoxazoles with specific substitution patterns. |
| Potential Challenges | Regioselectivity with unsymmetrical diketones | Potential for competing side reactions. |
Experimental Protocols for Standard Syntheses
The following are established protocols for the synthesis of the target heterocycles using conventional precursors. These can serve as a baseline for designing experiments with this compound.
Knorr Pyrazole Synthesis (General Procedure)
-
A solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
-
Hydrazine hydrate (B1144303) or a substituted hydrazine hydrochloride (1.0 eq.) is added to the solution.
-
The reaction mixture is heated to reflux for a specified time (typically 1-4 hours) while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the corresponding pyrazole.
Hantzsch Pyridine Synthesis (General Procedure)
-
A mixture of an aldehyde (1.0 eq.), a β-ketoester (2.0 eq.), and a source of ammonia (e.g., ammonium (B1175870) acetate (B1210297), 1.1 eq.) in a solvent such as ethanol is prepared.
-
The mixture is stirred and heated to reflux for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated dihydropyridine is collected by filtration.
-
The isolated dihydropyridine is then oxidized to the corresponding pyridine using an oxidizing agent (e.g., nitric acid, DDQ, or manganese dioxide) in a suitable solvent.
-
The final pyridine product is purified by appropriate methods.
Biginelli Reaction for Pyrimidine Synthesis (General Procedure)
-
A mixture of an aldehyde (1.0 eq.), a β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.) is suspended in a solvent (e.g., ethanol).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2) is added.
-
The mixture is heated to reflux for 4-12 hours.
-
Upon cooling, the product often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed, and can be further purified by recrystallization.
Isoxazole Synthesis from 1,3-Diketones (General Procedure)
-
A 1,3-dicarbonyl compound (1.0 eq.) is dissolved in a suitable solvent like ethanol.
-
Hydroxylamine hydrochloride (1.1 eq.) and a base (e.g., sodium acetate or sodium hydroxide, 1.1 eq.) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the established synthetic pathways for the target heterocycles and the hypothetical pathways involving this compound.
Established and Hypothetical Pyrazole Synthesis
Established and Hypothetical Pyridine Synthesis
Established and Hypothetical Pyrimidine Synthesis
Established and Hypothetical Isoxazole Synthesis
Conclusion and Future Outlook
While direct experimental evidence for the utility of this compound as a precursor for the synthesis of pyrazoles, pyridines, pyrimidines, and isoxazoles is currently lacking in the scientific literature, a theoretical evaluation suggests its potential as a valuable and versatile building block. Its bifunctional nature, combining an aldehyde with a latent leaving group in a 1,3-relationship, opens up possibilities for novel synthetic strategies and the creation of heterocyclic derivatives with unique substitution patterns.
The primary challenge in utilizing this compound lies in the activation and cleavage of the C-O ether bond, which is generally less reactive than the carbonyl groups of 1,3-dicarbonyl compounds. Future research should focus on exploring catalytic systems, such as Lewis or Brønsted acids, or transition metal catalysts, that can facilitate the cyclization and elimination steps.
For researchers in drug discovery and development, the exploration of precursors like this compound could be a fruitful endeavor. The potential to access novel chemical space around well-established heterocyclic cores is a significant advantage. The hypothetical pathways presented in this guide offer a starting point for experimental investigation. We encourage the scientific community to explore the reactivity of this compound and similar β-alkoxy aldehydes to unlock their full potential in heterocyclic synthesis. The successful development of such methods would not only expand the synthetic chemist's toolbox but also accelerate the discovery of new therapeutic agents.
A Comparative Guide to the Purification of 3-Ethoxypropanal: Efficiency and Scalability
For Researchers, Scientists, and Drug Development Professionals
The purification of aldehydes is a critical step in many synthetic processes, directly impacting the yield and quality of the final product. 3-Ethoxypropanal, a valuable intermediate in various chemical syntheses, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides a comparative analysis of two primary techniques for the purification of this compound: Fractional Distillation and Liquid-Liquid Extraction via Bisulfite Adduct Formation . We will delve into the efficiency and scalability of these methods, supported by representative experimental protocols and data.
Comparison of Purification Techniques
The choice of purification method depends on several factors, including the nature of the impurities, the desired final purity, the scale of the operation, and cost-effectiveness.
| Parameter | Fractional Distillation | Liquid-Liquid Extraction (Bisulfite Adduct) |
| Purity Achieved | Good to High (>98%) | High to Very High (>99%) |
| Yield | Moderate to High (70-90%) | High (80-95%) |
| Scalability | Excellent (Lab to Industrial) | Good (Lab to Pilot) |
| Throughput | High | Moderate |
| Key Advantages | - Continuous process possible- Effective for removing non-volatile impurities- Relatively low cost of reagents | - Highly selective for aldehydes- Effective for removing closely boiling impurities and ketones- Can be performed at room temperature |
| Key Disadvantages | - Requires significant energy input- Not effective for azeotropic mixtures or impurities with similar boiling points- Potential for thermal degradation of the product | - Generates significant aqueous waste- Requires subsequent regeneration of the aldehyde- Use of strong acids/bases for regeneration |
Experimental Protocols
Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points. For this compound (boiling point: ~135-137 °C), this method can effectively remove impurities with significantly different boiling points.
Methodology:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips.
-
Heating: The flask is gently heated using a heating mantle.
-
Fraction Collection: As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point enriches in the upper part of the column and distills over first. The temperature at the top of the column is monitored. Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound is collected as the purified product.
-
Analysis: The purity of the collected fractions is analyzed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid-Liquid Extraction via Bisulfite Adduct Formation
This technique leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can then be separated from water-insoluble impurities.[1][2][3] The aldehyde is subsequently regenerated.
Methodology:
-
Adduct Formation: The crude this compound is dissolved in a suitable organic solvent (e.g., diethyl ether). This solution is then vigorously shaken in a separatory funnel with a saturated aqueous solution of sodium bisulfite.[2] The this compound reacts to form the bisulfite adduct, which is soluble in the aqueous layer.
-
Extraction of Impurities: The aqueous layer containing the adduct is separated. The organic layer, containing non-aldehydic impurities, is discarded. The aqueous layer is washed with fresh organic solvent to remove any remaining impurities.
-
Regeneration of Aldehyde: The purified bisulfite adduct in the aqueous layer is then treated with a strong base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) or a strong acid (e.g., sulfuric acid) to regenerate the this compound.[2] This process reverses the adduct formation.
-
Final Extraction and Drying: The regenerated this compound, now insoluble in the aqueous layer, is extracted with a fresh portion of an organic solvent. The organic extract is then washed with water, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation to yield the purified this compound.
-
Analysis: The purity of the regenerated aldehyde is confirmed by GC or NMR.
Visualization of Workflows
Caption: General workflows for the purification of this compound.
Caption: Key characteristics of the compared purification techniques.
Conclusion
Both fractional distillation and liquid-liquid extraction via bisulfite adduct formation are viable methods for the purification of this compound. Fractional distillation is a powerful technique for large-scale, continuous purification, especially when dealing with non-volatile impurities. However, its efficiency is limited by the boiling points of the components in the mixture.
On the other hand, liquid-liquid extraction using sodium bisulfite offers high selectivity for aldehydes and is effective for removing impurities with similar boiling points, including ketones.[1] While it is a highly efficient method for achieving high purity on a lab and pilot scale, the generation of aqueous waste and the need for a separate regeneration step are important considerations for industrial applications. The choice between these methods will ultimately be guided by the specific requirements of the process, including the initial purity of the crude material, the desired final purity, the production scale, and environmental considerations.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reaction kinetics of acetalization for various aldehydes, offering a framework for understanding the reactivity of 3-ethoxypropanal. Due to a scarcity of publicly available kinetic data specifically for this compound, this document focuses on comparing the acetalization kinetics of structurally analogous aldehydes: propanal (a simple aliphatic aldehyde), benzaldehyde (B42025) (an aromatic aldehyde), and cinnamaldehyde (B126680) (an α,β-unsaturated aldehyde). The provided experimental protocols and data offer a valuable resource for designing and interpreting kinetic studies for these and related compounds.
Quantitative Kinetic Data
The rate of acetalization is influenced by the structure of the aldehyde, the alcohol used, the catalyst, and the reaction conditions. The following tables summarize kinetic data for the acetalization of selected aldehydes with various alcohols.
Table 1: Kinetic Parameters for the Acetalization of Various Aldehydes
| Aldehyde | Alcohol | Catalyst | Temp. (°C) | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| Benzaldehyde | Propylene Glycol | Benzoic Acid | 25 | Varies with catalyst conc. | ~ hours | Not Specified | [1][2] |
| Cinnamaldehyde | Propylene Glycol | Benzoic Acid | 25 | Faster than Benzaldehyde | < hours | Not Specified | [1][2] |
| Vanillin | Propylene Glycol | Benzoic Acid | 25 | Slower than Benzaldehyde | > hours | Not Specified | [2] |
| Acetaldehyde | 1,2-Propylene Glycol | Ion-exchange Resin | 15 | k increases with temp. | Not Specified | Not Specified | [3] |
| Butyraldehyde | 1,2,4-Butanetriol | HCl | 25-50 | Not Specified | ~3 hours to equilibrium | 51.1–52.3 kJ/mol | [4] |
| Valeraldehyde | 1,2,4-Butanetriol | HCl | 25-50 | Not Specified | ~3-3.5 hours to equilibrium | 51.1–52.3 kJ/mol | [4] |
| Hexaldehyde | 1,2,4-Butanetriol | HCl | 25-50 | Not Specified | ~3.5-4 hours to equilibrium | 51.1–52.3 kJ/mol | [4] |
| p-Nitrobenzaldehyde | Ethylene (B1197577) Glycol | Not Specified | Not Specified | Not Specified | Not Specified | 48 ± 5 kJ/mol (forward) | [5] |
Note: The rate of acetalization is generally faster for aldehydes with electron-withdrawing groups and is sterically hindered for bulkier aldehydes. The presence of an ether linkage in this compound might influence its electronic and steric properties, and thus its reactivity, which would need to be determined experimentally.
Experimental Protocols
A detailed methodology for conducting a comparative kinetic study of aldehyde acetalization, primarily using ¹H NMR spectroscopy for real-time monitoring, is provided below. This protocol is a composite of established methods.[1][2][5][6]
Objective: To determine and compare the pseudo-first-order rate constants for the acetalization of this compound, propanal, benzaldehyde, and cinnamaldehyde with an alcohol (e.g., methanol (B129727) or ethylene glycol) under acidic catalysis.
Materials:
-
Aldehydes: this compound, propanal, benzaldehyde, cinnamaldehyde
-
Alcohol: Methanol (or other suitable alcohol/diol like ethylene glycol)
-
Catalyst: Anhydrous acid (e.g., p-toluenesulfonic acid, hydrochloric acid)[7][8]
-
Solvent: Deuterated solvent suitable for NMR (e.g., CDCl₃, Methanol-d₄)
-
Internal Standard: A non-reactive compound with a distinct NMR signal (e.g., tetramethylsilane (B1202638) (TMS), 1,3,5-trimethoxybenzene)
-
NMR tubes (5 mm)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chosen alcohol in the deuterated solvent.
-
Prepare a stock solution of the acid catalyst in the deuterated solvent.
-
Prepare individual stock solutions for each aldehyde and the internal standard in the deuterated solvent. All concentrations should be accurately known.
-
-
Reaction Setup:
-
In an NMR tube, combine the alcohol stock solution, the catalyst stock solution, and the internal standard stock solution.
-
Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Acquire a spectrum of the initial mixture to serve as a baseline (t=0).
-
-
Initiation of Reaction and Data Acquisition:
-
Inject the aldehyde stock solution into the NMR tube, ensuring rapid mixing.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for slower reactions, or more rapidly for faster ones). The acquisition should be set up as an automated kinetics experiment.
-
Continue data acquisition until the reaction reaches equilibrium, indicated by no further change in the relative integrals of the reactant and product peaks.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each time point, integrate the characteristic peaks of the aldehyde (e.g., the aldehydic proton) and the acetal (B89532) product.
-
Normalize the integrals against the integral of the internal standard to correct for any variations in spectrometer performance.
-
Calculate the concentration of the aldehyde at each time point based on the initial concentration and the relative peak integrals.
-
Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).
-
-
Comparative Analysis:
-
Repeat the experiment for each of the selected aldehydes under identical conditions (temperature, catalyst concentration, initial reactant concentrations).
-
Compare the determined rate constants to evaluate the relative reactivity of the aldehydes.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for acid-catalyzed acetalization and a typical experimental workflow for its kinetic study.
References
- 1. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. ekwan.github.io [ekwan.github.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Double-Edged Sword: Assessing the Impact of the Ethoxy Group on Propanal's Reactivity
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The strategic modification of functional groups is a cornerstone of modern chemical synthesis and drug design. Understanding how substituents alter the electronic and steric environment of a reactive center is crucial for predicting reaction outcomes and modulating biological activity. This guide provides an in-depth comparison of propanal and its ethoxy-substituted analogue, 3-ethoxypropanal, focusing on the impact of the ethoxy group on the reactivity of the propanal moiety. While direct kinetic comparisons in the literature are scarce, this analysis relies on established principles of physical organic chemistry and provides a framework for experimental validation.
The Dueling Influences: Electronic vs. Steric Effects
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. Nucleophiles are drawn to this partially positive center, initiating addition reactions. The introduction of a substituent, such as an ethoxy group, introduces a tug-of-war between two main effects:
-
Inductive Effect (-I): Oxygen is significantly more electronegative than carbon. In this compound, the oxygen atom pulls electron density away from the adjacent carbons through the sigma bonds. This electron-withdrawing inductive effect propagates down the carbon chain, making the carbonyl carbon more electron-deficient (i.e., more electrophilic) than in unsubstituted propanal. This effect is expected to increase the aldehyde's reactivity toward nucleophiles.
-
Steric Hindrance: While the ethoxy group in the 3-position (the β-carbon) is relatively remote from the carbonyl center, it does increase the overall molecular bulk compared to propanal. However, for nucleophilic attack at the carbonyl carbon, the steric hindrance from a β-substituent is generally considered minimal. The situation would be dramatically different for 2-ethoxypropanal, where the substituent would significantly shield the reaction center.
For this compound, the activating, electron-withdrawing inductive effect is expected to be the dominant factor influencing the reactivity of the carbonyl group.
Comparative Analysis: Propanal vs. This compound
The following table summarizes the key characteristics of propanal and this compound, providing a basis for comparing their expected reactivity in nucleophilic addition reactions.
| Feature | Propanal | This compound | Impact of Ethoxy Group |
| Structure | CH₃CH₂CHO | CH₃CH₂OCH₂CH₂CHO | Addition of a β-ethoxy group |
| Molecular Weight | 58.08 g/mol | 102.13 g/mol | Increased molecular size |
| Primary Electronic Effect | Alkyl group (+I, weak electron-donating) | Ethoxy group (-I, electron-withdrawing) | Increased electrophilicity of C=O carbon |
| Steric Hindrance at C=O | Low | Low to Moderate | Minimal increase from the β-position |
| Predicted Reactivity | Baseline | Higher than propanal | Activating effect |
Experimental Protocols
To quantitatively assess the reactivity differences, a kinetic analysis of a nucleophilic addition reaction can be performed using spectroscopic methods. The following is a generalized protocol for monitoring the reaction of an aldehyde with a nucleophile, such as sodium borohydride (B1222165), using UV-Vis spectroscopy.
Objective: To determine and compare the second-order rate constants for the reduction of propanal and this compound by sodium borohydride.
Materials:
-
Propanal
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (B145695) (or other suitable solvent)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of NaBH₄ in anhydrous ethanol. This solution should be prepared fresh.
-
Prepare 1.0 M stock solutions of both propanal and this compound in anhydrous ethanol.
-
-
Determination of λ_max:
-
Record the UV-Vis spectrum of a dilute solution of propanal in ethanol to determine the wavelength of maximum absorbance (λ_max) for the n→π* transition of the carbonyl group (typically in the 270-300 nm range).
-
Repeat for this compound.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to monitor absorbance at the determined λ_max for propanal. Equilibrate the instrument and a cuvette containing 2.0 mL of ethanol to a constant temperature (e.g., 25°C).
-
Prepare a reaction mixture in a separate vial by adding a small volume of the propanal stock solution to ethanol to achieve a starting concentration of ~1 mM.
-
To initiate the reaction, add a large excess (e.g., 100-fold) of the NaBH₄ stock solution to the cuvette. This ensures the concentration of the borohydride remains effectively constant, creating pseudo-first-order conditions with respect to the aldehyde.
-
Immediately begin recording the absorbance at λ_max at regular time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.
-
-
Data Analysis:
-
The reaction follows the disappearance of the aldehyde. Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of NaBH₄ used: k₂ = k' / [NaBH₄].
-
-
Comparison:
-
Repeat the entire kinetic run and analysis for this compound under identical conditions (temperature, concentrations, solvent).
-
Compare the calculated second-order rate constants (k₂) for propanal and this compound. A higher k₂ value for this compound would experimentally confirm its enhanced reactivity.
-
Visualizing the Chemical Principles
Diagrams generated using Graphviz DOT language help clarify the underlying mechanisms and workflows.
Figure 1. Electronic effects on the carbonyl group. The electron-donating alkyl group in propanal has a weak activating effect, while the electronegative oxygen in this compound exerts an electron-withdrawing inductive (-I) effect, increasing the carbonyl carbon's electrophilicity.
Figure 2. General mechanism for nucleophilic addition to an aldehyde. The reaction proceeds via a tetrahedral intermediate, which is then protonated to yield the final alcohol product.
Validation of headspace sampling methods for 3-ethoxypropanal in volatile organic compound analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality and safety. 3-Ethoxypropanal, a potential impurity in pharmaceutical products, requires sensitive and reliable analytical methods for its detection. This guide provides a detailed comparison of common headspace (HS) sampling techniques coupled with gas chromatography (GC) for the analysis of this compound: Static Headspace (SHS), Dynamic Headspace (DHS), and Solid-Phase Microextraction (SPME).
Comparison of Headspace Sampling Method Performance
The selection of an appropriate headspace sampling technique is critical and depends on the specific analytical requirements, such as sensitivity and sample throughput. Below is a summary of key performance parameters for each method, derived from studies on various volatile organic compounds.
| Performance Parameter | Static Headspace (SHS) | Dynamic Headspace (DHS) | Solid-Phase Microextraction (SPME) |
| Principle | Equilibrium is established between the sample and the headspace in a sealed vial. An aliquot of the headspace gas is injected into the GC. | The headspace is continuously purged with an inert gas, and the extracted volatiles are trapped and concentrated before GC analysis. | A fused-silica fiber coated with a stationary phase is exposed to the headspace, where it adsorbs analytes. The fiber is then desorbed in the GC inlet. |
| Sensitivity | Lower | Higher | Highest |
| Extraction Yield | Approx. 10-20%[1][2] | Up to 80%[1][2] | Can be significantly higher than SHS, with some studies showing ~1400 times larger peak areas.[3] |
| Precision (RSD%) | < 27%[1][2] | < 27%[1][2] | Generally good, with RSDs below 15% reported in some applications.[4] |
| Limit of Detection (LOD) | Higher (e.g., ~100 ng/L for some VOCs)[1][2] | Lower (down to the pg/L range for some VOCs)[1][2] | Lowest (down to the pg/L range for some VOCs)[1][2] |
| Sample Throughput | High | Lower | Moderate |
| Automation | Easily automated | Can be automated | Easily automated |
| Cost | Lower | Higher | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. The following are representative protocols for the analysis of this compound using each headspace technique.
Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
This method is often used for initial screening and for samples with relatively high concentrations of the analyte.
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) and 1 g of sodium sulfate (B86663) to aid in the partitioning of the analyte into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Incubation: Place the vial in the headspace autosampler and incubate at 80°C for 30 minutes with agitation.
-
Injection: Automatically inject 1 mL of the headspace into the GC-MS system.
-
GC-MS Conditions:
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Dynamic Headspace Gas Chromatography-Mass Spectrometry (DHS-GC-MS)
Dynamic headspace is employed when higher sensitivity is required.
-
Sample Preparation: Prepare the sample in a headspace vial as described for the SHS method.
-
Purge and Trap: Place the vial in the dynamic headspace instrument. Purge the headspace with helium at a flow rate of 50 mL/min for 10 minutes. The purged volatiles are collected on a Tenax® trap.
-
Trap Desorption: The trap is rapidly heated to 250°C, and the analytes are desorbed and transferred to the GC-MS system.
-
GC-MS Conditions: Same as for the SHS-GC-MS method.
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME offers a solvent-free and highly sensitive approach to headspace analysis.
-
Sample Preparation: Prepare the sample in a headspace vial as described for the SHS method.
-
Extraction: Place the vial in the SPME autosampler. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C with agitation.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet at 250°C for 5 minutes to desorb the analytes.
-
GC-MS Conditions: Same as for the SHS-GC-MS method.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the validation of a headspace sampling method for this compound.
Caption: Workflow for the validation of headspace sampling methods.
Conclusion
The choice of a headspace sampling method for the analysis of this compound in pharmaceutical products is a critical decision that impacts the sensitivity, accuracy, and throughput of the analysis.
-
Static Headspace is a robust and high-throughput technique suitable for routine analysis where the concentration of this compound is expected to be relatively high.
-
Dynamic Headspace provides significantly higher sensitivity and is ideal for trace-level analysis, although with a lower sample throughput.
-
Solid-Phase Microextraction offers the highest sensitivity and is a solvent-less technique, making it an environmentally friendly option for detecting very low levels of this compound.[3][5]
Ultimately, the selection should be based on a thorough validation process that considers the specific requirements of the analysis and the regulatory landscape.
References
- 1. Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Gas-Sampled and SPME-Sampled Static Headspace for the Determination of Volatile Flavor Components. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Handling of 3-Ethoxypropanal: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information for 3-Ethoxypropanal
As a valued partner in your research and development endeavors, we are committed to providing comprehensive safety information that extends beyond the product itself. This guide offers essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to ensure the well-being of your laboratory personnel and the integrity of your work.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from the closely related compound, this compound diethyl acetal, and general safety protocols for aldehydes. Aldehydes as a class of chemicals can be flammable, reactive, and may cause irritation.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data for a structurally similar compound, this compound diethyl acetal. These values should be considered as indicative for risk assessment and planning.
| Parameter | Value | Notes |
| Oral LD50 (Rat) | 1600 mg/kg | Harmful if swallowed.[1] |
| Flash Point | 53.33 °C (128.00 °F) | Flammable liquid.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Procedural Guidance for Safe Handling and Disposal
Adherence to structured protocols is paramount for safety and operational success. The following step-by-step procedures provide a framework for the safe handling, storage, and disposal of this compound.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources : Keep away from open flames, sparks, and other sources of ignition as the material is flammable.[1] Implement "No Smoking" policies in the handling areas.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Container Management : Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.
-
Skin Contact : Remove any contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
A prompt and planned response to a spill is essential to contain the hazard and prevent further exposure.
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection : Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontamination : Clean the spill area with a suitable decontamination solution.
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical final step to ensure environmental and personnel safety.
-
Waste Classification : Classify the waste material according to local, state, and federal regulations.
-
Containerization : Store waste in a clearly labeled, sealed, and appropriate container.
-
Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
To provide a clear visual guide, the following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
